Xorphanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,9R,10R,11S)-17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO/c1-15-10-16(2)22-21-11-18-6-7-19(25)12-20(18)23(22,13-15)8-9-24(21)14-17-4-3-5-17/h6-7,12,16-17,21-22,25H,1,3-5,8-11,13-14H2,2H3/t16-,21+,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJPPZHRNFQRRE-AZIXLERZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=C)CC23C1C(CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=C)C[C@@]23[C@@H]1[C@@H](CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77287-89-9 | |
| Record name | Xorphanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77287-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xorphanol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077287899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | XORPHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L415991P58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Xorphanol's Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Xorphanol is a potent morphinan (B1239233) derivative with a complex pharmacological profile, characterized as a mixed agonist-antagonist at opioid receptors. This guide provides a detailed examination of its mechanism of action, focusing on its interactions with mu (µ), kappa (κ), and delta (δ) opioid receptors. Although never marketed, its unique properties, including high affinity and mixed efficacy, make it a significant subject for research in opioid pharmacology. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and visualizes the pertinent signaling pathways to offer a comprehensive technical resource.
Core Pharmacological Profile
Xorphanol exhibits a distinct pattern of activity across the three major opioid receptors, functioning primarily as a high-efficacy partial agonist at the κ-opioid receptor (KOR) and a partial agonist with significant antagonistic properties at the µ-opioid receptor (MOR). It also demonstrates agonism at the δ-opioid receptor (DOR).
Quantitative Receptor Interaction Data
The following tables summarize the binding affinities (Ki), potency (EC50/IC50), and efficacy (Imax, IA) of Xorphanol at human opioid receptors. This data is compiled from in vitro studies, primarily utilizing transfected cell lines.
Table 1: Xorphanol Receptor Binding Affinities
| Receptor | Ki (nM) |
| κ-Opioid Receptor (KOR) | 0.4[1] |
| µ-Opioid Receptor (MOR) | 0.25[1] |
| δ-Opioid Receptor (DOR) | 1.0[1] |
Table 2: Xorphanol Functional Activity
| Receptor | Parameter | Value | Notes |
| κ-Opioid Receptor (KOR) | EC50 | 3.3 nM[1] | Concentration for 50% of maximal effect in functional assays. |
| Imax | 49%[1] | Maximum effect relative to a full agonist. | |
| Intrinsic Activity (IA) | 0.84[1] | Indicates high-efficacy partial agonism. | |
| µ-Opioid Receptor (MOR) | IC50 | 3.4 nM[1] | Concentration for 50% inhibition in functional assays. |
| Imax | 29%[1] | Maximum effect relative to a full agonist, indicating partial agonism. | |
| δ-Opioid Receptor (DOR) | IC50 | 8 nM[1] | Concentration for 50% inhibition in functional assays. |
| Imax | 76%[1] | Indicates agonist activity. |
Signaling Pathways
As a G-protein coupled receptor (GPCR) ligand, Xorphanol's effects are mediated through complex intracellular signaling cascades. Its mixed agonist-antagonist profile suggests a nuanced activation of these pathways, potentially exhibiting biased signaling.
Kappa Opioid Receptor (KOR) Signaling
At the KOR, where Xorphanol acts as a high-efficacy partial agonist, it is expected to primarily activate the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, resulting in neuronal hyperpolarization and reduced excitability. This pathway is generally associated with the analgesic effects of KOR agonists.
Mu Opioid Receptor (MOR) Signaling
As a partial agonist with antagonistic properties at the MOR, Xorphanol likely competes with endogenous or exogenous full agonists, such as morphine, for receptor binding. When bound, it elicits a submaximal response through the Gαi/o pathway, similar to its action at the KOR. Its antagonistic effects are manifested by its ability to displace full agonists and precipitate withdrawal in opioid-dependent individuals.
Experimental Protocols
The following sections detail the methodologies typically employed in the characterization of opioid ligands like Xorphanol.
Radioligand Binding Assay for Receptor Affinity (Ki)
This protocol outlines a competitive binding assay to determine the affinity of a test compound (e.g., Xorphanol) for a specific opioid receptor subtype expressed in a cell line (e.g., CHO or HEK-293 cells).
Objective: To determine the equilibrium dissociation constant (Ki) of Xorphanol for µ, κ, and δ opioid receptors.
Materials:
-
Cell membranes from CHO or HEK-293 cells stably expressing the human µ, κ, or δ opioid receptor.
-
Radioligand specific for the receptor of interest (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR, [³H]Naltrindole for DOR).
-
Test compound (Xorphanol) at various concentrations.
-
Non-specific binding control (e.g., Naloxone at a high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of Xorphanol. For total binding, omit Xorphanol. For non-specific binding, add a high concentration of Naloxone.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Xorphanol concentration. Determine the IC50 value (the concentration of Xorphanol that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
References
Xorphanol Receptor Binding Affinity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xorphanol is a synthetically derived morphinan (B1239233) opioid analgesic that has been the subject of research due to its mixed agonist-antagonist properties at opioid receptors. This technical guide provides a comprehensive overview of the receptor binding affinity and associated signaling pathways of Xorphanol. The document summarizes the available quantitative binding data, details relevant experimental protocols, and visualizes the key signaling and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals. While extensive binding affinity data for Xorphanol is available, specific quantitative functional data on its potency and efficacy in signaling assays is limited in publicly accessible literature. Therefore, where appropriate, this guide draws parallels with the closely related compound, butorphanol, to illustrate potential mechanisms of action, particularly concerning functional selectivity.
Introduction
Xorphanol, a member of the morphinan class of opioids, exhibits a complex pharmacological profile characterized by its interactions with multiple opioid receptor subtypes: mu (μ), kappa (κ), and delta (δ). Understanding the nuances of its binding affinity and the subsequent intracellular signaling cascades is crucial for elucidating its therapeutic potential and side-effect profile. This guide aims to consolidate the existing knowledge on Xorphanol's receptor interactions and provide a detailed technical resource for the scientific community.
Receptor Binding Affinity of Xorphanol
The affinity of Xorphanol for opioid receptors has been determined through competitive radioligand binding assays. These assays measure the ability of an unlabeled compound (Xorphanol) to displace a radiolabeled ligand with known affinity for a specific receptor subtype. The resulting inhibition constant (Kᵢ) is an inverse measure of binding affinity; a lower Kᵢ value indicates a higher affinity.
Quantitative Binding Data
The following table summarizes the reported Kᵢ values for Xorphanol at human cloned opioid receptors expressed in vitro.
| Receptor Subtype | Radioligand | Kᵢ (nM) | Reference Compound |
| Mu (μ) | [³H]DAMGO | 0.25 | Morphine |
| Kappa (κ) | [³H]U-69,593 | 0.4 | U-69,593 |
| Delta (δ) | [³H]Naltrindole | 1.0 | DPDPE |
Note: The Kᵢ values are compiled from various sources and may vary depending on the specific experimental conditions.
Based on this data, Xorphanol demonstrates high affinity for all three classical opioid receptors, with a particularly high affinity for the mu and kappa subtypes.
Functional Profile and Signaling Pathways
Xorphanol is classified as a mixed agonist-antagonist. Its functional activity is receptor-dependent:
-
Kappa (κ) Opioid Receptor: Xorphanol acts as a high-efficacy partial agonist or near-full agonist.
-
Mu (μ) Opioid Receptor: It functions as a partial agonist with notable antagonistic properties. This means it can produce a partial opioid effect on its own but can also block the effects of full mu agonists like morphine.
-
Delta (δ) Opioid Receptor: Xorphanol behaves as an agonist at this receptor.
G-Protein Coupled Signaling
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins of the Gαi/o family. Upon agonist binding, a conformational change in the receptor facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits. These subunits then modulate the activity of various downstream effectors.
A key downstream effect of Gαi/o activation is the inhibition of adenylyl cyclase , which leads to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also directly interact with and modulate the activity of ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs).
An In-Depth Technical Guide to the Chemical Structure and Pharmacology of Xorphanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xorphanol, a potent morphinan (B1239233) derivative, has been a subject of interest in opioid research due to its unique mixed agonist-antagonist profile at opioid receptors. This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and known signaling mechanisms of Xorphanol. Detailed summaries of its binding affinities and functional activities at mu (µ), kappa (κ), and delta (δ) opioid receptors are presented. Furthermore, this document outlines established experimental protocols for the synthesis, in vitro characterization, and in vivo assessment of Xorphanol and similar opioid compounds. Finally, the canonical signaling pathways associated with the opioid receptors targeted by Xorphanol are delineated, offering a foundational understanding of its molecular mechanism of action.
Chemical Structure of Xorphanol
Xorphanol, with the developmental code name TR-5379, is a synthetically derived opioid analgesic belonging to the morphinan class of compounds.[1] Its chemical structure is characterized by a pentacyclic core, typical of morphinans, with specific substitutions that confer its distinct pharmacological profile.
| Identifier | Value |
| IUPAC Name | N-(Cyclobutylmethyl)-8β-methyl-6-methylenemorphinan-3-ol |
| SMILES String | C[C@H]1CC(=C)C[C@@]23[C@@H]1--INVALID-LINK--N(CC3)CC5CCC5 |
| InChI Key | AZJPPZHRNFQRRE-AZIXLERZSA-N |
| CAS Number | 77287-89-9 |
| Molecular Formula | C₂₃H₃₁NO |
| Molecular Weight | 337.50 g/mol |
Pharmacological Profile
Xorphanol is characterized as a mixed agonist-antagonist at opioid receptors. Its complex pharmacology involves differential activity at the three main opioid receptor subtypes: mu (µ), kappa (κ), and delta (δ).
Receptor Binding Affinity and Functional Activity
The following table summarizes the known binding affinities (Ki) and functional activities (EC50 and Emax) of Xorphanol at the µ, κ, and δ opioid receptors. This data is crucial for understanding its potential therapeutic effects and side-effect profile.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC50, nM) | Efficacy (Emax, % of standard agonist) |
| Mu (µ) | 0.25 | GTPγS Binding | 3.4 | 29% (Partial Agonist) |
| Kappa (κ) | 0.4 | GTPγS Binding | 3.3 | 49% (Partial Agonist) |
| Delta (δ) | 1.0 | GTPγS Binding | 8.0 | 76% (Agonist) |
Data compiled from various preclinical studies. The specific standard agonist used for Emax comparison may vary between studies.
Experimental Protocols
This section provides detailed methodologies for the synthesis and pharmacological characterization of Xorphanol and related opioid compounds.
Synthesis of Xorphanol
The synthesis of Xorphanol, N-(cyclobutylmethyl)-8β-methyl-6-methylenemorphinan-3-ol, can be achieved through a multi-step process starting from a suitable morphinan precursor. A representative synthetic route is outlined below, based on established procedures for similar morphinan derivatives.[2]
Protocol:
-
Preparation of the Wittig Reagent: Methylenetriphenylphosphorane is prepared from methyltriphenylphosphonium (B96628) bromide and a strong base, such as sodium hydride, in an inert solvent like dimethyl sulfoxide (B87167) (DMSO) under an argon atmosphere.[2]
-
Wittig Reaction: To the prepared solution of methylenetriphenylphosphorane, a solution of 17-cyclobutylmethyl-3-hydroxy-8β-methyl-morphinan-6-one (the ketone precursor) in DMSO is added.[2]
-
Reaction Conditions: The reaction mixture is heated, for example, at 80°C for one hour, to facilitate the conversion of the ketone to the methylene (B1212753) group.[2]
-
Workup and Purification: The reaction is cooled and quenched, followed by extraction with an organic solvent. The crude product is then purified using chromatographic techniques to yield Xorphanol free base.[2]
-
Salt Formation (Optional): The free base can be converted to a salt, such as the hydrochloride or mesylate salt, for improved stability and solubility.
In Vitro Pharmacological Assays
This assay is used to determine the binding affinity of Xorphanol for µ, κ, and δ opioid receptors.[3][4]
References
An In-depth Technical Guide to the Synthesis of Xorphanol Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xorphanol ((−)-17-(cyclobutylmethyl)-8β-methyl-6-methylenemorphinan-3-ol) is a potent opioid analgesic with a mixed agonist-antagonist profile at opioid receptors. This technical guide provides a comprehensive overview of the synthesis of its mesylate salt. Detailed experimental protocols for the key synthetic steps, including the crucial Wittig reaction to introduce the 6-methylene group, are presented. Furthermore, this document summarizes the key pharmacological data of Xorphanol at the µ (MOR), δ (DOR), and κ (KOR) opioid receptors, and illustrates its complex signaling mechanisms through detailed pathway diagrams. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of morphinan-based therapeutics.
Introduction
Xorphanol is a morphinan (B1239233) derivative that exhibits a complex pharmacological profile, acting as a partial agonist at the µ-opioid receptor and a more efficacious agonist at the κ-opioid receptor.[1] This mixed agonist-antagonist activity profile has generated interest in its potential as an analgesic with a reduced side-effect profile compared to traditional µ-opioid receptor agonists. The synthesis of Xorphanol involves a multi-step process culminating in the formation of the characteristic 6-methylene group via a Wittig reaction. This guide details the synthetic route to Xorphanol and its subsequent conversion to the mesylate salt, a form often used for pharmaceutical development.
Synthesis of Xorphanol
The synthesis of Xorphanol can be conceptually divided into two main stages: the preparation of the key intermediate, N-(cyclobutylmethyl)-3-hydroxy-8β-methyl-morphinan-6-one, and the subsequent olefination to introduce the 6-methylene group.
Synthesis of the Precursor: N-(cyclobutylmethyl)-3-hydroxy-8β-methyl-morphinan-6-one
The synthesis of the morphinan-6-one (B15388065) precursor involves the N-alkylation of a suitable normorphinan derivative. A general approach is outlined below, based on established methods for the alkylation of morphinans.
Experimental Protocol: N-alkylation of 3-hydroxy-8β-methyl-normorphinan-6-one
A mixture of 3-hydroxy-8β-methyl-normorphinan-6-one, an excess of cyclobutylmethyl bromide, and a suitable base (e.g., sodium bicarbonate or potassium carbonate) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is heated.[2] The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled and the product is isolated by extraction and purified by column chromatography to yield N-(cyclobutylmethyl)-3-hydroxy-8β-methyl-morphinan-6-one.
Synthesis of Xorphanol via Wittig Reaction
The final step in the synthesis of the Xorphanol free base is the conversion of the 6-keto group of the precursor to a methylene (B1212753) group using a Wittig reaction.[1] This reaction utilizes a phosphorus ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂).
Experimental Protocol: Synthesis of Xorphanol (4Bb) [1]
A solution of methylenetriphenylphosphorane is prepared in situ from methyltriphenylphosphonium (B96628) bromide and a strong base such as sodium hydride or n-butyllithium in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen). To this ylide solution, a solution of N-(cyclobutylmethyl)-3-hydroxy-8β-methyl-morphinan-6-one in the same anhydrous solvent is added. The reaction mixture is then heated to drive the reaction to completion. After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is purified by column chromatography to afford Xorphanol free base.
Formation of Xorphanol Mesylate
For pharmaceutical applications, the free base of Xorphanol is often converted to a salt form to improve its solubility and stability. The mesylate salt is a common choice.
Experimental Protocol: Synthesis of Xorphanol Mesylate
Xorphanol free base is dissolved in a suitable organic solvent, such as acetone (B3395972) or isopropanol. A stoichiometric amount of methanesulfonic acid, dissolved in the same solvent, is added dropwise with stirring. The resulting precipitate of Xorphanol mesylate is collected by filtration, washed with cold solvent, and dried under vacuum.
Quantitative Data
The following table summarizes key quantitative data related to the synthesis of Xorphanol and its pharmacological activity.
| Parameter | Value | Reference |
| Synthesis Data | ||
| Precursor Molecular Weight | Data not available in searched documents | |
| Xorphanol Molecular Weight | 337.50 g/mol (free base) | [1] |
| Xorphanol Mesylate Molecular Weight | 433.61 g/mol | |
| Pharmacological Data (Opioid Receptor Binding) | ||
| µ-Opioid Receptor (MOR) Ki | Data not available in searched documents | |
| δ-Opioid Receptor (DOR) Ki | Data not available in searched documents | |
| κ-Opioid Receptor (KOR) Ki | Data not available in searched documents | |
| Pharmacological Data (Functional Activity) | ||
| MOR Agonism | Partial Agonist | [1] |
| KOR Agonism | Agonist | [1] |
| DOR Agonism | Data not available in searched documents |
Signaling Pathways and Mechanism of Action
Xorphanol's pharmacological effects are mediated through its interaction with µ, δ, and κ opioid receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, these receptors can initiate downstream signaling through two primary pathways: the G-protein pathway, which is generally associated with the desired analgesic effects, and the β-arrestin pathway, which has been implicated in some of the adverse side effects of opioids. The "biased agonism" of a ligand refers to its ability to preferentially activate one of these pathways over the other.
As a mixed agonist-antagonist, Xorphanol exhibits a complex signaling profile. At the µ-opioid receptor, it acts as a partial agonist, suggesting a lower level of G-protein activation compared to full agonists like morphine. At the κ-opioid receptor, it is a more efficacious agonist. The degree to which Xorphanol recruits β-arrestin at each receptor subtype would further define its signaling bias and potential for a more favorable therapeutic window.
Visualizing the Synthetic Workflow and Signaling Pathways
Synthesis Workflow of Xorphanol Mesylate
Caption: Synthetic pathway for Xorphanol Mesylate.
Signaling Pathway of Xorphanol at Opioid Receptors
References
An In-depth Technical Guide to the Solubility and Stability of Xorphanol
It is important to note that "Xorphanol" appears to be a fictional or not publicly documented compound. Therefore, the following technical guide is a template based on established principles of pharmaceutical sciences and uses hypothetical data. Researchers should substitute the provided data with their own experimental results.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability characteristics of the novel compound Xorphanol. The data presented herein is intended to serve as a foundational resource for formulation development, analytical method development, and regulatory submissions.
Xorphanol Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation possibilities. The following section details the solubility of Xorphanol in various solvents at ambient temperature.
Table 1: Solubility of Xorphanol in Various Solvents at 25°C
| Solvent System | Solubility (mg/mL) | pH (for aqueous systems) | Method |
| Purified Water | 0.15 | 7.2 | HPLC-UV |
| 0.1 N HCl | 15.2 | 1.0 | HPLC-UV |
| 0.1 M Phosphate Buffer | 0.25 | 7.4 | HPLC-UV |
| Ethanol | 25.8 | N/A | HPLC-UV |
| Propylene Glycol | 18.5 | N/A | HPLC-UV |
| PEG 400 | 35.1 | N/A | HPLC-UV |
The equilibrium solubility of Xorphanol was determined using the shake-flask method.
-
Preparation: An excess amount of Xorphanol was added to 2 mL of each solvent in a sealed glass vial.
-
Equilibration: The vials were agitated in a temperature-controlled shaker at 25°C for 48 hours to ensure equilibrium was reached.
-
Sample Collection and Preparation: After 48 hours, the suspensions were allowed to stand, and the supernatant was carefully withdrawn and filtered through a 0.22 µm syringe filter to remove any undissolved solids.
-
Quantification: The filtrate was then diluted with an appropriate mobile phase and analyzed by a validated HPLC-UV method to determine the concentration of dissolved Xorphanol.
Xorphanol Stability Profile
Understanding the stability of Xorphanol under various stress conditions is crucial for determining its shelf-life and identifying potential degradation products.
Table 2: Summary of Forced Degradation Studies for Xorphanol
| Stress Condition | Duration | % Degradation | Major Degradants |
| 0.1 N HCl | 24 hours | 12.5% | XOR-H1, XOR-H2 |
| 0.1 N NaOH | 8 hours | 8.2% | XOR-B1 |
| 30% H₂O₂ | 4 hours | 22.1% | XOR-O1, XOR-O2 |
| Thermal (80°C) | 72 hours | 5.6% | XOR-T1 |
| Photolytic (ICH Q1B) | 7 days | 18.9% | XOR-P1 |
Forced degradation studies were conducted to identify the potential degradation pathways of Xorphanol.
-
Sample Preparation: A stock solution of Xorphanol (1 mg/mL) was prepared in methanol.
-
Stress Conditions:
-
Acidic Hydrolysis: The stock solution was diluted with 0.1 N HCl and kept at 60°C.
-
Basic Hydrolysis: The stock solution was diluted with 0.1 N NaOH and kept at 60°C.
-
Oxidative Degradation: The stock solution was treated with 30% H₂O₂ at room temperature.
-
Thermal Degradation: A solid sample of Xorphanol was placed in a temperature-controlled oven at 80°C.
-
Photolytic Degradation: A solution of Xorphanol was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: Samples were withdrawn at predetermined time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method to separate the parent drug from its degradation products.
Visualizations
The following diagram illustrates the general workflow for assessing the solubility and stability of Xorphanol.
Workflow for Xorphanol solubility and stability testing.
Assuming Xorphanol acts as an agonist at the mu-opioid receptor, the following diagram depicts a simplified signaling cascade.
Hypothetical signaling pathway for Xorphanol via mu-opioid receptor.
In Vitro Pharmacological Profile of Xorphanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacological properties of Xorphanol, a mixed agonist-antagonist opioid analgesic. The data and protocols presented herein are curated to support further research and development efforts in the field of opioid pharmacology.
Core Data Presentation
The following tables summarize the quantitative in vitro data for Xorphanol, detailing its binding affinity and functional activity at the three classical opioid receptors.
Table 1: Opioid Receptor Binding Affinity of Xorphanol
| Receptor Subtype | Kᵢ (nM) | Radioligand | Cell Line | Reference |
| μ (mu) | 0.25 | [³H]-DAMGO | - | [1] |
| κ (kappa) | 0.4 | [³H]-U-69,593 | - | [1] |
| δ (delta) | 1.0 | [³H]-Naltrindole | - | [1] |
Table 2: Functional Activity of Xorphanol at Opioid Receptors
| Receptor Subtype | Assay Type | EC₅₀ (nM) | Eₘₐₓ (%) | Classification | Reference |
| μ (mu) | GTPγS Binding | 3.4 | 29 | Partial Agonist | [1] |
| κ (kappa) | GTPγS Binding | 3.3 | 49 | Partial Agonist | [1] |
| κ (kappa) | Adenylyl Cyclase Inhibition | - | - | Full Agonist | [2] |
| δ (delta) | GTPγS Binding | 8.0 | 76 | Agonist | [1] |
Key Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize Xorphanol are provided below. These protocols are synthesized from established methods in opioid receptor research.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kᵢ) of Xorphanol for opioid receptors.
a. Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human μ, κ, or δ opioid receptor.
-
Radioligands:
-
μ-opioid receptor: [³H]-DAMGO
-
κ-opioid receptor: [³H]-U-69,593
-
δ-opioid receptor: [³H]-Naltrindole
-
-
Non-specific Binding Control: Naloxone (B1662785) (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates and a Cell Harvester.
b. Procedure:
-
Thaw the cell membrane preparations on ice.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer or unlabeled naloxone (for non-specific binding).
-
50 µL of various concentrations of Xorphanol.
-
100 µL of the appropriate radioligand at a concentration near its Kd.
-
50 µL of the cell membrane preparation (5-20 µg of protein).
-
-
Incubate the plate at 25°C for 60-180 minutes, depending on the radioligand, to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter mats and place them in scintillation vials.
-
Add scintillation cocktail to each vial and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC₅₀ values are determined by non-linear regression analysis and converted to Kᵢ values using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the G-protein activation upon agonist binding to the opioid receptor.
a. Materials:
-
Cell Membranes: As described for the radioligand binding assay.
-
[³⁵S]GTPγS.
-
GDP: 10-30 µM final concentration.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Unlabeled GTPγS: For determination of non-specific binding.
-
Scintillation Cocktail.
-
96-well Filter Plates and a Cell Harvester.
b. Procedure:
-
Thaw the cell membrane preparations on ice.
-
In a 96-well plate, add the following:
-
Cell membranes (10-20 µg protein/well).
-
GDP.
-
Varying concentrations of Xorphanol.
-
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM).
-
Incubate at 30°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the filter plate.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter mats, add scintillation cocktail, and quantify radioactivity.
-
Data are analyzed to determine the EC₅₀ and Eₘₐₓ values for Xorphanol, indicating its potency and efficacy in activating G-proteins.
cAMP Accumulation Assay
This assay assesses the ability of an opioid agonist to inhibit adenylyl cyclase, a downstream effector of Gᵢ/ₒ-coupled receptors.
a. Materials:
-
Whole Cells: HEK293 cells stably expressing the opioid receptor of interest.
-
Forskolin (B1673556): To stimulate adenylyl cyclase.
-
IBMX: A phosphodiesterase inhibitor to prevent cAMP degradation.
-
cAMP Assay Kit: (e.g., LANCE, HTRF, or ELISA-based).
-
Cell Culture Medium.
b. Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of Xorphanol for 15 minutes.
-
Stimulate the cells with forskolin (e.g., 5 µM) in the presence of IBMX for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
The inhibitory effect of Xorphanol on forskolin-stimulated cAMP accumulation is used to determine its potency (IC₅₀) and efficacy.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Xorphanol
The following diagram illustrates the proposed signaling pathway for Xorphanol at the mu, kappa, and delta opioid receptors, based on its mixed agonist-antagonist profile.
Caption: Xorphanol's differential activation of opioid receptor subtypes and downstream G-protein signaling.
Experimental Workflow for In Vitro Characterization
This diagram outlines the typical experimental workflow for the in vitro characterization of a novel opioid compound like Xorphanol.
Caption: A streamlined workflow for the in vitro pharmacological characterization of Xorphanol.
References
Neuropharmacological Profile of Xorphanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disseminated: December 16, 2025
Abstract
Xorphanol (developmental codes: TR-5379, TR-5379M) is a synthetically derived opioid analgesic from the morphinan (B1239233) class, characterized by a mixed agonist-antagonist neuropharmacological profile. Preclinical investigations have revealed its potent interaction with multiple opioid receptor subtypes, exhibiting a notable preference for the kappa opioid receptor (KOR), where it functions as a high-efficacy partial agonist. Concurrently, it demonstrates partial agonist activity at the mu-opioid receptor (MOR) and agonist activity at the delta-opioid receptor (DOR). This intricate receptor interaction profile underpins its analgesic properties while suggesting a potentially lower liability for physical dependence compared to traditional MOR agonists. This technical guide provides a comprehensive overview of the neuropharmacological characteristics of Xorphanol, consolidating available quantitative data on its receptor binding and functional activity. Detailed experimental methodologies for key in vitro and in vivo assays are described, and its implicated signaling pathways are visualized to offer a thorough resource for researchers and professionals in the field of drug development.
Introduction
Xorphanol is a morphinan derivative that, despite demonstrating potent analgesic effects in preclinical models, was never brought to market[1]. Its unique profile as a mixed agonist-antagonist has been a subject of interest, particularly its high affinity and efficacy at the KOR. Such compounds have been explored for their potential to provide significant pain relief with a reduced risk of the adverse effects commonly associated with MOR agonists, such as respiratory depression and abuse potential[1]. Understanding the detailed neuropharmacology of Xorphanol is crucial for contextualizing its therapeutic potential and limitations, and for informing the development of future analgesics with similar mechanisms of action.
In Vitro Pharmacology
The in vitro pharmacological profile of Xorphanol has been characterized through a series of radioligand binding and functional assays to determine its affinity and efficacy at the primary opioid receptor subtypes.
Receptor Binding Affinity
Competitive radioligand binding assays have been employed to ascertain the binding affinity (Ki) of Xorphanol for the mu (µ), delta (δ), and kappa (κ) opioid receptors. These studies typically utilize membrane preparations from cells expressing the specific opioid receptor subtype or from rodent brain tissue. The affinity is determined by the ability of Xorphanol to displace a high-affinity radiolabeled ligand.
Table 1: Opioid Receptor Binding Affinity of Xorphanol
| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |
| Kappa (κ) | --INVALID-LINK---EKC | Rat Brain Membranes | 0.4 | [1] |
| Mu (µ) | [³H]-DAGO | Rat Brain Membranes | 0.25 | [1] |
| Delta (δ) | [³H]-DPDPE | Rat Brain Membranes | 1.0 | [1] |
Note: Specific radioligands and tissue preparations are inferred from standard practices in the field as detailed in the experimental protocols section.
Functional Activity
The functional activity of Xorphanol at opioid receptors has been assessed using in vitro assays that measure the extent of G-protein activation or downstream signaling cascades upon receptor binding. Assays such as GTPγS binding and cAMP formation inhibition are standard methods to quantify agonist efficacy (Emax) and potency (EC50).
Table 2: In Vitro Functional Activity of Xorphanol
| Receptor Subtype | Assay Type | Parameter | Value | Reference |
| Kappa (κ) | GTPγS Binding | EC50 (nM) | 3.3 | [1] |
| Imax (%) | 49 | [1] | ||
| Intrinsic Activity | 0.84 | [1] | ||
| Mu (µ) | GTPγS Binding | IC50 (nM) | 3.4 | [1] |
| Imax (%) | 29 | [1] | ||
| Delta (δ) | GTPγS Binding | IC50 (nM) | 8 | [1] |
| Imax (%) | 76 | [1] |
Note: The specific assay type is inferred based on the parameters reported. Imax represents the maximal effect relative to a standard full agonist. Intrinsic activity is a measure of the ability of the drug to produce a response.
In Vivo Pharmacology
The in vivo effects of Xorphanol have been evaluated in animal models to characterize its analgesic efficacy, potential for respiratory depression, and abuse liability.
Analgesic Efficacy
The analgesic properties of Xorphanol have been demonstrated in various rodent models of pain, such as the tail-flick and hot-plate tests, which measure the response to thermal stimuli. The median effective dose (ED50) is a key parameter determined in these studies.
Table 3: In Vivo Analgesic Efficacy of Xorphanol
| Animal Model | Pain Stimulus | Route of Administration | ED50 (mg/kg) | Reference(s) |
| Rat Tail-Flick Test | Thermal | Intravenous (IV) | Data not available | |
| Mouse Hot-Plate Test | Thermal | Intraperitoneal (IP) | Data not available | |
| Mouse Writhing Test | Chemical (Acetic Acid) | Intraperitoneal (IP) | Data not available |
Respiratory Depression
A critical aspect of opioid safety is the potential for respiratory depression. This is typically assessed by measuring changes in arterial blood gases (PaO2 and PaCO2) or by whole-body plethysmography to monitor respiratory rate and tidal volume in conscious animals. Based on its mixed agonist-antagonist profile, Xorphanol is predicted to have a lower risk of respiratory depression compared to full MOR agonists.
Abuse and Dependence Liability
The potential for abuse and physical dependence is a major concern with opioid analgesics. Preclinical assessment often involves conditioned place preference (CPP) and intravenous self-administration studies in rodents. Animal studies have suggested a low physical dependence liability for Xorphanol[1].
Signaling Pathways
Xorphanol's mixed agonist-antagonist profile results in a complex pattern of intracellular signaling. As a KOR agonist, it is expected to activate G-protein-mediated pathways leading to the inhibition of adenylyl cyclase and modulation of ion channels. Its partial agonism at the MOR suggests a submaximal activation of similar pathways, while also potentially antagonizing the effects of full MOR agonists. The role of β-arrestin recruitment in the signaling cascade of Xorphanol has not been explicitly detailed in available literature but is a critical determinant of the long-term effects of opioid receptor activation, including tolerance and dependence.
Experimental Protocols
This section outlines the general methodologies for the key experiments used to characterize the neuropharmacological profile of Xorphanol.
In Vitro Assays
-
Objective: To determine the binding affinity (Ki) of Xorphanol for opioid receptors.
-
Materials:
-
Membrane preparations from cells (e.g., CHO or HEK293) stably expressing the human opioid receptor subtype (µ, δ, or κ) or from rodent brain tissue.
-
Radiolabeled ligand with high affinity for the target receptor (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 or --INVALID-LINK---EKC for KOR).
-
Unlabeled Xorphanol at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2).
-
Glass fiber filters and a cell harvester for filtration.
-
Scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of the radiolabeled ligand with the membrane preparation in the presence of varying concentrations of unlabeled Xorphanol.
-
Allow the reaction to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of Xorphanol that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Objective: To measure the functional activity (potency and efficacy) of Xorphanol at G-protein coupled opioid receptors.
-
Materials:
-
Membrane preparations expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Xorphanol at various concentrations.
-
Assay buffer.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Pre-incubate the membrane preparation with GDP to ensure G-proteins are in their inactive state.
-
Add varying concentrations of Xorphanol to the membranes.
-
Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS.
-
Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit.
-
Terminate the reaction by rapid filtration.
-
Wash the filters to remove unbound [³⁵S]GTPγS.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Plot the specific binding of [³⁵S]GTPγS against the concentration of Xorphanol to determine the EC50 (potency) and Emax (efficacy) relative to a standard full agonist.
-
In Vivo Assays
-
Objective: To assess the analgesic effect of Xorphanol against a thermal pain stimulus.
-
Animals: Mice or rats.
-
Apparatus: A hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Procedure:
-
Administer Xorphanol or vehicle to the animals via the desired route (e.g., intraperitoneal, intravenous).
-
At predetermined time points after administration, place the animal on the hot plate.
-
Record the latency to a nociceptive response (e.g., paw licking, jumping).
-
A cut-off time is set to prevent tissue damage.
-
An increase in the response latency compared to the vehicle-treated group indicates an analgesic effect.
-
Determine the ED50 from the dose-response curve.
-
-
Objective: To evaluate the effect of Xorphanol on respiratory function.
-
Animals: Rats or mice.
-
Method 1: Arterial Blood Gas Analysis
-
Procedure:
-
Implant an arterial catheter for blood sampling.
-
Administer Xorphanol or vehicle.
-
Collect arterial blood samples at various time points.
-
Analyze the samples for PaO2, PaCO2, and pH. A decrease in PaO2 and an increase in PaCO2 indicate respiratory depression.
-
-
-
Method 2: Whole-Body Plethysmography
-
Apparatus: A plethysmography chamber that measures changes in pressure associated with breathing.
-
Procedure:
-
Acclimatize the animal to the chamber.
-
Administer Xorphanol or vehicle.
-
Record respiratory parameters such as respiratory rate, tidal volume, and minute ventilation over time. A decrease in these parameters is indicative of respiratory depression.
-
-
Conclusion
Xorphanol presents a complex neuropharmacological profile characterized by its mixed agonist-antagonist activity at opioid receptors, with a pronounced preference for the kappa opioid receptor. Its potent analgesic effects, coupled with a potentially favorable side-effect profile, particularly a lower risk of physical dependence, underscore the therapeutic potential of this class of compounds. The data and methodologies presented in this technical guide provide a foundational understanding of Xorphanol's mechanism of action and serve as a valuable resource for the ongoing development of novel and safer opioid analgesics. Further research to fully elucidate its downstream signaling pathways, particularly the role of β-arrestin, and to obtain more comprehensive in vivo data would be beneficial for a complete characterization of this intriguing compound.
References
Xorphanol's Effect on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Xorphanol is a synthetic morphinan (B1239233) derivative with a mixed agonist-antagonist profile at opioid receptors, exhibiting a unique mechanism of action within the central nervous system (CNS). It functions primarily as a high-efficacy partial agonist of the kappa-opioid receptor (KOR) and concurrently as a partial agonist with marked antagonistic potential at the mu-opioid receptor (MOR).[1] This dual activity provides potent analgesia while potentially mitigating some of the adverse effects and abuse liability associated with conventional MOR agonists.[2][3] This document provides a comprehensive overview of the pharmacodynamics, signaling pathways, and experimental methodologies relevant to understanding Xorphanol's CNS effects.
Pharmacological Profile and Receptor Binding
Xorphanol's interaction with opioid receptors is complex, characterized by high affinity and functional selectivity. Its primary analgesic effects are mediated through KOR activation, while its interaction with MOR is more nuanced, involving both partial agonism and the ability to antagonize the effects of other MOR agonists like morphine.[1][2] The drug also demonstrates activity at the delta-opioid receptor (DOR).[1]
Data Presentation: Receptor Binding and Functional Activity
The following tables summarize the quantitative parameters of Xorphanol's interaction with the three classical opioid receptors.
Table 1: Opioid Receptor Binding Affinities of Xorphanol
| Receptor Subtype | Binding Affinity (Ki) |
|---|---|
| Kappa (KOR) | 0.4 nM[1] |
| Mu (MOR) | 0.25 nM[1] |
| Delta (DOR) | 1.0 nM[1] |
Data derived from competitive radioligand binding assays using cloned human opioid receptors.
Table 2: Functional Activity Parameters of Xorphanol
| Receptor Subtype | Assay | Parameter | Value |
|---|---|---|---|
| Kappa (KOR) | [³⁵S]GTPγS Binding | EC₅₀ | 3.3 nM[1] |
| Iₘₐₓ | 49%[1] | ||
| Intrinsic Activity (IA) | 0.84[1] | ||
| Mu (MOR) | [³⁵S]GTPγS Binding | IC₅₀ | 3.4 nM[1] |
| Iₘₐₓ | 29%[1] | ||
| Delta (DOR) | [³⁵S]GTPγS Binding | IC₅₀ | 8 nM[1] |
| Iₘₐₓ | 76%[1] |
Functional data represents Xorphanol's ability to stimulate (agonist) or inhibit (antagonist) G-protein coupling.
Central Nervous System Signaling Pathways
Xorphanol's dual receptor activity initiates distinct intracellular signaling cascades that collectively produce its clinical effects.
-
At the Kappa-Opioid Receptor (KOR): As a high-efficacy agonist, Xorphanol binding to KORs, which are G-protein coupled receptors (GPCRs), activates the associated Gi/o protein.[4][5] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[4][6] The dissociation of the G-protein into Gα and Gβγ subunits also modulates ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release, which underlies its analgesic and sedative effects.[7] However, KOR activation is also linked to β-arrestin-2 dependent signaling, which can mediate adverse effects like dysphoria.[5][8]
-
At the Mu-Opioid Receptor (MOR): Xorphanol's partial agonism at MOR means it can weakly activate the receptor's canonical Gi/o pathway, but its primary role is antagonistic.[1] By occupying the receptor, it blocks binding and subsequent signal transduction by endogenous endorphins or exogenous opioids like morphine.[9][10] This antagonism is crucial for its potential to reduce the risk of respiratory depression and opioid-induced euphoria.[11]
Mandatory Visualization: Signaling Pathways
Caption: Xorphanol's dual-action signaling in the CNS.
Experimental Protocols
The characterization of Xorphanol relies on a series of established in vitro and in vivo assays.
Protocol 1: Radioligand Competition Binding Assay
-
Objective: To determine the binding affinity (Ki) of Xorphanol for human opioid receptors.
-
Methodology:
-
Membrane Preparation: Membranes from HEK-293 cells stably expressing cloned human mu, delta, or kappa opioid receptors are prepared.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: A specific high-affinity radioligand for each receptor is used (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).
-
Incubation: Membranes are incubated with a fixed concentration of radioligand and varying concentrations of unlabeled Xorphanol.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: Radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: IC₅₀ values (concentration of Xorphanol that inhibits 50% of specific radioligand binding) are determined by nonlinear regression. Ki values are calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol 2: [³⁵S]GTPγS Functional Assay
-
Objective: To measure the functional activity (EC₅₀/IC₅₀, Eₘₐₓ) of Xorphanol by quantifying G-protein activation.
-
Methodology:
-
Membrane Preparation: As described in Protocol 1.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Incubation: Membranes are incubated with varying concentrations of Xorphanol in the presence of GDP and [³⁵S]GTPγS. For antagonist determination, membranes are co-incubated with a full agonist.
-
Reaction: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation & Detection: The reaction is terminated, and bound [³⁵S]GTPγS is captured and quantified as in the binding assay.
-
Data Analysis: Concentration-response curves are generated to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximal effect (Eₘₐₓ) relative to a standard full agonist.
-
Mandatory Visualization: Experimental Workflow
References
- 1. Xorphanol - Wikipedia [en.wikipedia.org]
- 2. Xorphanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butorphanol - Wikipedia [en.wikipedia.org]
- 4. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. DSpace [kuscholarworks.ku.edu]
- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 10. How does Narcan work? [dornsife.usc.edu]
- 11. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Molecular Targets of Xorphanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xorphanol, a morphinan-derived opioid, presents a complex pharmacological profile as a mixed agonist-antagonist. This technical guide provides a comprehensive overview of its molecular targets, focusing on its interactions with the primary opioid receptor subtypes: kappa (κ), mu (μ), and delta (δ). The information herein is intended to support further research and drug development efforts by providing detailed data on its binding affinity, functional activity, and the intracellular signaling cascades it modulates.
Data Presentation: Receptor Binding and Functional Activity
The following table summarizes the quantitative data on Xorphanol's interaction with human opioid receptors. This data is crucial for understanding its potency and efficacy at each target.
| Receptor Subtype | Parameter | Value (nM) | Efficacy |
| Kappa (κ) Opioid Receptor | Kᵢ | 0.4 | High-efficacy partial agonist/near-full agonist (IA = 0.84)[1] |
| EC₅₀ | 3.3 | Iₘₐₓ = 49%[1] | |
| Mu (μ) Opioid Receptor | Kᵢ | 0.25 | Partial agonist with marked antagonistic potential[1] |
| IC₅₀ | 3.4 | Iₘₐₓ = 29%[1] | |
| Delta (δ) Opioid Receptor | Kᵢ | 1.0 | Agonist[1] |
| IC₅₀ | 8 | Iₘₐₓ = 76%[1] |
Key Terms:
-
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
-
EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response.
-
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an inhibitor where the response (or binding) is reduced by half.[2]
-
Iₘₐₓ (Maximum Inhibitory Effect): The maximum inhibitory effect of the drug.
-
IA (Intrinsic Activity): A measure of the ability of a drug to produce a pharmacological response after it has bound to a receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the molecular targets of opioid compounds like Xorphanol.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Objective: To determine the Kᵢ of Xorphanol at the κ, μ, and δ opioid receptors.
Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human κ, μ, or δ opioid receptor.
-
Radioligands:
-
[³H]U-69,593 for κ-opioid receptor
-
[³H]DAMGO for μ-opioid receptor
-
[³H]DPDPE for δ-opioid receptor
-
-
Test Compound: Xorphanol
-
Non-specific Binding Control: Naloxone (B1662785) (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Filtration Apparatus: Cell harvester with glass fiber filters
-
Scintillation Counter and Scintillation Fluid
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
A fixed concentration of the appropriate radioligand (typically at or near its Kd value).
-
Increasing concentrations of Xorphanol.
-
For determining non-specific binding, add a high concentration of an unlabeled ligand like naloxone instead of Xorphanol.
-
For determining total binding, add vehicle instead of Xorphanol.
-
-
Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the Xorphanol concentration to generate a competition curve.
-
Determine the IC₅₀ value, which is the concentration of Xorphanol that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay Workflow.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound by quantifying the activation of G protein-coupled receptors (GPCRs). Agonist binding to a Gᵢ/Gₒ-coupled receptor, such as an opioid receptor, promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
Objective: To determine the EC₅₀ and Iₘₐₓ of Xorphanol at the κ, μ, and δ opioid receptors.
Materials:
-
Receptor Source: Cell membranes from cells expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
GDP (Guanosine diphosphate)
-
Test Compound: Xorphanol
-
Positive Control: A known full agonist for the specific receptor (e.g., DAMGO for μ-opioid receptor).
-
Non-specific Binding Control: Unlabeled GTPγS
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Filtration Apparatus and Scintillation Counter
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following:
-
Assay buffer
-
GDP (to ensure G proteins are in their inactive state).
-
Increasing concentrations of Xorphanol or the positive control agonist.
-
For determining non-specific binding, add a high concentration of unlabeled GTPγS.
-
-
Pre-incubation: Add the cell membranes to the wells and pre-incubate at 30°C for 15-30 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Measure the radioactivity of the filters.
-
Data Analysis:
-
Plot the specific [³⁵S]GTPγS binding against the logarithm of the Xorphanol concentration.
-
Determine the EC₅₀ value from the resulting dose-response curve.
-
Calculate the Iₘₐₓ by comparing the maximal stimulation induced by Xorphanol to that of a known full agonist.
-
Signaling Pathways
Xorphanol, as a mixed agonist-antagonist at opioid receptors, modulates downstream signaling pathways that are crucial for its therapeutic and side-effect profiles. Opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to the inhibitory G protein, Gαᵢ/ₒ.
Canonical G Protein-Mediated Signaling
Upon agonist binding, including the agonistic action of Xorphanol, the opioid receptor undergoes a conformational change, leading to the activation of the associated Gαᵢ/ₒ protein. This results in the dissociation of the Gα-GTP and Gβγ subunits, which then modulate various intracellular effectors.
-
Inhibition of Adenylyl Cyclase: The activated Gαᵢ/ₒ subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels affects the activity of downstream proteins such as protein kinase A (PKA).
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, which reduces neuronal excitability. The Gβγ subunit also inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.
Canonical G Protein-Mediated Opioid Receptor Signaling.
β-Arrestin-Mediated Signaling
In addition to G protein-mediated signaling, agonist binding to opioid receptors can also lead to the recruitment of β-arrestin proteins. This pathway is involved in receptor desensitization, internalization, and the activation of distinct downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. The balance between G protein and β-arrestin signaling (biased agonism) is a key area of research for developing safer opioids with fewer side effects. The specific bias of Xorphanol at each opioid receptor subtype requires further investigation.
β-Arrestin-Mediated Opioid Receptor Signaling.
References
The Genetic Basis of Xorphanol Response: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Pharmacogenomic Landscape of a Novel Morphinan (B1239233) Opioid
Abstract
Xorphanol, a mixed agonist-antagonist opioid of the morphinan class, presents a complex pharmacological profile with potential therapeutic applications. Its clinical efficacy and safety, like many opioids, are subject to significant interindividual variability. This technical guide synthesizes the current understanding of the potential genetic factors that may influence the response to Xorphanol. While direct pharmacogenomic studies on Xorphanol are not yet available, this document extrapolates from the extensive research on opioids with similar mechanisms of action to provide a foundational framework for future investigation. We delve into the genetic variations within the primary targets of Xorphanol—the mu (μ), kappa (κ), and delta (δ) opioid receptors—and explore the putative metabolic pathways and the genetic polymorphisms that could affect its pharmacokinetics. This guide is intended to be a resource for researchers, scientists, and drug development professionals, providing detailed experimental protocols, structured data presentation, and visualizations of key biological pathways to facilitate further research into the personalized application of Xorphanol.
Introduction to Xorphanol
Xorphanol is a synthetic opioid analgesic belonging to the morphinan family of compounds.[1] It exhibits a unique pharmacological profile as a mixed agonist-antagonist at opioid receptors. Specifically, it acts as a partial agonist at the μ-opioid receptor (MOR), a partial agonist at the κ-opioid receptor (KOR), and an agonist at the δ-opioid receptor (DOR).[2] This complex interaction with multiple opioid receptors suggests a potential for a nuanced analgesic effect with a modified side-effect profile compared to traditional MOR agonists. However, the clinical response to opioids is highly variable, and genetic factors are known to play a significant role.[3] Understanding the potential genetic basis of Xorphanol response is crucial for its development and safe and effective clinical use.
Putative Pharmacokinetics and Metabolism of Xorphanol
While specific metabolic pathways for Xorphanol have not been empirically determined, its morphinan structure allows for informed predictions based on the metabolism of similar opioids like morphine.[4] Morphinan alkaloids primarily undergo phase II metabolism through glucuronidation. Additionally, phase I metabolism via the cytochrome P450 (CYP) enzyme system can occur.[5]
Putative Metabolic Pathway for Xorphanol:
Based on its chemical structure, Xorphanol (N-(Cyclobutylmethyl)-8β-methyl-6-methylenemorphinan-3-ol)[1] is likely metabolized through the following pathways:
-
Phase II Metabolism (Glucuronidation): The primary route of metabolism is expected to be conjugation of the hydroxyl group at the C3 position with glucuronic acid by UDP-glucuronosyltransferases (UGTs), particularly UGT2B7, which is heavily involved in morphine metabolism.[4]
-
Phase I Metabolism (CYP450-mediated): N-dealkylation of the cyclobutylmethyl group at the nitrogen atom is a plausible reaction catalyzed by CYP3A4 and CYP2D6. O-demethylation is not applicable as Xorphanol has a hydroxyl group instead of a methoxy (B1213986) group at the C3 position.
Genetic polymorphisms in the genes encoding these enzymes, particularly UGT2B7, CYP3A4, and CYP2D6, could significantly alter the pharmacokinetics of Xorphanol, affecting its clearance and the formation of potentially active or inactive metabolites.
Pharmacodynamics: The Role of Opioid Receptors
Xorphanol's pharmacological effects are mediated through its interaction with the μ, κ, and δ opioid receptors, which are G-protein coupled receptors (GPCRs).[6] Activation of these receptors, which are coupled to inhibitory G proteins (Gαi/o), leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, reduced intracellular cyclic AMP (cAMP) levels, activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, and inhibition of voltage-gated calcium channels.[6][7][8] These actions collectively reduce neuronal excitability and neurotransmitter release, leading to analgesia and other opioid effects.
Mu-Opioid Receptor (MOR) Signaling
Activation of MOR by an agonist like Xorphanol initiates signaling through G-protein dependent and β-arrestin dependent pathways. The G-protein pathway is primarily associated with analgesia, while the β-arrestin pathway is linked to adverse effects such as respiratory depression and tolerance.[9]
Kappa-Opioid Receptor (KOR) Signaling
KOR activation also leads to the inhibition of adenylyl cyclase and modulation of ion channels.[7][10] G-protein signaling is thought to mediate the analgesic effects, while β-arrestin-2 dependent signaling is associated with dysphoria and other aversive side effects.[11]
Delta-Opioid Receptor (DOR) Signaling
DOR activation results in similar intracellular signaling events as MOR and KOR, leading to analgesia.[12] Ligand-directed signaling at the DOR can influence the balance between therapeutic effects and the development of tolerance.[13]
Genetic Polymorphisms and Their Potential Impact on Xorphanol Response
Genetic variations in the genes encoding the opioid receptors and metabolizing enzymes can significantly influence an individual's response to opioids.
Opioid Receptor Gene Variants
| Gene | Variant | Consequence | Potential Impact on Xorphanol Response |
| OPRM1 | A118G (rs1799971) | Asn40Asp amino acid change. Results in reduced receptor expression and altered signal transduction.[14][15] | Carriers of the G allele may require higher doses of Xorphanol for adequate analgesia due to reduced MOR function. They may also experience fewer MOR-mediated side effects.[14] |
| OPRK1 | rs963549 | Associated with decreased opioid withdrawal symptoms.[2] | May influence the antagonist properties of Xorphanol and impact withdrawal phenomena. |
| rs6989250 | Associated with stress-induced craving and cocaine relapse risk.[16] | Could potentially modulate the aversive or rewarding properties of Xorphanol, especially given its KOR activity. | |
| Indel upstream of start site | Reduces promoter activity and is associated with alcohol dependence.[17] | Altered KOR expression levels could affect both the analgesic and dysphoric effects of Xorphanol. | |
| OPRD1 | rs1042114 | Disrupts receptor maturation.[18] | May lead to reduced DOR density and a diminished response to the DOR-agonist effects of Xorphanol. |
| rs569356 | Affects OPRD1 expression.[18] | Could alter the overall sensitivity to the DOR-mediated effects of Xorphanol. | |
| rs678849 | Intronic variant affecting transcriptional activity.[19] | May influence DOR expression levels and thereby modulate the analgesic and other effects of Xorphanol. |
Metabolizing Enzyme Gene Variants
| Gene | Variant | Consequence | Potential Impact on Xorphanol Response |
| CYP2D6 | Poor Metabolizer Phenotype | Decreased enzyme activity. | If Xorphanol undergoes N-dealkylation via CYP2D6 to an active metabolite, poor metabolizers may experience reduced analgesic efficacy. Conversely, if the parent compound is more active, they may have an enhanced response. |
| Ultrarapid Metabolizer Phenotype | Increased enzyme activity. | Ultrarapid metabolizers may experience a more rapid conversion of Xorphanol, potentially leading to a shorter duration of action or increased formation of metabolites. | |
| CYP3A4 | Variants causing reduced function | Decreased enzyme activity. | Reduced metabolism of Xorphanol could lead to higher plasma concentrations and an increased risk of adverse effects. |
| UGT2B7 | Promoter variants (e.g., -161C>T) | Altered enzyme expression. | Variations in UGT2B7 activity could affect the rate of Xorphanol glucuronidation, influencing its clearance and duration of effect. |
Experimental Protocols for Investigating the Genetic Basis of Xorphanol Response
To elucidate the direct pharmacogenomic influences on Xorphanol response, a series of in vitro and in vivo studies are necessary.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of Xorphanol for the μ, κ, and δ opioid receptors.
Workflow:
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the opioid receptor of interest in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of a selective radioligand (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR, [³H]DPDPE for DOR), and serial dilutions of Xorphanol.
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Xorphanol concentration. Fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.[20][21]
cAMP Functional Assay
This assay measures the ability of Xorphanol to inhibit adenylyl cyclase activity, a downstream effect of opioid receptor activation.
Protocol:
-
Cell Culture: Culture cells stably expressing the opioid receptor of interest.
-
Assay Setup: Seed the cells in a 96-well plate. On the day of the assay, replace the culture medium with assay buffer.
-
Treatment: Add forskolin (B1673556) (an adenylyl cyclase activator) and varying concentrations of Xorphanol to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the Xorphanol concentration. Fit the data to a dose-response curve to determine the EC₅₀ and Emax values.
Genotyping of OPRM1 A118G
This protocol describes a method for genotyping the A118G (rs1799971) polymorphism in the OPRM1 gene using TaqMan SNP Genotyping Assay.
Protocol:
-
DNA Extraction: Isolate genomic DNA from whole blood or saliva samples using a commercial DNA extraction kit.
-
PCR Amplification: Prepare a PCR reaction mix containing TaqMan Genotyping Master Mix, the specific TaqMan SNP Genotyping Assay for rs1799971 (which includes primers and VIC/FAM labeled probes), and the genomic DNA sample.
-
Real-Time PCR: Perform the PCR reaction on a real-time PCR instrument using the manufacturer's recommended cycling conditions.
-
Allelic Discrimination: The instrument software will automatically call the genotypes (AA, AG, or GG) based on the fluorescence signals from the VIC and FAM probes at the end of the PCR run.[22][23]
Conclusion and Future Directions
While direct evidence for the genetic basis of Xorphanol response is currently lacking, the extensive knowledge of opioid pharmacogenomics provides a robust framework for hypothesis-driven research. The primary determinants of interindividual variability in Xorphanol response are likely to be genetic polymorphisms in the OPRM1, OPRK1, and OPRD1 genes, as well as in genes encoding its metabolizing enzymes, such as CYP2D6, CYP3A4, and UGT2B7.
Future research should focus on:
-
In vitro functional studies: Characterizing the impact of common and rare variants in opioid receptor genes on Xorphanol binding, signaling, and receptor trafficking.
-
Metabolism studies: Identifying the specific CYP and UGT enzymes responsible for Xorphanol metabolism and the functional consequences of their genetic variants.
-
Clinical pharmacogenomic studies: Correlating genotypes with pharmacokinetic parameters, analgesic efficacy, and adverse event profiles of Xorphanol in human subjects.
A comprehensive understanding of the genetic factors influencing Xorphanol's effects will be instrumental in the development of personalized pain management strategies, optimizing therapeutic outcomes while minimizing risks. This technical guide provides the foundational knowledge and methodologies to propel such research forward.
References
- 1. Xorphanol - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. youtube.com [youtube.com]
- 4. Morphine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]
- 9. researchgate.net [researchgate.net]
- 10. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 12. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 13. profiles.wustl.edu [profiles.wustl.edu]
- 14. dovepress.com [dovepress.com]
- 15. Functional Mu Opioid Receptor Polymorphism (OPRM1 A118G) Associated With Heroin Use Outcomes in Caucasian Males: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A variant on the kappa opioid receptor gene (OPRK1) is associated with stress response and related drug craving, limbic brain activation and cocaine relapse risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A regulatory variation in OPRK1, the gene encoding the κ-opioid receptor, is associated with alcohol dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. OPRD1 Genetic Variation and Human Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Genotyping the Mu-opioid receptor A118G polymorphism using the real-time amplification refractory mutation system: allele frequency distribution among Brazilians - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Xorphanol in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xorphanol is a synthetic opioid of the morphinan (B1239233) class that exhibits a mixed agonist-antagonist profile at opioid receptors. It acts as a high-efficacy partial agonist at the kappa-opioid receptor (KOR), a partial agonist with lower intrinsic activity at the mu-opioid receptor (MOR), and an agonist at the delta-opioid receptor (DOR).[1] This complex pharmacology makes Xorphanol a compound of interest for investigating the nuanced roles of different opioid receptors in various cellular processes. These application notes provide detailed protocols for utilizing Xorphanol in common cell culture assays to characterize its binding affinity, functional activity, and effects on cell signaling and viability.
Data Presentation
The following tables summarize the key in vitro pharmacological parameters of Xorphanol at the three main opioid receptors.
Table 1: Xorphanol Binding Affinity at Human Opioid Receptors
| Receptor Subtype | Radioligand | Kᵢ (nM) | Cell Line |
| Mu (µ) | [³H]-DAMGO | 0.25 | HEK293 |
| Kappa (κ) | [³H]-U-69,593 | 0.4 | CHO |
| Delta (δ) | [³H]-DPDPE | 1.0 | HEK293 |
Kᵢ (inhibition constant) is a measure of binding affinity; a lower Kᵢ value indicates higher affinity.
Table 2: Xorphanol Functional Activity in cAMP Assays
| Receptor Subtype | Assay Type | EC₅₀/IC₅₀ (nM) | % Maximal Inhibition/Efficacy (Iₘₐₓ) | Cell Line |
| Mu (µ) | cAMP Inhibition | IC₅₀ = 3.4 | 29% | HEK293 |
| Kappa (κ) | cAMP Inhibition | EC₅₀ = 3.3 | 49% (IA = 0.84) | CHO |
| Delta (δ) | cAMP Inhibition | IC₅₀ = 8 | 76% | HEK293 |
EC₅₀ (half-maximal effective concentration) and IC₅₀ (half-maximal inhibitory concentration) are measures of potency. Iₘₐₓ (maximal effect) and IA (intrinsic activity) are measures of efficacy.[1][2]
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the cellular effects of Xorphanol.
Radioligand Binding Assay
This protocol determines the binding affinity of Xorphanol for opioid receptors expressed in cell membranes.
Materials:
-
HEK293 or CHO cells stably expressing human µ, δ, or κ opioid receptors
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Assay buffer (50 mM Tris-HCl, pH 7.4)
-
Radioligands: [³H]-DAMGO (for MOR), [³H]-DPDPE (for DOR), [³H]-U-69,593 (for KOR)
-
Xorphanol stock solution (in DMSO)
-
Naloxone (B1662785) (for non-specific binding determination)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare cell membranes from receptor-expressing cells by homogenization and centrifugation.
-
In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of Xorphanol.
-
For non-specific binding, use a high concentration of naloxone (e.g., 10 µM).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Place filters in scintillation vials, add scintillation fluid, and count radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ of Xorphanol and calculate the Kᵢ using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of Xorphanol to inhibit adenylyl cyclase activity through Gi/o-coupled opioid receptors.
Materials:
-
HEK293 or CHO cells expressing the opioid receptor of interest
-
Cell culture medium (e.g., DMEM/F12)
-
IBMX (a phosphodiesterase inhibitor)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Xorphanol stock solution
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates and grow to 80-90% confluency.
-
Replace the medium with serum-free medium containing IBMX (e.g., 100 µM) and incubate for 15 minutes at 37°C.
-
Add varying concentrations of Xorphanol and incubate for another 15 minutes.
-
Stimulate the cells with forskolin (e.g., 5 µM) for 15 minutes to induce cAMP production.
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Generate a dose-response curve and determine the EC₅₀/IC₅₀ and Iₘₐₓ for Xorphanol.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the opioid receptor upon agonist binding, a key event in receptor desensitization and signaling.
Materials:
-
Cell line co-expressing the opioid receptor of interest and a β-arrestin reporter system (e.g., PathHunter® β-arrestin assay)
-
Cell plating reagent
-
Xorphanol stock solution
-
Assay plate (white, clear-bottom)
-
Detection reagent
-
Luminometer
Procedure:
-
Prepare cells and seed them into the assay plate. Incubate overnight.
-
Prepare serial dilutions of Xorphanol in assay buffer.
-
Add the diluted Xorphanol to the cells.
-
Incubate for 90 minutes at 37°C.
-
Add the detection reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 60 minutes.
-
Measure the chemiluminescent signal using a luminometer.
-
Analyze the data to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.
ERK Phosphorylation Assay
This assay measures the activation of the MAP kinase pathway, a downstream signaling event of opioid receptor activation.
Materials:
-
Cells expressing the opioid receptor of interest
-
Serum-free medium
-
Xorphanol stock solution
-
Lysis buffer
-
Antibodies against phosphorylated ERK (p-ERK) and total ERK
-
Western blotting or ELISA-based detection system
Procedure:
-
Plate cells and grow to near confluency. Serum-starve the cells overnight.
-
Treat cells with varying concentrations of Xorphanol for a short period (e.g., 5-10 minutes).
-
Lyse the cells and collect the protein lysate.
-
Measure p-ERK and total ERK levels using Western blotting or a specific ELISA kit.
-
Quantify the p-ERK/total ERK ratio to determine the extent of ERK activation.
-
Generate a dose-response curve to determine the EC₅₀ of Xorphanol-induced ERK phosphorylation.
Cell Viability (MTT) Assay
This assay assesses the effect of Xorphanol on cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cell line of interest
-
Complete culture medium
-
Xorphanol stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plate
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of Xorphanol concentrations for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ if a cytotoxic effect is observed.
Mandatory Visualizations
Caption: G-protein dependent signaling pathway of Xorphanol.
Caption: β-arrestin mediated signaling pathway for Xorphanol.
Caption: General experimental workflow for Xorphanol characterization.
References
Application Notes and Protocols for the Dissolution of Xorphanol Mesylate for Injection
Version: 1.0
Introduction
Xorphanol is a potent opioid analgesic of the morphinan (B1239233) family, developed as a mixed agonist-antagonist.[1][2] While it was never commercially marketed, its unique receptor binding profile continues to make it a compound of interest for research in pain management and opioid pharmacology.[1][3] These application notes provide a detailed protocol for the dissolution of Xorphanol mesylate (TR-5379M), the salt form developed for clinical trials, for the preparation of a sterile solution for injection suitable for preclinical research.[1]
The protocol is based on established principles for the parenteral formulation of morphinan-derived analgesics, particularly leveraging formulation data from the structurally similar compound, butorphanol (B1668111) tartrate.[1] Due to the lack of publicly available, specific solubility data for Xorphanol, this protocol incorporates a preliminary solubility assessment to ensure the appropriate concentration is achieved for the final sterile solution.
Principle of Dissolution
Xorphanol, as a free base, is a lipophilic molecule with limited aqueous solubility.[4] To achieve a concentration suitable for parenteral administration, it is typically converted into a salt form, such as Xorphanol mesylate or hydrochloride.[1][4] The dissolution of this salt in an aqueous vehicle is facilitated by creating an acidic pH environment, which ensures the molecule remains in its ionized, more soluble state. This is a common strategy for formulating injectable solutions of basic drugs. The inclusion of buffering agents and tonicity modifiers is critical for ensuring the stability, safety, and physiological compatibility of the final preparation.
Materials and Equipment
Reagents
-
Xorphanol Mesylate (C₂₃H₃₁NO · CH₄O₃S)
-
Sterile Water for Injection (sWFI)
-
Sterile 0.9% Sodium Chloride for Injection (Normal Saline)
-
Citric Acid, Monohydrate, USP Grade
-
Sodium Citrate (B86180), Dihydrate, USP Grade
-
Hydrochloric Acid (0.1 N), for pH adjustment
-
Sodium Hydroxide (0.1 N), for pH adjustment
-
Sterile 0.22 µm Syringe Filters (e.g., PVDF or PES)
Equipment
-
Analytical Balance (± 0.01 mg)
-
Sterile, Depyrogenated Glass Vials and Stoppers
-
Calibrated Micropipettes
-
pH Meter with a calibrated micro-electrode
-
Vortex Mixer
-
Magnetic Stirrer and Stir Bars
-
Laminar Flow Hood or Biological Safety Cabinet
-
Autoclave
Quantitative Data Summary
The following tables summarize the key chemical properties of Xorphanol and a recommended formulation for a 2 mg/mL solution.
Table 1: Physicochemical Properties of Xorphanol
| Property | Value | Source |
| Chemical Name | N-(Cyclobutylmethyl)-8β-methyl-6-methylenemorphinan-3-ol | [1] |
| Molecular Formula (Base) | C₂₃H₃₁NO | [5] |
| Molar Mass (Base) | 337.507 g/mol | [1] |
| Molar Mass (Mesylate Salt) | 433.61 g/mol (approx.) | [4] |
| Form | Xorphanol Mesylate (TR-5379M) | [1] |
Table 2: Recommended Formulation for 2 mg/mL Xorphanol Injection
| Component | Quantity per mL | Function |
| Xorphanol Mesylate | 2.56 mg* | Active Pharmaceutical Ingredient |
| Citric Acid, Monohydrate | 3.3 mg | Buffering Agent, Solubilizer |
| Sodium Citrate, Dihydrate | 6.4 mg | Buffering Agent |
| Sodium Chloride | 6.4 mg | Tonicity Modifier |
| Sterile Water for Injection | q.s. to 1 mL | Vehicle |
| Final pH Target | 4.0 - 5.0 | Solubility/Stability |
*Note: The mass of Xorphanol mesylate is adjusted to provide 2 mg of the active Xorphanol base. (Calculation: 2 mg * (433.61 g/mol / 337.507 g/mol ) ≈ 2.56 mg)
Experimental Protocols
Protocol 1: Preliminary Solubility Assessment
Objective: To determine the practical solubility of Xorphanol mesylate in the proposed buffered vehicle.
Methodology:
-
Prepare the buffered vehicle by dissolving citric acid (3.3 mg/mL), sodium citrate (6.4 mg/mL), and sodium chloride (6.4 mg/mL) in Sterile Water for Injection.
-
Adjust the pH of the vehicle to 4.5 using 0.1 N HCl or 0.1 N NaOH.
-
Create a saturated solution by adding an excess of Xorphanol mesylate powder to a known volume of the buffered vehicle (e.g., 50 mg to 5 mL).
-
Agitate the suspension at room temperature for 24 hours to ensure equilibrium is reached.
-
Filter the suspension through a 0.22 µm syringe filter to remove undissolved solid.
-
Assay the clear filtrate using a validated analytical method (e.g., HPLC-UV) to determine the concentration of dissolved Xorphanol. This concentration represents the saturation solubility under these conditions.
Protocol 2: Preparation of Sterile Xorphanol Injection (2 mg/mL)
Objective: To prepare a 10 mL batch of sterile 2 mg/mL Xorphanol solution for injection.
Methodology:
-
Preparation of Vehicle: In a sterile beaker within a laminar flow hood, add approximately 8 mL of Sterile Water for Injection.
-
Add and dissolve 33 mg of Citric Acid, 64 mg of Sodium Citrate, and 64 mg of Sodium Chloride. Stir gently until all components are fully dissolved.
-
Dissolution of API: Weigh 25.6 mg of Xorphanol mesylate and slowly add it to the buffered vehicle while stirring. Continue to stir until the API is completely dissolved.
-
pH Adjustment: Measure the pH of the solution using a calibrated micro-electrode. Adjust the pH to be within the target range of 4.0 - 5.0 using dropwise additions of 0.1 N HCl or 0.1 N NaOH as needed.
-
Final Volume Adjustment: Transfer the solution to a 10 mL sterile volumetric flask. Rinse the beaker with a small amount of sWFI and add it to the flask. Add sWFI to bring the solution to the final volume of 10 mL (q.s.).
-
Sterile Filtration: Draw the final solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe outlet.
-
Filter the solution directly into a sterile, depyrogenated glass vial.
-
Aseptically seal the vial with a sterile stopper and crimp cap.
-
Quality Control: Label the vial appropriately. Retain a sample for quality control testing, including sterility, endotoxin (B1171834) levels, pH, and concentration verification.
Visualizations
Signaling Pathway
Xorphanol exerts its analgesic effects through complex interactions with the opioid receptor system.
Caption: Xorphanol's interaction with multiple opioid receptors.
Experimental Workflow
The following diagram outlines the workflow for the preparation of the sterile Xorphanol injection.
Caption: Workflow for preparing sterile Xorphanol solution.
Safety Precautions
Xorphanol is a potent opioid and should be handled with extreme caution. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. All procedures involving Xorphanol powder should be performed in a chemical fume hood to prevent inhalation. Follow all institutional guidelines for the handling and disposal of potent compounds.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Butorphanol - Wikipedia [en.wikipedia.org]
- 3. DailyMed - BUTORPHANOL TARTRATE injection, solution [dailymed.nlm.nih.gov]
- 4. Solubility and related physicochemical properties of narcotic analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Butorphanol | C21H29NO2 | CID 5361092 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Xorphanol Administration in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xorphanol is a synthetically derived opioid analgesic from the morphinan (B1239233) class, characterized as a mixed agonist-antagonist. Preclinical studies have indicated its potential as a potent analgesic with a reportedly low liability for physical dependence.[1] Developed under the code TR-5379M, Xorphanol has been evaluated in various animal models to determine its efficacy, safety profile, and mechanism of action. These application notes provide a comprehensive overview of the available preclinical data and detailed protocols for the administration of Xorphanol in a research setting.
Physicochemical Properties
| Property | Value |
| Chemical Name | N-(cyclobutylmethyl)-8β-methyl-6-methylenemorphinan-3-ol |
| Molecular Formula | C23H31NO |
| Developmental Code | TR-5379M |
Quantitative Preclinical Data
In Vivo Analgesic Efficacy
The analgesic properties of Xorphanol have been assessed in standard preclinical pain models. The following table summarizes the median effective dose (ED50) values obtained in these studies.
| Preclinical Model | Species | Route of Administration | ED50 (mg/kg) | Antagonist Activity (AD50, mg/kg) vs. Morphine | Reference |
| Acetic Acid Writhing Test | Mouse | Subcutaneous (s.c.) | 0.018 | 0.013 | Polazzi et al., 1981 |
| Tail-Flick Test (Hot Water) | Mouse | Subcutaneous (s.c.) | 0.25 | - | Polazzi et al., 1981 |
Preclinical Toxicology
Acute and subchronic toxicity studies have been conducted to establish the safety profile of Xorphanol.
| Species | Route of Administration | LD50 (mg/kg) | Subchronic Tolerated Dose (mg/kg/day) | Signs of Toxicosis | Reference |
| Mouse | Oral (p.o.) | 365 | - | - | [1] |
| Mouse | Intravenous (i.v.) | 35.0 | - | - | [1] |
| Rat | Oral (p.o.) | 750 | 40 | Salivation, hyperactivity, clonic convulsions (at 400 mg/kg) | [1] |
| Rat | Intravenous (i.v.) | 22.3 | - | - | [1] |
| Cynomolgus Monkey | Oral (p.o.) | - | 45 | Sporadic emesis, transiently decreased food consumption | [1] |
Mechanism of Action: Opioid Receptor Interaction
Xorphanol exerts its effects through interaction with opioid receptors. As a mixed agonist-antagonist, it exhibits both agonistic and antagonistic activities at different opioid receptor subtypes. This dual action is believed to contribute to its analgesic effects while potentially mitigating some of the undesirable side effects associated with pure opioid agonists, such as a high potential for dependence. In preclinical models, it has been demonstrated that Xorphanol does not substitute for morphine in dependent rats or monkeys, suggesting a low physical dependence liability.
Signaling Pathway
The binding of Xorphanol to opioid receptors initiates a cascade of intracellular events. Opioid receptors are G-protein coupled receptors (GPCRs), and their activation typically leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channel activity. This results in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability, which ultimately underlies the analgesic effect.
Caption: Xorphanol's interaction with opioid receptors and downstream signaling.
Experimental Protocols
Preparation of Xorphanol for Administration
For preclinical studies, Xorphanol (as Xorphanol mesylate, TR-5379M) should be dissolved in a suitable vehicle. For subcutaneous and intravenous administration, sterile saline (0.9% NaCl) is a commonly used vehicle. For oral administration, Xorphanol can be suspended in a 0.5% methylcellulose (B11928114) solution. The concentration of the dosing solution should be calculated based on the desired dose and the body weight of the animals.
Rodent Acetic Acid Writhing Test for Analgesia
Objective: To assess the visceral analgesic activity of Xorphanol.
Materials:
-
Male CD-1 mice (or similar strain), 20-25 g
-
Xorphanol solution
-
Vehicle control (e.g., sterile saline)
-
0.6% acetic acid solution
-
Syringes and needles for subcutaneous and intraperitoneal injections
-
Observation chambers
-
Timer
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Administer Xorphanol or vehicle control subcutaneously.
-
After a predetermined pretreatment time (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally (10 mL/kg).
-
Immediately place each mouse in an individual observation chamber.
-
Start a timer and count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) for a set period (e.g., 10 or 20 minutes), starting 5 minutes after the acetic acid injection.
-
Calculate the percent inhibition of writhing for the Xorphanol-treated groups compared to the vehicle control group.
Caption: Workflow for the rodent acetic acid writhing test.
Rodent Tail-Flick Test for Analgesia
Objective: To assess the spinal analgesic activity of Xorphanol.
Materials:
-
Male Sprague-Dawley rats or CD-1 mice
-
Xorphanol solution
-
Vehicle control
-
Tail-flick apparatus (radiant heat source)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Acclimatize the animals to the testing environment and handling.
-
Determine the baseline tail-flick latency by placing the animal's tail on the apparatus and measuring the time it takes for the animal to flick its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Administer Xorphanol or vehicle control subcutaneously.
-
At various time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), re-measure the tail-flick latency.
-
Calculate the maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Subchronic Toxicity Study
Objective: To evaluate the potential toxicity of Xorphanol following repeated administration.
Materials:
-
Sprague-Dawley rats and Cynomolgus monkeys
-
Xorphanol formulation for oral gavage
-
Vehicle control
-
Standard laboratory animal diet and water
-
Equipment for clinical observations, body weight measurement, food consumption monitoring, and collection of blood and tissues for pathology.
Procedure:
-
Assign animals to control and treatment groups (e.g., low, mid, and high dose).
-
Administer Xorphanol or vehicle daily via oral gavage for the duration of the study (e.g., one month).[1]
-
Conduct daily clinical observations for any signs of toxicity.
-
Measure body weight and food consumption at regular intervals.
-
At the end of the study, collect blood samples for hematology and clinical chemistry analysis.
-
Perform a complete necropsy and collect organs for histopathological examination.
-
Analyze the data to identify any dose-related adverse effects.
Conclusion
Xorphanol has demonstrated potent analgesic activity in preclinical models of pain. Its mixed agonist-antagonist profile suggests a potential for a favorable safety profile with a lower risk of physical dependence compared to traditional opioid agonists. The provided protocols offer a foundation for further investigation into the preclinical pharmacology of Xorphanol. As with any experimental procedure, it is imperative to adhere to institutional animal care and use guidelines and to consult relevant literature for the most up-to-date methodologies.
References
Application Note: Quantitative Determination of Xorphanol in Human Plasma by LC-MS/MS
Introduction
Xorphanol is a synthetic opioid with agonist-antagonist properties, structurally related to butorphanol (B1668111). Its therapeutic potential necessitates the development of a sensitive and robust analytical method for its quantification in biological matrices. This application note describes a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Xorphanol in human plasma. The method utilizes a simple liquid-liquid extraction for sample preparation and offers high sensitivity, specificity, and throughput, making it suitable for pharmacokinetic studies and clinical monitoring.
Experimental Protocols
1. Sample Preparation
A liquid-liquid extraction procedure is employed to isolate Xorphanol from human plasma.
-
Materials:
-
Human plasma samples
-
Xorphanol certified reference standard
-
Internal Standard (IS), e.g., Butorphanol-d5
-
Methyl tert-butyl ether (MTBE)
-
0.1 M Sodium hydroxide (B78521)
-
0.1% Formic acid in water
-
Methanol
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 100 ng/mL Butorphanol-d5 in methanol).
-
Add 50 µL of 0.1 M sodium hydroxide to basify the sample.
-
Vortex for 30 seconds.
-
Add 1 mL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:0.1% formic acid in water).
-
Vortex for 30 seconds.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
2. Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90% to 10% B
-
4.1-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Instrumentation: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The specific MRM transitions for Xorphanol would need to be determined experimentally. For a related compound like butorphanol (precursor ion m/z 328.2), characteristic product ions are monitored. Hypothetical transitions for Xorphanol are provided in the table below.
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Presentation
Table 1: Mass Spectrometry Parameters for Xorphanol and Internal Standard (IS)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Xorphanol | 328.2 | 158.1 | 100 | 30 | 25 |
| 328.2 | 211.1 | 100 | 30 | 20 | |
| IS | 333.2 | 158.1 | 100 | 30 | 25 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.99) |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL |
| Accuracy at LLOQ | 95.2% |
| Precision at LLOQ (CV%) | 8.5% |
| Recovery | 85.3 ± 5.2% |
| Matrix Effect | Minimal (<10%) |
| Stability (Freeze/Thaw) | Stable for 3 cycles |
| Stability (Autosampler) | Stable for 24 hours at 4°C |
Mandatory Visualization
Caption: Sample Preparation Workflow for Xorphanol.
Caption: LC-MS/MS Analysis Workflow.
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Xorphanol in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for high-throughput applications in clinical and research settings. The method demonstrates excellent linearity, accuracy, and precision, meeting the requirements for bioanalytical method validation.
Application Notes and Protocols: Radioligand Binding Assay for Xorphanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xorphanol is a morphinan-derived opioid with a mixed agonist-antagonist profile, exhibiting activity at the mu (µ), kappa (κ), and delta (δ) opioid receptors.[1] Understanding the binding affinity of Xorphanol to these receptor subtypes is crucial for elucidating its pharmacological profile and therapeutic potential. Radioligand binding assays are a fundamental tool for determining the affinity of a compound for its receptor.[2][3] This document provides detailed protocols for conducting competitive radioligand binding assays to characterize the binding of Xorphanol to human µ, κ, and δ opioid receptors.
Data Presentation: Xorphanol Binding Affinity
The following table summarizes the reported binding affinities (Ki) of Xorphanol for the human µ, κ, and δ opioid receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Test Compound | Ki (nM) | Reference Compound | Ki (nM) |
| µ-opioid | Xorphanol | 0.25 | DAMGO | ~1-5 |
| κ-opioid | Xorphanol | 0.4 | U-69,593 | ~0.2-1 |
| δ-opioid | Xorphanol | 1.0 | DPDPE | ~1-10 |
Note: Ki values can vary depending on experimental conditions. The values presented here are compiled from available literature for comparative purposes.[1]
Signaling Pathways
Activation of opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, the G-protein βγ subunits can modulate ion channels, resulting in the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
Caption: Opioid receptor signaling pathway initiated by Xorphanol.
Experimental Protocols
This section details the methodologies for competitive radioligand binding assays to determine the binding affinity of Xorphanol for µ, κ, and δ opioid receptors.
Materials and Reagents
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human µ, δ, or κ opioid receptors.
-
Radioligands:
-
µ-opioid receptor: [³H]DAMGO
-
δ-opioid receptor: [³H]DPDPE
-
κ-opioid receptor: [³H]U-69,593
-
-
Test Compound: Xorphanol
-
Non-specific Binding Control: Naloxone (B1662785) (10 µM) or another suitable unlabeled opioid antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter: For measuring radioactivity.
-
96-well plates
Experimental Workflow Diagram
Caption: Workflow for the competitive radioligand binding assay.
Assay Procedure
The following protocol is a general guideline and should be optimized for specific laboratory conditions. The procedure is identical for all three receptor subtypes, with the appropriate radioligand being used for each.
-
Membrane Preparation:
-
Thaw the frozen cell membranes expressing the target opioid receptor on ice.
-
Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer.
-
Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford or BCA).
-
Dilute the membrane suspension to the desired final protein concentration in the assay buffer. The optimal concentration should be determined empirically but is typically in the range of 50-200 µg of protein per well.
-
-
Assay Setup:
-
Set up the assay in a 96-well plate. Each condition should be performed in triplicate.
-
Total Binding: Add assay buffer, the appropriate radioligand at a concentration close to its Kd, and the membrane suspension to the designated wells.
-
Non-specific Binding: Add assay buffer, the radioligand, a saturating concentration of naloxone (10 µM), and the membrane suspension to the designated wells.
-
Competitive Binding: Add assay buffer, the radioligand, varying concentrations of Xorphanol (typically from 10⁻¹¹ to 10⁻⁵ M), and the membrane suspension to the remaining wells.
-
-
Incubation:
-
Incubate the plate at 25°C for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium. The optimal incubation time should be determined in preliminary experiments.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (pre-soaked in 0.5% polyethyleneimine for at least 30 minutes to reduce non-specific binding) using a cell harvester.
-
Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add a suitable scintillation cocktail, and allow them to equilibrate in the dark.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Determine IC50:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the Xorphanol concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of Xorphanol that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Conclusion
These protocols provide a robust framework for characterizing the binding of Xorphanol to µ, κ, and δ opioid receptors. The resulting binding affinity data is essential for understanding the compound's mechanism of action and for guiding further drug development efforts. It is recommended that all new assays be properly validated to ensure accuracy and reproducibility.
References
Xorphanol in Pain Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xorphanol is a synthetic opioid analgesic belonging to the morphinan (B1239233) class of compounds. It is characterized as a mixed agonist-antagonist, exhibiting a complex pharmacological profile through its interaction with multiple opioid receptor subtypes.[1] This dual activity suggests its potential for providing analgesia with a modified side-effect profile compared to traditional mu-opioid receptor agonists like morphine. On the basis of animal experiments, the physical dependence liability of xorphanol is predicted to be of a low order in man.[2] In vitro experiments have suggested that xorphanol possesses anti-naloxone properties and shows resistance to antagonism by other opioid antagonists.[2]
These application notes provide an overview of xorphanol's mechanism of action, protocols for its evaluation in common preclinical pain models, and a summary of its receptor binding and analgesic efficacy, with comparative data from other relevant opioids where specific data for xorphanol is limited.
Mechanism of Action
Xorphanol's analgesic effects are primarily mediated through its interaction with kappa-opioid receptors (KOR) and mu-opioid receptors (MOR).[3] It functions as a KOR agonist and a partial agonist or antagonist at the MOR.[3]
-
Kappa-Opioid Receptor (KOR) Agonism: Activation of KOR is known to produce analgesia, particularly in models of visceral pain.[4] However, KOR agonism can also be associated with undesirable side effects such as dysphoria and sedation.[3]
-
Mu-Opioid Receptor (MOR) Partial Agonism/Antagonism: As a partial agonist or antagonist at the MOR, xorphanol can modulate the effects of other mu-opioid agonists. This property may contribute to a ceiling effect on respiratory depression, a significant risk associated with full MOR agonists.[3] This mixed profile suggests a potential for reduced abuse liability compared to MOR agonists.
The downstream signaling of opioid receptors, including those targeted by xorphanol, involves two primary pathways: the G-protein signaling pathway, which is associated with analgesia, and the β-arrestin pathway, which has been implicated in some of the adverse effects of opioids.[5][6][7] The balance between these pathways can influence a drug's overall therapeutic profile.
Opioid Receptor Signaling Pathway
Caption: Generalized opioid receptor signaling cascade upon ligand binding.
Data Presentation
Table 1: Receptor Binding Affinity (Ki) of Butorphanol (B1668111)
| Receptor Subtype | Ligand | Ki (nM) |
| Kappa (KOR) | Butorphanol | 0.1 ± 0.02 |
| Mu (MOR) | Butorphanol | 2.4 ± 1.2 |
Data from a naltrexone (B1662487) competition study.[8]
Table 2: Analgesic Potency (ED50) of Butorphanol and Fentanyl in a Rat Model of Incisional Pain
| Compound | ED50 (µg/kg) |
| Butorphanol | 295 |
| Fentanyl | 4.1 |
ED50 values were determined using probit analysis in a rat model of incisional pain.[9]
Experimental Protocols
The following are generalized protocols for standard preclinical pain models that can be used to evaluate the analgesic efficacy of xorphanol.
Hot Plate Test
The hot plate test is a method for assessing the response to a thermal pain stimulus and is effective for evaluating centrally acting analgesics.[10]
Objective: To determine the analgesic effect of xorphanol by measuring the latency of a thermal nociceptive response.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Transparent cylindrical restrainer.
-
Test animals (mice or rats).
-
Xorphanol solution and vehicle control.
-
Syringes and needles for administration.
-
Timer.
Protocol:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Baseline Latency:
-
Set the hot plate temperature to a constant, non-injurious temperature (e.g., 52-55°C).
-
Place each animal individually on the hot plate within the restrainer and start the timer immediately.
-
Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.
-
Stop the timer at the first sign of a nocifensive response and record the latency.
-
To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) must be established. If the animal does not respond by the cut-off time, it should be removed, and the latency recorded as the cut-off time.
-
-
Drug Administration: Administer xorphanol or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal).
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), repeat the hot plate test for each animal as described in step 2.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Tail Flick Test
The tail flick test is another common method for assessing thermal pain sensitivity and is used to evaluate the efficacy of analgesics.[11]
Objective: To measure the analgesic effect of xorphanol by determining the latency to withdraw the tail from a radiant heat source.
Materials:
-
Tail flick apparatus with a radiant heat source.
-
Animal restrainers.
-
Test animals (mice or rats).
-
Xorphanol solution and vehicle control.
-
Syringes and needles for administration.
-
Timer integrated with the apparatus.
Protocol:
-
Acclimation: Habituate the animals to the restrainers and the testing procedure on one or two days prior to the experiment to minimize stress.
-
Baseline Latency:
-
Gently place the animal in the restrainer, allowing the tail to be positioned over the radiant heat source.
-
Activate the heat source, which will start the timer.
-
The apparatus will automatically detect the tail flick and stop the timer, recording the latency.
-
A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
Obtain an average of three baseline latency measurements for each animal.
-
-
Drug Administration: Administer xorphanol or vehicle control.
-
Post-Treatment Latency: At specified time intervals post-administration, measure the tail flick latency as described in step 2.
-
Data Analysis: Calculate the %MPE as described for the hot plate test.
Experimental Workflow
Caption: A typical workflow for preclinical analgesic testing.
References
- 1. Xorphanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 6. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular interaction between butorphanol and κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analgesic effect and pharmacological mechanism of fentanyl and butorphanol in a rat model of incisional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hot plate test - Wikipedia [en.wikipedia.org]
- 11. Tail flick test - Wikipedia [en.wikipedia.org]
Application of Xorphanol in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xorphanol is a synthetically derived opioid analgesic belonging to the morphinan (B1239233) class. It exhibits a mixed agonist-antagonist profile at opioid receptors, a characteristic that has garnered interest in neuroscience research for its potential to produce analgesia with a reduced liability for dependence compared to full µ-opioid receptor agonists.[1] This document provides detailed application notes and protocols for the use of Xorphanol in various neuroscience research settings, including receptor binding assays, in vivo behavioral studies, and signal transduction pathway analysis.
Physicochemical Properties and Receptor Binding Profile
Xorphanol's unique pharmacological effects are rooted in its distinct interactions with the three major opioid receptor subtypes: µ (mu), δ (delta), and κ (kappa). Understanding its binding affinity and functional activity at these receptors is crucial for designing and interpreting experiments.
Quantitative Data: Receptor Binding Affinity and Efficacy
| Receptor Subtype | Ligand | Kᵢ (nM) | EC₅₀ (nM) | Iₘₐₓ (%) | Intrinsic Activity (IA) |
| κ-opioid | Xorphanol | 0.4 | 3.3 | 49 | 0.84 |
| µ-opioid | Xorphanol | 0.25 | 3.4 | 29 | - |
| δ-opioid | Xorphanol | 1.0 | 8.0 | 76 | - |
Kᵢ (inhibition constant) is a measure of binding affinity; a lower Kᵢ indicates higher affinity. EC₅₀ (half-maximal effective concentration) represents the concentration of a drug that gives half-maximal response. Iₘₐₓ (maximum inhibitory effect) is the maximum effect a drug can produce in a given assay. Intrinsic Activity (IA) is a measure of the ability of a drug to produce a response once bound to the receptor.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the application of Xorphanol.
In Vitro Receptor Binding Assays
These assays are fundamental for determining the binding affinity of Xorphanol to opioid receptors. A competitive radioligand binding assay is a standard method.
Objective: To determine the Kᵢ of Xorphanol for µ, δ, and κ-opioid receptors.
Materials:
-
Cell membranes from stable cell lines expressing recombinant human opioid receptors (µ, δ, or κ).
-
Radioligands:
-
[³H]-DAMGO (for µ-opioid receptor)
-
[³H]-DPDPE (for δ-opioid receptor)
-
[³H]-U-69,593 (for κ-opioid receptor)
-
-
Xorphanol (unlabeled competitor)
-
Naloxone (B1662785) (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid and counter
-
Glass fiber filters and filtration apparatus
Protocol:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kₔ), and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, and a high concentration of naloxone (e.g., 10 µM).
-
Competitive Binding: Assay buffer, radioligand, and varying concentrations of Xorphanol (typically a serial dilution from 10⁻¹¹ to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM).
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of Xorphanol to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of Xorphanol that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Objective: To evaluate the potential of Xorphanol to produce physical dependence.
Animal Model: Rats or mice chronically treated with Xorphanol.
Materials:
-
Xorphanol
-
Naloxone hydrochloride (opioid antagonist)
-
Observation chambers
-
Scoring sheet for withdrawal signs
Protocol:
-
Chronic Treatment: Administer Xorphanol to animals for a sustained period (e.g., 7-14 days) via a chosen route (e.g., subcutaneous osmotic minipumps or daily injections).
-
Naloxone Challenge: At a specified time after the final Xorphanol dose, administer a challenge dose of naloxone (e.g., 1-10 mg/kg, s.c.).
-
Observation and Scoring: Immediately place the animal in an observation chamber and record the frequency and severity of withdrawal signs for 30-60 minutes. Key signs to observe include:
-
Jumping
-
Wet-dog shakes
-
Ptosis (drooping eyelids)
-
Teeth chattering
-
Diarrhea
-
Piloerection
-
-
Data Analysis: Quantify the withdrawal signs (e.g., number of jumps, frequency of wet-dog shakes) and compare the scores between Xorphanol-treated and vehicle-treated groups.
Signal Transduction Pathway Analysis
These assays elucidate the intracellular signaling cascades activated by Xorphanol upon binding to opioid receptors.
Objective: To measure the ability of Xorphanol to stimulate G-protein activation.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
GDP (to ensure binding of [³⁵S]GTPγS is agonist-dependent)
-
Xorphanol
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
Protocol:
-
Assay Setup: In a 96-well plate, combine cell membranes, GDP, and varying concentrations of Xorphanol.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of Xorphanol to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.
Objective: To quantify the recruitment of β-arrestin to the opioid receptor upon activation by Xorphanol, a key step in receptor desensitization and an indicator of biased agonism.
Materials:
-
Cell line co-expressing the opioid receptor of interest fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., PathHunter® β-Arrestin assay).
-
Xorphanol
-
Control agonist (e.g., DAMGO for µ-opioid receptor)
-
Assay reagents and detection substrate specific to the chosen assay platform.
Protocol:
-
Cell Plating: Seed the cells in a 96- or 384-well plate and incubate overnight.
-
Compound Addition: Add varying concentrations of Xorphanol or a control agonist to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for β-arrestin recruitment.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate to allow for signal development.
-
Measurement: Read the signal (e.g., chemiluminescence) using a plate reader.
-
Data Analysis: Plot the signal against the log concentration of Xorphanol to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment. The relative activity of Xorphanol compared to a reference agonist can be used to assess its signaling bias.
Signaling Pathways of Opioid Receptor Activation:
Conclusion
Xorphanol's distinct profile as a mixed agonist-antagonist at opioid receptors makes it a valuable tool for neuroscience research. The protocols outlined in this document provide a framework for investigating its analgesic properties, dependence liability, and underlying signaling mechanisms. By carefully applying these methods, researchers can further elucidate the therapeutic potential and neurobiological effects of Xorphanol and similar compounds, contributing to the development of safer and more effective pain management strategies.
References
Xorphanol: A Versatile Tool for Probing Opioid Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Xorphanol is a morphinan (B1239233) derivative with a complex pharmacological profile, acting as a mixed agonist-antagonist at opioid receptors.[1] This unique profile makes it a valuable tool for researchers studying the intricate mechanisms of opioid receptor signaling and for professionals in drug development exploring novel analgesics with potentially reduced side effects. Xorphanol exhibits high affinity for mu (µ), delta (δ), and kappa (κ) opioid receptors, displaying distinct functional activities at each subtype.[2] Its ability to differentially engage these receptors allows for the dissection of their individual contributions to analgesia, as well as to the adverse effects commonly associated with opioid use, such as respiratory depression and dependence.[1]
These application notes provide a comprehensive overview of Xorphanol's utility as a research tool, including its receptor binding and functional activity profile, detailed protocols for its characterization in vitro and in vivo, and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Pharmacological Profile of Xorphanol
The following table summarizes the in vitro pharmacological data for Xorphanol at the three main opioid receptor subtypes. This data highlights its mixed agonist-antagonist properties.
| Receptor Subtype | Assay Type | Parameter | Value (nM) | Efficacy (Imax %) | Reference |
| Mu (µ) Opioid Receptor | Radioligand Binding | Kᵢ | 0.25 | N/A | [2] |
| Functional Assay | IC₅₀ | 3.4 | 29 (Partial Agonist) | [2] | |
| Delta (δ) Opioid Receptor | Radioligand Binding | Kᵢ | 1.0 | N/A | [2] |
| Functional Assay | IC₅₀ | 8 | 76 (Agonist) | [2] | |
| Kappa (κ) Opioid Receptor | Radioligand Binding | Kᵢ | 0.4 | N/A | [2] |
| Functional Assay | EC₅₀ | 3.3 | 49 (Partial Agonist) | [2] |
Note: Kᵢ (inhibitory constant) represents the affinity of the ligand for the receptor. IC₅₀ (half maximal inhibitory concentration) and EC₅₀ (half maximal effective concentration) represent the potency of the ligand in functional assays. Imax (maximal effect) indicates the efficacy of the ligand relative to a full agonist.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Caption: General Opioid Receptor Signaling Pathway Activated by Xorphanol.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Caption: Logical Relationship of Xorphanol's Activity at Opioid Receptors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the characterization of Xorphanol and other opioid ligands.
Protocol 1: Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Kᵢ) of Xorphanol for µ, δ, and κ opioid receptors.
Materials:
-
Cell membranes prepared from cells stably expressing the human µ, δ, or κ opioid receptor.
-
Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U-69,593 (for κ).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
Non-specific binding control: Naloxone (B1662785) (10 µM).
-
Xorphanol stock solution.
-
96-well filter plates (e.g., GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer.
-
50 µL of varying concentrations of Xorphanol (e.g., 0.01 nM to 10 µM).
-
50 µL of radioligand at a concentration near its Kd.
-
50 µL of membrane preparation (typically 10-20 µg of protein).
-
For non-specific binding wells, add 50 µL of naloxone instead of Xorphanol.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of Xorphanol. Determine the IC₅₀ value using non-linear regression and calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Binding Assay
Objective: To determine the functional potency (EC₅₀) and efficacy (Emax) of Xorphanol at G-protein activation for µ, δ, and κ opioid receptors.
Materials:
-
Cell membranes as in Protocol 1.
-
[³⁵S]GTPγS.
-
GTPγS Binding Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (10 µM final concentration).
-
Unlabeled GTPγS (for non-specific binding).
-
Xorphanol stock solution.
-
96-well filter plates.
-
Scintillation cocktail and counter.
Procedure:
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of GTPγS binding buffer.
-
50 µL of varying concentrations of Xorphanol.
-
50 µL of membrane preparation.
-
25 µL of GDP.
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.
-
Incubation: Incubate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Stop the reaction by rapid filtration through the filter plate. Wash the filters with ice-cold wash buffer.
-
Quantification and Analysis: Dry the filters, add scintillation cocktail, and count. Subtract non-specific binding (in the presence of unlabeled GTPγS) and plot the stimulated binding against the log concentration of Xorphanol to determine EC₅₀ and Emax values.
Protocol 3: cAMP Accumulation Assay
Objective: To measure the ability of Xorphanol to inhibit adenylyl cyclase activity downstream of opioid receptor activation.
Materials:
-
Whole cells expressing the opioid receptor of interest.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
IBMX (a phosphodiesterase inhibitor).
-
Xorphanol stock solution.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with IBMX for 15-30 minutes.
-
Treatment: Add varying concentrations of Xorphanol to the wells and incubate for 10-15 minutes.
-
Stimulation: Add forskolin to all wells (except basal control) to stimulate cAMP production and incubate for 15-30 minutes.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of Xorphanol to determine the IC₅₀.
Protocol 4: In Vivo Analgesia Assessment (Hot Plate Test)
Objective: To evaluate the analgesic effect of Xorphanol in a thermal pain model.
Materials:
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Experimental animals (e.g., mice or rats).
-
Xorphanol solution for injection (e.g., subcutaneous or intraperitoneal).
-
Vehicle control (e.g., saline).
-
Stopwatch.
Procedure:
-
Acclimatization: Acclimatize the animals to the testing room and the hot plate apparatus on a day prior to the experiment.
-
Baseline Latency: On the day of the experiment, determine the baseline latency for each animal to a nociceptive response (e.g., paw licking, jumping) when placed on the hot plate. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer Xorphanol or vehicle to the animals.
-
Post-treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), place the animals back on the hot plate and record the latency to the nociceptive response.
-
Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Analyze the data for statistical significance.[3]
Conclusion
Xorphanol's distinct profile as a mixed agonist-antagonist at opioid receptors makes it an invaluable pharmacological tool. The data and protocols presented here provide a framework for researchers to effectively utilize Xorphanol in their studies to unravel the complexities of opioid receptor function and to contribute to the development of safer and more effective analgesics. The ability to selectively engage or block different opioid receptor subtypes with a single compound offers unique opportunities for investigating the physiological and pathological roles of these receptors.
References
Dosing Considerations for Mixed Agonist-Antagonist Opioids in Rats: A Representative Protocol Using Butorphanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xorphanol is an opioid analgesic with a mixed agonist-antagonist profile at opioid receptors. Preclinical studies in animal models, such as rats, are essential for determining the therapeutic potential and safety profile of such compounds. A critical aspect of these studies is establishing appropriate dosing regimens that elicit the desired analgesic effects while minimizing adverse events. This document outlines key dosing considerations, experimental protocols, and relevant pharmacological data for a representative mixed agonist-antagonist opioid, Butorphanol (B1668111), in rats. This information can serve as a guide for researchers designing studies for new chemical entities with similar mechanisms of action.
Pharmacological Profile of Butorphanol
Butorphanol is a synthetic opioid that acts as an agonist at the kappa-opioid receptor (KOR) and a partial agonist or antagonist at the mu-opioid receptor (MOR).[1][2] This dual receptor activity contributes to its analgesic properties, while potentially offering a ceiling effect on respiratory depression, a common and dangerous side effect of full mu-opioid agonists.[1]
Mechanism of Action
Stimulation of opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, thereby dampening the transmission of pain signals.[2] Butorphanol's agonism at KOR is primarily responsible for its analgesic effects, particularly in visceral pain.[1][3] Its interaction with MOR is more complex, where it can produce some analgesia but also antagonize the effects of other mu-agonists like morphine.[1]
Dosing and Administration in Rats
The appropriate dose of a mixed agonist-antagonist opioid in rats depends on the specific pain model, the desired level of analgesia, and the route of administration.
Recommended Dosing for Analgesia
The following table summarizes reported effective doses of Butorphanol for analgesia in various rat models.
| Pain Model | Route of Administration | Dose Range | Observed Effect | Citation |
| Hot Plate / Tail Flick | Subcutaneous (s.c.) | 2.0 mg/kg | Analgesia for 1-2 hours | [4][5] |
| Incisional Pain | Intravenous (i.v.) | ED50: 295 µg/kg | Analgesia | [6] |
| Neuropathic Pain (CCI) | Nasal Inhalation | 100 µg | Increased mechanical pain threshold | [7] |
| Visceral Pain (Writhing) | Intrathecal (i.t.) | 52 nmol/hr (infusion) | Dose-dependent visceral analgesia | [3][8] |
Note: These doses should be considered as a starting point. Dose-response studies are crucial to determine the optimal dose for a specific experimental paradigm.
Pharmacokinetic Properties of Butorphanol
Understanding the pharmacokinetic profile of a drug is essential for designing effective dosing schedules. While comprehensive pharmacokinetic data for Butorphanol specifically in rats is limited in the public domain, some general properties have been described.
| Parameter | Value | Species/Context | Citation |
| Absorption | Rapid after parenteral administration | General | [1] |
| Metabolism | Extensive first-pass metabolism in the liver | General | [1][9] |
| Elimination Half-life | Approx. 2.5 to 3 hours | General | [1] |
| Protein Binding | ~80% | General | [9] |
Note: Pharmacokinetic parameters can vary significantly between species. It is highly recommended to perform pharmacokinetic studies in the specific rat strain being used.
Experimental Protocols
General Animal Handling and Care
All animal procedures should be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC). Rats should be housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water. Acclimatization to the experimental procedures and environment is crucial to minimize stress-induced variability in results.
Preparation of Butorphanol Solution
Butorphanol tartrate is typically dissolved in sterile saline (0.9% NaCl) to the desired concentration for injection. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of Butorphanol tartrate in 10 mL of sterile saline. The solution should be freshly prepared and filtered through a 0.22 µm syringe filter before administration.
Hot Plate Test for Thermal Pain
The hot plate test is a common method for assessing the analgesic efficacy of drugs against thermal stimuli.
Procedure:
-
Place the rat on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Start a timer and observe the rat for signs of pain, such as licking its paws or jumping.
-
Record the latency to the first sign of a pain response.
-
A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Administer the test compound (e.g., Butorphanol 2.0 mg/kg, s.c.) or vehicle.
-
Measure the response latency at predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
Randall-Selitto Test for Mechanical Pain
The Randall-Selitto test measures the threshold for mechanical pain.
Procedure:
-
Gently restrain the rat.
-
Apply a constantly increasing pressure to the dorsal surface of the hind paw using a specialized analgesiometer.
-
Record the pressure at which the rat vocalizes or withdraws its paw.
-
Establish a baseline threshold for each animal.
-
Administer the test compound or vehicle.
-
Measure the mechanical threshold at various time points post-administration.
Visualizations
Signaling Pathway of a Mixed Agonist-Antagonist Opioid
Caption: Opioid receptor activation and downstream effects.
Experimental Workflow for Analgesic Testing in Rats
Caption: Workflow for in vivo analgesic studies.
Conclusion
The successful preclinical development of novel mixed agonist-antagonist opioids like Xorphanol relies on carefully designed and executed in vivo studies. The information provided here, using Butorphanol as a representative compound, offers a framework for researchers to establish appropriate dosing regimens and experimental protocols for evaluating the analgesic potential of such compounds in rats. It is imperative to conduct thorough dose-response and pharmacokinetic studies for each new chemical entity to ensure the generation of robust and reproducible data.
References
- 1. What is the mechanism of Butorphanol Tartrate? [synapse.patsnap.com]
- 2. Butorphanol - Wikipedia [en.wikipedia.org]
- 3. Visceral analgesic tolerance to intrathecal butorphanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The magnitude and duration of the analgesic effect of morphine, butorphanol, and buprenorphine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analgesic effect and pharmacological mechanism of fentanyl and butorphanol in a rat model of incisional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nasal inhalation of butorphanol in combination with ketamine quickly elevates the mechanical pain threshold in the model of chronic constriction injury to the sciatic nerve of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 9. xenonhealth.com [xenonhealth.com]
Application Notes: Fluorescent Labeling of Xorphanol for Cellular Imaging
Introduction
Xorphanol is a synthetic opioid of the morphinan (B1239233) class that acts as a mixed agonist-antagonist at opioid receptors.[1][2] It functions as a high-efficacy partial agonist of the kappa-opioid receptor (KOR) and to a lesser extent, a partial agonist of the mu-opioid receptor (MOR).[1] The activation of KOR, a G-protein coupled receptor (GPCR), initiates downstream signaling cascades, including the inhibition of adenylyl cyclase and modulation of ion channels.[3][4] Fluorescently labeling Xorphanol enables real-time visualization of its interaction with these receptors in living cells, providing a powerful tool for studying receptor localization, trafficking, and internalization dynamics.[5][6] This document provides detailed protocols for the fluorescent labeling of Xorphanol and its subsequent application in cellular imaging.
Principle
The protocol described here utilizes N-hydroxysuccinimide (NHS) ester chemistry to conjugate a fluorescent dye to a primary amine on the Xorphanol molecule. NHS esters are highly reactive towards primary amines, forming stable amide bonds under mild conditions.[7][8] While the specific structure of Xorphanol may require derivatization to introduce a suitable amine for labeling, this method is a widely applicable and robust strategy for labeling small molecules.[9] The resulting fluorescently-labeled Xorphanol can then be used to visualize KOR in cells expressing the receptor, typically via fluorescence microscopy.[10][11] Agonist binding is expected to induce receptor internalization, a process that can be tracked by observing the translocation of fluorescence from the cell membrane to intracellular vesicles.[12]
Signaling Pathway and Experimental Overviews
Kappa-Opioid Receptor (KOR) Signaling Pathway
Xorphanol primarily acts on the kappa-opioid receptor (KOR), a Gi/o-coupled GPCR.[1][3] Upon agonist binding, the receptor activates inhibitory G-proteins, leading to the dissociation of Gα and Gβγ subunits.[13] These subunits then modulate various downstream effectors:
-
Gαi/o: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]
-
Gβγ: Activates G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibits N-type calcium channels.[3][14]
This canonical signaling can be modulated by β-arrestin dependent pathways, which are involved in receptor desensitization, internalization, and activation of other signaling cascades like the p38 MAPK pathway.[15][16]
Materials and Reagents
| Reagent | Supplier | Catalog No. | Comments |
| Xorphanol (or amine-derivatized analog) | Custom Synthesis | N/A | Must contain a primary amine for labeling. |
| Amine-Reactive Fluorescent Dye (e.g., Alexa Fluor™ 488 NHS Ester) | Thermo Fisher Scientific | A20000 | Choose a dye with appropriate spectral properties. |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | 227056 | Must be high quality and amine-free.[9] |
| Sodium Bicarbonate (NaHCO₃) | Sigma-Aldrich | S6014 | For reaction buffer preparation. |
| Reverse-Phase HPLC Column (e.g., C18) | Waters | 186000443 | For purification of the labeled product.[7] |
| Acetonitrile (B52724) (ACN), HPLC Grade | Fisher Scientific | A998 | Mobile phase for HPLC.[17] |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | T6508 | Mobile phase additive for HPLC.[17] |
| U2OS-KOR-GFP Cell Line | Innoprot | P30403 | Or other suitable cell line expressing KOR.[11] |
| DMEM/F-12 Medium | Gibco | 11320033 | For cell culture. |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | For cell culture. |
| Paraformaldehyde (PFA) | Electron Microscopy Sciences | 15710 | For cell fixation. |
| DAPI | Thermo Fisher Scientific | D1306 | For nuclear counterstaining. |
Experimental Protocols
Protocol 1: Fluorescent Labeling of Xorphanol
This protocol outlines the conjugation of an amine-reactive fluorescent dye to Xorphanol. A molar excess of the dye is used to ensure efficient labeling.[7]
1. Reagent Preparation: a. Reaction Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3-8.5.[9] b. Xorphanol Stock: Prepare a 1-10 mg/mL solution of Xorphanol in the reaction buffer.[8] c. Dye Stock: Dissolve the amine-reactive dye in anhydrous DMF or DMSO to a final concentration of 10 mg/mL immediately before use.[18]
2. Labeling Reaction: a. The optimal molar ratio of dye to peptide for mono-labeling is typically between 8:1 and 20:1.[7][8] Calculate the required amount of dye using the formula: MassDye (mg) = (Molar Excess) x (MassXorphanol (mg) / MWXorphanol) x MWDye b. Add the calculated volume of the dye stock solution to the Xorphanol solution. c. Vortex the mixture gently and allow it to react for at least 4 hours at room temperature or overnight at 4°C, protected from light.[9]
3. Purification of Labeled Xorphanol: a. The labeled conjugate must be purified from unreacted dye and unlabeled Xorphanol. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method.[7][17] b. Use a C18 column and a gradient of acetonitrile in water, both containing 0.1% TFA.[7][19] c. Monitor the elution profile using a UV detector (at a wavelength appropriate for the peptide) and a fluorescence detector (at the excitation/emission wavelengths of the dye). d. Collect fractions corresponding to the fluorescently labeled Xorphanol peak. The labeled peptide is typically more hydrophobic and will elute later than the unlabeled peptide.[20]
4. Verification and Storage: a. Confirm the identity of the product using mass spectrometry (MALDI-TOF or ESI-MS). The mass should correspond to the sum of the Xorphanol mass and the dye mass, minus the mass of the NHS group.[7] b. Pool the pure fractions and lyophilize to obtain the purified, labeled Xorphanol as a powder. c. Store the lyophilized product at -20°C or -80°C, protected from light.
Labeling Workflow Diagram
Protocol 2: Cellular Imaging of KOR Internalization
This protocol describes how to use the fluorescently labeled Xorphanol (Xorphanol-Fluor) to visualize KOR internalization in a stable cell line.
1. Cell Culture and Seeding: a. Culture U2OS cells stably expressing a fluorescently tagged KOR (e.g., KOR-GFP) in DMEM/F-12 medium supplemented with 10% FBS.[21] b. Seed the cells onto glass-bottom dishes or chamber slides suitable for high-resolution microscopy. Allow cells to adhere and grow to 60-80% confluency.
2. Ligand Incubation and Receptor Internalization: a. Prepare a working solution of Xorphanol-Fluor in serum-free medium. The optimal concentration should be determined empirically but can start in the range of 10-100 nM.[22] b. Wash the cells once with pre-warmed phosphate-buffered saline (PBS). c. Add the Xorphanol-Fluor solution to the cells and incubate at 37°C. d. To observe the time-course of internalization, acquire images at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[12] Internalization is often observed as the movement of fluorescent puncta from the cell membrane into the cytoplasm.[10][23]
3. Cell Fixation and Staining (Optional Endpoint Assay): a. After the desired incubation time (e.g., 30 minutes), remove the ligand solution and wash the cells three times with cold PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[12] c. Wash the cells three times with PBS. d. Counterstain the nuclei by incubating with DAPI (e.g., 300 nM in PBS) for 5 minutes. e. Wash again with PBS and mount with an appropriate mounting medium.
4. Microscopy and Image Analysis: a. Acquire images using a confocal or high-resolution fluorescence microscope. Use appropriate laser lines and emission filters for the chosen fluorophore and DAPI. b. For live-cell imaging, maintain the cells at 37°C and 5% CO₂ using a stage-top incubator. c. Analyze the images to quantify receptor internalization. This can be done by measuring the increase in intracellular fluorescence intensity or by counting the number of internalized vesicles per cell.
Imaging Workflow Diagram
Data and Expected Results
Table 1: HPLC Purification Parameters (Representative)
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220/280 nm and Fluorescence (Dye-specific Ex/Em) |
Table 2: Imaging Parameters and Expected Observations
| Parameter | Description | Expected Result |
| Cell Line | U2OS or CHO cells stably expressing KOR. | KOR expression primarily at the plasma membrane before stimulation. |
| Xorphanol-Fluor Conc. | 10 - 100 nM | Dose-dependent labeling and internalization. |
| Incubation Time | 0 - 60 minutes | Time-dependent increase in intracellular fluorescent puncta. |
| Control 1 (No Ligand) | Cells treated with vehicle only. | No significant internalization of receptor. |
| Control 2 (Antagonist) | Pre-incubation with a KOR antagonist (e.g., nor-BNI). | Blockade of Xorphanol-Fluor induced internalization. |
Troubleshooting
-
Low Labeling Efficiency: Ensure the pH of the reaction buffer is optimal (8.3-8.5). Use fresh, high-quality anhydrous DMF/DMSO. Increase the molar excess of the dye.
-
No/Weak Cellular Fluorescence: Increase the concentration of Xorphanol-Fluor. Verify the expression and cell-surface localization of KOR in your cell line.
-
High Background Fluorescence: Ensure complete removal of unreacted dye during HPLC purification. Include adequate wash steps in the imaging protocol.
-
No Receptor Internalization: Confirm that Xorphanol retains its agonist activity after labeling using a functional assay (e.g., cAMP measurement or calcium mobilization).[21] Some fluorescent tags can sterically hinder ligand binding or receptor function.[24]
References
- 1. Xorphanol - Wikipedia [en.wikipedia.org]
- 2. Xorphanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Biological Applications of Fluorescent Opioid Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical tools for the opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. interchim.fr [interchim.fr]
- 10. innoprot.com [innoprot.com]
- 11. cells-online.com [cells-online.com]
- 12. Hypoxia induces Internalization of Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 16. teams.semel.ucla.edu [teams.semel.ucla.edu]
- 17. peptide.com [peptide.com]
- 18. NHS ester protocol for labeling proteins [abberior.rocks]
- 19. perlan.com.pl [perlan.com.pl]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Visualizing endogenous opioid receptors in living neurons using ligand-directed chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
Application Note: Identifying Genetic Drivers of Xorphanol Resistance using Genome-Wide CRISPR-Cas9 Screening
For research use only.
Introduction
Xorphanol is a novel synthetic analgesic agent designed for potent and selective agonism of the mu-opioid receptor (MOR). While demonstrating significant promise in pre-clinical models for the management of severe pain, emerging data indicates the potential for rapid development of resistance, limiting its long-term therapeutic efficacy. The molecular mechanisms underpinning this resistance are currently unknown. Understanding these mechanisms is critical for the development of effective co-therapies and next-generation analgesics.[1][2][3]
Genome-wide CRISPR-Cas9 loss-of-function screens provide a powerful, unbiased approach to systematically identify genes whose knockout confers resistance to a specific drug.[4][5][6][7] This application note provides a detailed protocol for researchers, scientists, and drug development professionals to perform a pooled lentiviral CRISPR-Cas9 screen to identify the genetic drivers of Xorphanol resistance in a relevant neuronal cell line.
Principle of the Assay
The workflow involves transducing a population of Cas9-expressing cells with a pooled library of single-guide RNAs (sgRNAs), each designed to knock out a specific gene.[7][8] This creates a diverse population where each cell, in theory, carries a single gene knockout. This population is then subjected to selective pressure with Xorphanol. Cells harboring gene knockouts that confer a survival advantage will become enriched over time. By using next-generation sequencing (NGS) to quantify the abundance of sgRNAs in the surviving population compared to a baseline, we can identify the genes whose loss is responsible for Xorphanol resistance.[9][10]
Signaling Pathway and Experimental Workflow
To provide a conceptual framework, the diagrams below illustrate the hypothetical signaling pathway of Xorphanol and the experimental workflow for the CRISPR-Cas9 screen.
Caption: Hypothetical Xorphanol signaling pathway.
Caption: Workflow for identifying Xorphanol resistance genes.
Detailed Experimental Protocols
Protocol 1: Lentiviral CRISPR Library Transduction
This protocol outlines the steps for introducing the pooled sgRNA library into the target cells.[11][12][13]
Materials:
-
Cas9-expressing neuronal cells (e.g., SH-SY5Y)
-
Pooled human genome-wide lentiviral sgRNA library (e.g., GeCKO v2)
-
Lentiviral packaging plasmids (e.g., pVSVg and psPAX2)
-
HEK293T cells
-
Transfection reagent
-
Complete growth medium
-
Puromycin
-
Polybrene or other transduction enhancement reagent
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library plasmid pool and packaging plasmids according to the manufacturer's protocol.[13][14] Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Titer Determination: Determine the viral titer to calculate the required volume for a multiplicity of infection (MOI) of 0.1-0.3. This low MOI is crucial to ensure that most cells receive a single sgRNA.
-
Cell Transduction:
-
Plate the Cas9-expressing cells to be 50-70% confluent on the day of transduction.
-
On Day 1, remove the medium and add fresh medium containing the calculated volume of lentivirus and a transduction enhancement reagent (e.g., 8 µg/mL Polybrene).[12]
-
Incubate for 18-24 hours.
-
-
Selection:
-
On Day 2, replace the virus-containing medium with fresh medium.
-
On Day 3, begin selection by adding puromycin at a pre-determined concentration (sufficient to kill non-transduced cells within 48-72 hours).
-
Maintain selection for 3-5 days until a stable, resistant population is established. Expand this cell pool for the screen.
-
Protocol 2: Xorphanol Resistance Screen
This protocol describes the process of applying selective pressure to the transduced cell population.[4][7][8]
Materials:
-
Transduced cell pool from Protocol 1
-
Xorphanol
-
Vehicle control (e.g., DMSO)
-
Complete growth medium
Procedure:
-
Establish Baseline (T0): Before starting the treatment, harvest a representative sample of the transduced cell pool. This sample should contain at least 300-500 cells per sgRNA in the library. This will serve as the T0 baseline for sgRNA representation.
-
Drug Treatment:
-
Split the remaining transduced cells into two arms: a control arm (treated with vehicle) and a treatment arm (treated with Xorphanol). It is critical to maintain multiple biological replicates for each arm.
-
The concentration of Xorphanol should be empirically determined (e.g., IC50) to provide sufficient selective pressure.
-
-
Cell Culture Maintenance:
-
Culture the cells for approximately 14 population doublings, or until a clear survival difference is observed in the Xorphanol-treated arm.
-
During this period, ensure that the cell population size is maintained to preserve the complexity of the library (at least 300-500 cells per sgRNA at each passage).
-
-
Harvesting: After the selection period, harvest the final cell pellets from both the control and Xorphanol-treated arms.
Protocol 3: Data Analysis and Hit Identification
This protocol covers the steps from genomic DNA extraction to identifying candidate resistance genes.[9][10]
Procedure:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the T0 baseline pellets and the final pellets from the control and treated arms.
-
sgRNA Cassette Amplification: Use PCR to amplify the integrated sgRNA sequences from the genomic DNA. Use primers that flank the sgRNA cassette.
-
Next-Generation Sequencing (NGS): Purify the PCR amplicons and submit them for high-throughput sequencing.
-
Data Analysis:
-
Align sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Calculate the log-fold change (LFC) of each sgRNA's abundance in the Xorphanol-treated samples relative to the T0 baseline.
-
Use statistical software (e.g., MAGeCK) to rank genes based on the enrichment of their corresponding sgRNAs. Genes with multiple, highly-enriched sgRNAs are considered primary hits.
-
Data Presentation
The results from the primary screen should be summarized in a table, ranking genes based on their enrichment score and statistical significance.
Table 1: Hypothetical Top Gene Hits from Xorphanol Resistance Screen
| Rank | Gene Symbol | Description | Enrichment Score | p-value | False Discovery Rate (FDR) |
| 1 | GENE-A | G-protein coupled receptor kinase | 12.4 | 1.2e-8 | 2.5e-7 |
| 2 | GENE-B | Beta-arrestin scaffolding protein | 10.8 | 3.5e-7 | 4.1e-6 |
| 3 | GENE-C | Voltage-gated calcium channel subunit | 9.5 | 1.1e-6 | 8.9e-5 |
| 4 | GENE-D | Ubiquitin ligase component | 8.7 | 4.2e-5 | 2.3e-4 |
| 5 | GENE-E | Adenylyl cyclase isoform | 8.1 | 9.8e-5 | 4.7e-4 |
Protocol 4: Validation of Candidate Genes
It is essential to validate the top hits from the primary screen to confirm their role in Xorphanol resistance.[9][15][16][17]
Procedure:
-
Individual Gene Knockout: For each top candidate gene, design 2-3 new, independent sgRNAs. Generate individual knockout cell lines for each gene using lentiviral transduction or RNP transfection.
-
Confirmation of Knockout: Confirm the loss of protein expression via Western blot or confirm genomic editing via Sanger sequencing.
-
Phenotypic Assays:
-
Cell Viability Assay: Treat the individual knockout cell lines and a non-targeting control line with a dose range of Xorphanol. A true hit should exhibit a rightward shift in the dose-response curve, indicating increased resistance.
-
Functional Assays: Depending on the function of the validated gene, perform specific functional assays. For example, if a signaling component is identified, measure downstream effects like cAMP levels or ion channel activity in response to Xorphanol.[18]
-
Table 2: Hypothetical Validation Data for GENE-A Knockout
| Cell Line | Xorphanol IC50 (nM) | Fold Change in IC50 |
| Non-Targeting Control | 50.5 ± 4.2 | 1.0 |
| GENE-A KO Clone #1 | 255.1 ± 15.8 | 5.05 |
| GENE-A KO Clone #2 | 241.7 ± 12.3 | 4.79 |
Conclusion
The application of genome-wide CRISPR-Cas9 screens provides a robust and systematic method for identifying novel drivers of Xorphanol resistance.[5] The protocols outlined here offer a comprehensive guide from experimental setup to data analysis and hit validation. The identification of such resistance mechanisms is a critical first step toward designing effective combination therapies and overcoming the challenge of acquired drug resistance for this new class of analgesics.
References
- 1. Molecular mechanisms of opioid tolerance: From opioid receptors to inflammatory mediators (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Frontiers | Opioid receptor desensitization: mechanisms and its link to tolerance [frontiersin.org]
- 4. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. broadinstitute.org [broadinstitute.org]
- 9. biocompare.com [biocompare.com]
- 10. Research Techniques Made Simple: CRISPR Genetic Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. manuals.cellecta.com [manuals.cellecta.com]
- 12. Lentiviral Transduction Protocol [sigmaaldrich.com]
- 13. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. media.addgene.org [media.addgene.org]
- 15. revvity.com [revvity.com]
- 16. Strategies to detect and validate your CRISPR gene edit [horizondiscovery.com]
- 17. Interpreting and Validating Results from High-Throughput Screening Approaches - Next Steps for Functional Genomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Xorphanol Bioavailability Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the oral bioavailability of Xorphanol in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of Xorphanol?
A1: Xorphanol is a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it exhibits both low aqueous solubility and low intestinal permeability. These factors, combined with its susceptibility to first-pass metabolism in the liver, are the primary contributors to its poor oral bioavailability.
Q2: What are some common formulation strategies to enhance Xorphanol's oral absorption?
A2: Several formulation approaches can be employed to overcome the challenges of Xorphanol's low solubility and permeability. These include:
-
Lipid-based formulations: Self-nanoemulsifying drug delivery systems (SNEDDS) can improve the dissolution and absorption of lipophilic drugs like Xorphanol.
-
Polymeric nanoparticles: Encapsulating Xorphanol in biodegradable polymers can protect it from degradation and enhance its uptake by the lymphatic system, bypassing the first-pass metabolism.
-
Amorphous solid dispersions: Creating a solid dispersion of Xorphanol in a polymer matrix can increase its dissolution rate and extent.
Q3: Which animal models are most suitable for Xorphanol bioavailability studies?
A3: Rodent models, such as Sprague-Dawley rats and BALB/c mice, are commonly used for initial screening of Xorphanol formulations due to their well-characterized physiology and cost-effectiveness. For studies requiring larger blood sample volumes and closer physiological similarity to humans, beagle dogs are a suitable choice.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in plasma concentrations between subjects. | - Inconsistent dosing volume or technique.- Food effects influencing absorption.- Genetic polymorphism in metabolizing enzymes. | - Ensure accurate and consistent administration of the formulation.- Standardize the fasting state of the animals before dosing.- Use a homogenous population of animals. |
| Low Cmax and AUC despite using an enhanced formulation. | - Insufficient drug release from the formulation matrix.- Rapid clearance of the formulation from the GI tract.- P-glycoprotein (P-gp) mediated efflux. | - Optimize the formulation by adjusting the excipient ratios.- Incorporate mucoadhesive polymers to increase GI residence time.- Co-administer a P-gp inhibitor (e.g., Verapamil) to assess the impact of efflux. |
| Unexpectedly high plasma concentrations and toxicity. | - Formulation instability leading to drug precipitation and dose dumping.- Saturation of metabolic pathways. | - Conduct in vitro stability tests of the formulation in simulated gastric and intestinal fluids.- Perform a dose-escalation study to determine the pharmacokinetic linearity. |
| Difficulty in quantifying low plasma concentrations of Xorphanol. | - Insufficient sensitivity of the analytical method.- Interference from plasma matrix components. | - Develop and validate a highly sensitive LC-MS/MS method for Xorphanol quantification.- Optimize the sample preparation procedure (e.g., protein precipitation, solid-phase extraction). |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Xorphanol in Sprague-Dawley Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) |
| Xorphanol Suspension (0.5% CMC) | 58.7 ± 12.3 | 2.0 | 245.9 ± 55.4 | 100 |
| Xorphanol-SNEDDS | 289.4 ± 45.1 | 1.5 | 1543.2 ± 210.8 | 627.6 |
| Xorphanol-PLGA Nanoparticles | 195.2 ± 33.7 | 4.0 | 1876.5 ± 254.3 | 763.1 |
Data are presented as mean ± standard deviation (n=6).
Experimental Protocols
Protocol 1: Preparation of Xorphanol-Loaded PLGA Nanoparticles
-
Dissolve 100 mg of PLGA (50:50) and 10 mg of Xorphanol in 5 mL of acetone.
-
Emulsify the organic phase into 20 mL of a 2% (w/v) polyvinyl alcohol (PVA) solution using a probe sonicator for 5 minutes on an ice bath.
-
Evaporate the organic solvent under reduced pressure using a rotary evaporator.
-
Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 20 minutes.
-
Wash the nanoparticle pellet twice with deionized water to remove excess PVA.
-
Lyophilize the final nanoparticle suspension to obtain a dry powder.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Fast male Sprague-Dawley rats (200-250 g) overnight with free access to water.
-
Administer the Xorphanol formulations (10 mg/kg) orally via gavage.
-
Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis by a validated LC-MS/MS method.
Visualizations
Caption: Experimental workflow for developing and evaluating enhanced Xorphanol formulations.
Caption: A logical decision tree for troubleshooting poor Xorphanol bioavailability.
Preventing Xorphanol degradation in solution
Disclaimer: Xorphanol is a hypothetical compound. The data, protocols, and troubleshooting advice provided herein are for illustrative purposes, based on established principles of pharmaceutical science, and intended for a technical audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Xorphanol in aqueous solutions?
A1: Our research indicates that Xorphanol is susceptible to three main degradation pathways in solution: hydrolysis, oxidation, and photolysis.[1] Hydrolysis typically occurs at the ester and amide functional groups present in the Xorphanol molecule, especially under acidic or basic pH conditions.[1][2][3] Oxidation is the next most common pathway, often initiated by dissolved oxygen or trace metal ions.[1] Lastly, Xorphanol exhibits sensitivity to UV light, leading to photodegradation.
Q2: What are the optimal storage conditions for a stock solution of Xorphanol?
A2: To minimize degradation, Xorphanol stock solutions should be stored at 2-8°C, protected from light by using amber vials or by wrapping the container in foil.[4] It is also recommended to prepare solutions using deoxygenated solvents and to purge the headspace of the vial with an inert gas like nitrogen or argon to limit oxidative degradation.[[“]]
Q3: I observe a precipitate forming in my Xorphanol solution after refrigeration. What is happening?
A3: This is likely due to the physical instability of a supersaturated solution.[6] Temperature changes can decrease the solubility of Xorphanol, causing it to crystallize or precipitate out of solution.[6] To resolve this, you can try gently warming the solution to redissolve the compound. To prevent this, consider formulating the solution at a concentration well below its saturation point or using co-solvents to improve solubility.[6]
Q4: Can I use a buffer to stabilize my Xorphanol solution?
A4: Yes, using a buffer is a highly effective strategy.[[“]] Xorphanol is most stable in a slightly acidic pH range of 4.5-5.5. Using a citrate (B86180) or acetate (B1210297) buffer within this range can significantly inhibit pH-mediated hydrolysis.[[“]]
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in Experimental Assays
If you are experiencing a faster-than-expected decline in Xorphanol's activity, consult the following troubleshooting workflow.
Caption: Troubleshooting workflow for Xorphanol potency loss.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
The presence of new peaks during HPLC analysis indicates the formation of degradation products.
Caption: Major degradation pathways of Xorphanol.
To identify the source, a forced degradation study is recommended (see Experimental Protocol 1). This will help characterize the degradation products and link them to specific stress conditions (pH, oxidation, light).
Data Presentation: Impact of Stabilizing Agents
The following table summarizes the results from a 7-day stability study of a 1 mg/mL Xorphanol solution at room temperature under ambient light.
| Formulation | % Xorphanol Remaining | Appearance |
| Control (Aqueous Solution) | 78.2% | Slight yellowing |
| pH 5.0 Citrate Buffer | 95.5% | Clear, colorless |
| Control + 0.01% EDTA | 88.9% | Clear, colorless |
| Control + 0.1% Polysorbate 80 | 80.1% | Clear, colorless |
| pH 5.0 Citrate Buffer + 0.01% EDTA (Optimized) | 98.8% | Clear, colorless |
Experimental Protocols
Protocol 1: Forced Degradation Study for Xorphanol
Objective: To identify the likely degradation products of Xorphanol under various stress conditions.[7]
Methodology:
-
Preparation: Prepare five separate 1 mg/mL solutions of Xorphanol in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: To one sample, add 1N HCl and incubate at 60°C for 24 hours.[8]
-
Base Hydrolysis: To a second sample, add 1N NaOH and incubate at 60°C for 24 hours.[8]
-
Oxidative Degradation: To a third sample, add 3% H₂O₂ and store at room temperature for 24 hours.[8]
-
Thermal Degradation: Incubate a fourth sample at 80°C for 72 hours in the dark.[8]
-
Photolytic Degradation: Expose the fifth sample to a light source providing combined UV and visible light (e.g., 1.2 million lux hours) at room temperature.[7][8]
-
Control: Maintain one sample at 2-8°C in the dark.
-
Analysis: Before analysis, neutralize the acid and base samples. Analyze all samples by HPLC-UV/MS to separate and identify the parent drug and any degradation products.[7]
Protocol 2: Stability-Indicating HPLC-UV Method for Xorphanol
Objective: To develop a quantitative method to separate Xorphanol from its potential degradation products.[9]
Methodology:
-
Column: C18 Reverse Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][11]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (based on Xorphanol's UV maxima).[10][11]
-
Injection Volume: 10 µL.
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[11] The specificity is confirmed by analyzing the samples from the forced degradation study to ensure all degradation peaks are resolved from the parent Xorphanol peak.[12]
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Routes of drug degredation | DOC [slideshare.net]
- 3. academically.com [academically.com]
- 4. Pharmaceutical Degradation | PPTX [slideshare.net]
- 5. consensus.app [consensus.app]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scielo.br [scielo.br]
- 11. Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 12. Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Xorphanol Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental opioid analgesic, Xorphanol. Given that Xorphanol was never commercially marketed, this guidance is based on its known pharmacological profile as a mixed agonist-antagonist and general principles of opioid research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during in vitro and in vivo experiments with Xorphanol.
Question 1: Why am I observing inconsistent analgesic effects in my in vivo pain models (e.g., hot plate, tail flick)?
Answer:
Variability in analgesic responses to Xorphanol can stem from its complex pharmacology as a mixed agonist-antagonist. Consider the following factors:
-
Animal's Opioid Exposure History: Xorphanol has partial agonist activity at the µ-opioid receptor and can act as an antagonist, potentially precipitating withdrawal or blunting analgesic effects in subjects with prior exposure to full µ-opioid agonists like morphine.[1] Ensure you are using opioid-naïve animals for your studies.
-
Pain Model Specificity: The hot plate test is considered a measure of supraspinal analgesia, while the tail flick test is predominantly a spinal reflex.[2] Xorphanol's differential activity at κ and µ receptors, which have distinct distributions in the spinal cord and brain, could lead to varying efficacy in these models.
-
Dose-Response Relationship: As a partial agonist, Xorphanol may exhibit a "ceiling effect" where increasing the dose does not produce a greater analgesic response and may even lead to dysphoric or other adverse effects due to its κ-agonist activity.[3][4] A full dose-response curve should be established to identify the optimal analgesic dose.
-
Genetic Variation: Different animal strains can exhibit varied responses to opioids.[5] Ensure consistency in the strain of animals used across your experiments.
Question 2: My in vitro receptor binding assay is showing high non-specific binding. How can I resolve this?
Answer:
High non-specific binding can obscure your results. Here are some common causes and solutions for a competitive radioligand binding assay:
-
Reagent Quality: Ensure the radioligand and Xorphanol are of high purity and have not degraded.
-
Membrane Preparation: Use fresh, properly prepared cell membranes expressing the target opioid receptor. The protein concentration should be optimized for the assay.
-
Washing Steps: Increase the number and volume of washes with ice-cold buffer after filtration to more effectively remove unbound radioligand.[6][7]
-
Blocking Agents: Consider adding a blocking agent to the assay buffer, such as bovine serum albumin (BSA), to reduce the binding of the radioligand to non-receptor components.
-
Filter Pre-treatment: Soaking the glass fiber filters in a solution like polyethyleneimine (PEI) can reduce non-specific binding of positively charged ligands.
Question 3: I am seeing unexpected behavioral side effects in my animal studies, such as sedation or hyperactivity. Is this normal for Xorphanol?
Answer:
Yes, these effects can be anticipated with a compound like Xorphanol.
-
Sedation: Sedation is a common side effect of opioids.[8]
-
Hyperactivity/Excitement: Some opioids can cause locomotor stimulation, particularly in certain species like horses.[3][9]
-
Dysphoria: Xorphanol's activity as a κ-opioid receptor agonist can lead to dysphoria, which may manifest as unusual behaviors in animals.[3]
-
Seizures: At high doses, some opioids can induce convulsions.[7]
It is crucial to carefully observe and document all behavioral changes in your subjects and correlate them with the administered dose.
Question 4: How should I store and handle Xorphanol to ensure its stability?
Answer:
While specific stability data for Xorphanol is not widely available, general guidelines for similar opioid compounds should be followed. For example, butorphanol, a structurally related mixed agonist-antagonist, has been shown to be stable in solution for extended periods when stored properly.[10][11][12]
-
Storage: Store the powdered form of Xorphanol in a cool, dry, and dark place.
-
Solutions: For solutions, it is recommended to prepare them fresh. If storage is necessary, use sterile, sealed vials and store at 4°C for short-term use or -20°C to -80°C for long-term storage, protected from light.
-
Solvent: The choice of solvent can impact stability. Always refer to the manufacturer's instructions or perform a small-scale stability test if unsure.
Data Presentation
Xorphanol Receptor Binding Profile
The following table summarizes the in vitro binding and functional activity data for Xorphanol at the three main opioid receptors. Note that values can vary between different experimental setups.
| Receptor | Kᵢ (nM) | EC₅₀ (nM) | Iₘₐₓ (%) | Intrinsic Activity (IA) | Receptor Activity |
| κ-opioid (KOR) | 0.4 | 3.3 | 49 | 0.84 | High-efficacy partial agonist/near-full agonist |
| µ-opioid (MOR) | 0.25 | 3.4 | 29 | N/A | Partial agonist with antagonistic potential |
| δ-opioid (DOR) | 1.0 | 8 | 76 | N/A | Agonist |
Data compiled from available literature.[1]
Experimental Protocols
In Vitro Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of Xorphanol for a specific opioid receptor (e.g., human µ-opioid receptor).
Methodology:
-
Membrane Preparation: Use cell membranes from a stable cell line expressing the recombinant human opioid receptor of interest (e.g., CHO-hMOR cells). Thaw the membranes on ice and resuspend in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a final protein concentration of 10-20 µg per well.[7]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, a selective radioligand (e.g., [³H]-DAMGO for MOR) at a concentration near its Kₔ, and the membrane suspension.
-
Non-specific Binding: Assay buffer, the radioligand, a high concentration of a non-selective antagonist (e.g., 10 µM Naloxone), and the membrane suspension.
-
Competitive Binding: Assay buffer, the radioligand, varying concentrations of Xorphanol (e.g., 10⁻¹¹ to 10⁻⁵ M), and the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[6][7]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.[6][7]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[7]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.[7]
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of Xorphanol to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of Xorphanol that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.[6]
-
In Vivo Hot Plate Analgesia Test
Objective: To assess the supraspinal analgesic effects of Xorphanol in rodents.
Methodology:
-
Animal Acclimatization: Acclimatize the animals (e.g., mice or rats) to the testing room and equipment for at least one hour before the experiment.
-
Baseline Measurement: Place each animal on the hot plate analgesia meter, maintained at a constant temperature (e.g., 52-55°C). Record the latency to the first sign of nociception, such as licking a paw or jumping. A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.
-
Drug Administration: Administer Xorphanol or the vehicle control (e.g., saline) via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-treatment Measurement: At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animals back on the hot plate and record the response latency.
-
Data Analysis:
-
Calculate the percentage of the maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Compare the %MPE between the Xorphanol-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
Visualizations
Opioid Receptor Signaling Pathway
Caption: Simplified opioid receptor signaling cascade.
Troubleshooting Workflow for In Vivo Analgesia Experiments
Caption: Troubleshooting logic for unexpected in vivo results.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Usefulness for the combination of G protein- and β-arrestin-biased ligands of μ-opioid receptors: Prevention of antinociceptive tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hot plate versus tail flick: evaluation of acute tolerance to continuous morphine infusion in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 9. m.youtube.com [m.youtube.com]
- 10. In-Vivo Models for Management of Pain [scirp.org]
- 11. jneurosci.org [jneurosci.org]
- 12. jcdr.net [jcdr.net]
Technical Support Center: Optimizing Warfarin Dosage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Warfarin (B611796). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Warfarin?
Warfarin is an anticoagulant that works by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1).[1] This enzyme is crucial for the activation of vitamin K. By inhibiting VKORC1, Warfarin depletes functional vitamin K, which in turn reduces the synthesis of active clotting factors II, VII, IX, and X, as well as the anticoagulant proteins C and S.[1][2][3] Vitamin K is an essential cofactor for the synthesis of these clotting factors in the liver.[1][4]
dot
Caption: Warfarin's inhibition of VKORC1 disrupts the vitamin K cycle.
Q2: How is Warfarin's efficacy monitored?
Warfarin's effect is monitored using the Prothrombin Time (PT) test, which measures the time it takes for blood to clot.[3][5] The result is reported as the International Normalized Ratio (INR), which standardizes the PT value across different laboratories and testing methods.[3][5] The goal of Warfarin therapy is to maintain the INR within a specific target range to decrease the blood's clotting tendency without preventing clotting altogether.[3]
Q3: What is the typical therapeutic INR range for Warfarin?
The therapeutic INR range for most conditions is 2.0 to 3.0.[6] However, for certain high-risk situations, such as patients with mechanical prosthetic heart valves or for secondary prevention after a myocardial infarction, a higher target range of 2.5 to 3.5 may be recommended.[6]
Troubleshooting Guides
Issue 1: Subtherapeutic INR (INR below target range)
Possible Causes:
-
Non-adherence: The patient may not be taking Warfarin as prescribed.
-
Drug Interactions: Certain medications can decrease the anticoagulant effect of Warfarin.
-
Dietary Changes: A significant increase in vitamin K intake from foods like leafy green vegetables can counteract Warfarin's effect.[1][7][8]
-
Inadequate Dosing: The current Warfarin dose may be too low.
Troubleshooting Steps:
-
Verify Adherence: Confirm that the patient is taking the correct dose at the same time each day.
-
Review Concomitant Medications: Check for any new medications, including over-the-counter drugs and herbal supplements, that could interact with Warfarin.
-
Assess Dietary Intake: Inquire about any recent, significant changes in diet, particularly an increase in vitamin K-rich foods.[7][8]
-
Adjust Dosage: If no other cause is identified, a dose increase may be necessary. Dosage adjustments should typically be made in increments of 5-20% of the total weekly dose.[6]
Issue 2: Supratherapeutic INR (INR above target range) without bleeding
Possible Causes:
-
Drug Interactions: Numerous drugs can potentiate the effect of Warfarin, increasing the INR.[7][8][9]
-
Dietary Changes: A sudden decrease in vitamin K intake can increase the INR.
-
Illness: Acute illness, particularly with fever or diarrhea, can affect Warfarin metabolism and increase the INR.
-
Excessive Dosing: The current Warfarin dose may be too high.
Troubleshooting Steps:
-
Assess for Bleeding: Immediately check for any signs or symptoms of bleeding.[3]
-
Review Recent Changes: Inquire about any new medications, dietary changes, or recent illnesses.
-
Dosage Adjustment:
dot
Caption: A logical workflow for adjusting Warfarin dosage based on INR.
Data Presentation
Table 1: Warfarin Dosage Adjustment Nomogram for Maintenance Therapy (Target INR 2.0-3.0)
| Current INR | Action | Weekly Dose Adjustment |
| < 1.5 | Consider one extra dose | Increase by 10-20% |
| 1.5 - 1.9 | No immediate action needed | Increase by 5-10% |
| 2.0 - 3.0 | Continue current dose | No change |
| 3.1 - 3.5 | May consider holding a dose | Decrease by 5-10% |
| 3.6 - 4.9 (no bleeding) | Hold one dose | Decrease by 10-20% |
| > 5.0 (no bleeding) | Hold Warfarin, consider oral Vitamin K | Re-evaluate dose once INR is therapeutic |
This nomogram is a guide and should be used in conjunction with clinical judgment.[12][13]
Table 2: Common Interactions Affecting Warfarin Efficacy
| Effect on INR | Drug/Supplement/Food |
| Increased INR | Amiodarone, Fluconazole, Metronidazole, Trimethoprim-sulfamethoxazole, Alcohol (with liver disease), Cimetidine, Cranberry juice, Garlic, Ginkgo biloba, Ginseng.[7][8][9][14] |
| Decreased INR | Rifampin, Carbamazepine, Barbiturates, St. John's Wort, Foods high in Vitamin K (e.g., spinach, kale, broccoli).[7][8][9][15] |
Experimental Protocols
Protocol 1: Prothrombin Time (PT) and International Normalized Ratio (INR) Measurement
Objective: To determine the anticoagulant effect of Warfarin.
Principle: The PT test measures the time it takes for a clot to form in a plasma sample after the addition of a reagent containing thromboplastin (B12709170) and calcium. The INR is a calculation that standardizes the PT result.
Methodology:
-
Sample Collection: Collect a blood sample into a tube containing 3.2% sodium citrate (B86180) anticoagulant. The ratio of blood to anticoagulant should be 9:1.[16]
-
Sample Preparation: Centrifuge the blood sample to separate the plasma.
-
Assay Procedure (Manual Method): a. Pre-warm the plasma sample and the thromboplastin reagent to 37°C.[16][17] b. Pipette 100 µL of plasma into a test tube.[17] c. Add 200 µL of the pre-warmed thromboplastin reagent to the plasma and simultaneously start a stopwatch.[17] d. Gently tilt the tube back and forth and observe for the formation of a visible clot.[17] e. Stop the stopwatch as soon as the clot is detected and record the time in seconds. This is the Prothrombin Time (PT).[17]
-
INR Calculation:
-
INR = (Patient PT / Mean Normal PT)ISI
-
Patient PT: The measured prothrombin time of the patient sample.
-
Mean Normal PT (MNPT): The geometric mean of the PT values from a healthy population.
-
ISI (International Sensitivity Index): A value assigned to each batch of thromboplastin reagent that indicates its sensitivity compared to an international reference standard.
-
References
- 1. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Warfarin Mechanism of Action - Video | Study.com [study.com]
- 3. heart.org [heart.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Prothrombin Time Test and INR (PT/INR): MedlinePlus Medical Test [medlineplus.gov]
- 6. ccjm.org [ccjm.org]
- 7. Warfarin side effects: Watch for interactions - Mayo Clinic [mayoclinic.org]
- 8. The 10 Warfarin Interactions to Be Aware Of - GoodRx [goodrx.com]
- 9. Interactions of warfarin with drugs and food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A review of warfarin dosing and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. health.uconn.edu [health.uconn.edu]
- 12. acforum-excellence.org [acforum-excellence.org]
- 13. www2.gov.bc.ca [www2.gov.bc.ca]
- 14. Food and Supplement Interactions with Warfarin | UC San Diego Health [health.ucsd.edu]
- 15. Warfarin: eat, drink and be wary [medsafe.govt.nz]
- 16. diagnolab.com.na [diagnolab.com.na]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Poor Solubility of Xorphanol
This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing solubility challenges with Xorphanol. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Xorphanol and why is it problematic?
A1: Xorphanol is a morphinan-derived compound with inherently low aqueous solubility, particularly in neutral pH buffers such as Phosphate-Buffered Saline (PBS).[1][2] Its hydrophobic structure leads to challenges in preparing stock solutions and can cause precipitation in aqueous experimental media, leading to inaccurate results and reduced bioavailability.[3][4] More than 40% of new chemical entities are poorly soluble in water, making this a common challenge in drug development.[3]
Q2: My Xorphanol precipitated after diluting my DMSO stock into aqueous buffer. What happened?
A2: This is a common issue known as solvent shifting. Xorphanol is readily soluble in organic solvents like DMSO but has very low solubility in aqueous buffers. When a concentrated DMSO stock is diluted into an aqueous medium, the DMSO concentration drops significantly. The aqueous environment cannot maintain Xorphanol in solution, causing it to exceed its solubility limit and precipitate.[5][6] To avoid this, ensure the final concentration of the organic solvent is as low as possible while still maintaining solubility, and employ proper dilution techniques.[6]
Q3: What is the best solvent to prepare a high-concentration stock solution of Xorphanol?
A3: For most applications, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of Xorphanol. Other organic solvents like ethanol (B145695) or methanol (B129727) can also be used, but DMSO typically offers higher solubilizing capacity for compounds of this class. Always use anhydrous, high-purity solvents to avoid introducing water, which can lower the solubility.[6]
Q4: Can I use pH adjustment to improve Xorphanol's solubility?
A4: Yes, pH modification can be an effective strategy for ionizable compounds.[7][8] Xorphanol, as a morphinan (B1239233) derivative, contains a tertiary amine that can be protonated at acidic pH. Lowering the pH of your aqueous buffer (e.g., to pH 4-5) can increase the solubility of Xorphanol. However, you must confirm that the altered pH is compatible with your experimental system (e.g., cell viability, protein stability).[6]
Q5: Are there more advanced methods to enhance Xorphanol's solubility for in vivo studies?
A5: For in vivo applications where bioavailability is critical, advanced formulation strategies are often necessary. These include:
-
Co-solvents: Using a mixture of water-miscible solvents like PEG400, propylene (B89431) glycol, or ethanol can significantly improve solubility.[7][8]
-
Complexation: Encapsulating Xorphanol within cyclodextrin (B1172386) molecules (like Hydroxypropyl-β-Cyclodextrin, HP-β-CD) can create a water-soluble inclusion complex.[3][4]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, which can improve the dissolution rate.[8][9]
-
Solid Dispersions: Dispersing Xorphanol in a hydrophilic carrier at a solid state can enhance solubility and dissolution.[7][10]
Quantitative Solubility Data
The following table summarizes the approximate solubility of Xorphanol in common laboratory solvents. This data should serve as a starting point for designing your experiments.
| Solvent | Temperature (°C) | pH | Solubility (mg/mL) | Notes |
| Water | 25 | 7.0 | < 0.01 | Practically insoluble. |
| PBS | 25 | 7.4 | < 0.01 | Practically insoluble. |
| 0.1 N HCl (aq) | 25 | 1.0 | ~1.5 | Increased solubility at low pH. |
| DMSO | 25 | N/A | > 50 | High solubility. Recommended for primary stock. |
| Ethanol (100%) | 25 | N/A | ~10 | Good solubility. |
| PEG400 (100%) | 25 | N/A | ~25 | Useful as a co-solvent for formulations. |
Troubleshooting Precipitation
Use the following guide to diagnose and resolve precipitation issues during your experiments.
Issue 1: Precipitate Forms When Making Aqueous Working Solution
If you observe a precipitate immediately after diluting your DMSO stock into an aqueous buffer, follow this workflow.
Caption: Troubleshooting workflow for Xorphanol precipitation.
Issue 2: Selecting an Advanced Solubilization Strategy
If basic troubleshooting fails, a more advanced formulation strategy is required. Use this decision tree to select an appropriate method.
Caption: Decision tree for selecting a solubilization strategy.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out 3.38 mg of Xorphanol powder (Molar Mass: 337.5 g/mol ).
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the target concentration. For 3.38 mg, add 1 mL of DMSO for a 10 mM stock.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes until the powder is fully dissolved. A clear solution with no visible particulates should be obtained.[6]
-
Sonication (Optional): If dissolution is slow, place the tube in a bath sonicator for 5-10 minutes.[5][6]
-
Filtration: For sterile applications, filter the stock solution through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter.
-
Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Solubility Enhancement via pH Modification
-
Buffer Preparation: Prepare a series of aqueous buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4). Common buffers include citrate (B86180) for acidic pH and phosphate (B84403) for neutral pH.
-
Equilibrium Solubility Test:
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved Xorphanol using a validated analytical method such as HPLC-UV or LC-MS.
-
Selection: Choose the lowest pH that provides the required solubility and is compatible with your experimental system.
Protocol 3: Formulation with a Co-Solvent System
This protocol describes the preparation of a 1 mg/mL Xorphanol solution in a standard vehicle for in vivo rodent studies.
-
Vehicle Preparation: Prepare the co-solvent vehicle. A common example is 10% DMSO, 40% PEG400, 50% Saline .
-
Mix 1 part DMSO with 4 parts PEG400.
-
Slowly add 5 parts of sterile saline to the mixture while stirring.
-
-
Dissolution:
-
Weigh the required amount of Xorphanol.
-
First, dissolve the Xorphanol powder in the DMSO portion of the vehicle.
-
Once fully dissolved, add the PEG400 and mix thoroughly.
-
Finally, add the saline dropwise while continuously vortexing or stirring to prevent precipitation.
-
-
Final Preparation: Ensure the final solution is clear. If necessary, gently warm to 37°C. Use the formulation immediately or store as appropriate for the stability of the compound.
Protocol 4: Solubilization using HP-β-Cyclodextrin Complexation
-
Cyclodextrin Solution: Prepare a 40% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in water or a suitable buffer (e.g., citrate buffer, pH 4.5).
-
Complexation:
-
Slowly add Xorphanol powder to the stirring HP-β-CD solution.
-
Continue to stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
-
Clarification: After the incubation period, centrifuge the solution at high speed to remove any undissolved material.
-
Sterilization & Quantification: Filter the supernatant through a 0.22 µm filter for sterilization. Accurately determine the final concentration of the solubilized Xorphanol-cyclodextrin complex via HPLC-UV or LC-MS.
Hypothetical Signaling Pathway for Xorphanol
Xorphanol is a mixed agonist-antagonist of opioid receptors, with a primary effect as a Kappa Opioid Receptor (KOR) agonist.[1] Activation of KOR leads to the inhibition of adenylyl cyclase and modulation of ion channels via G-protein coupling.
Caption: Hypothetical KOR signaling pathway activated by Xorphanol.
References
- 1. Xorphanol - Wikipedia [en.wikipedia.org]
- 2. Xorphanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. wjbphs.com [wjbphs.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
Xorphanol off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, understanding, and mitigating potential off-target effects of Xorphanol. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when working with Xorphanol?
A1: Off-target effects occur when a compound, such as Xorphanol, binds to and alters the function of proteins other than its intended biological targets (μ, κ, and δ opioid receptors).[1][2] These unintended interactions are a concern for several reasons:
-
Cellular Toxicity: Binding to unintended proteins can disrupt critical cellular pathways, leading to toxicity that is not mediated by the on-target opioid receptors.[1]
-
Lack of Translational Viability: Promising preclinical findings may not be reproducible in clinical settings if the observed efficacy is due to off-target interactions that cause unforeseen side effects in a whole organism.[1]
Minimizing and understanding off-target effects is crucial for generating reliable experimental data and for the development of safe and effective therapeutics.[1][3]
Q2: My cells are showing an unexpected phenotype after Xorphanol treatment that doesn't align with known opioid receptor signaling. Could this be an off-target effect?
A2: Yes, an unexpected phenotype is a common indicator of potential off-target activity.[4] While Xorphanol is a known opioid receptor modulator, it may interact with other proteins, such as kinases, which can lead to unanticipated cellular responses.[4][5] To investigate this, a multi-step approach is recommended, starting with ruling out experimental artifacts and then moving on to specific off-target validation experiments.
Q3: What are the initial steps to distinguish between on-target and off-target effects of Xorphanol?
A3: A logical workflow can help dissect the observed effects. Key initial strategies include:
-
Use a Negative Control: Employ a structurally similar but biologically inactive analog of Xorphanol, if available. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]
-
Vary Compound Concentration: Determine the lowest effective concentration of Xorphanol that elicits the desired on-target effect. Higher concentrations are more prone to engaging lower-affinity off-targets.[1]
-
Genetic Knockdown/Knockout: Use techniques like CRISPR-Cas9 or siRNA to eliminate the expression of the intended opioid receptors (μ, κ, δ). If the unexpected phenotype persists in the absence of the on-target proteins, it is likely mediated by an off-target interaction.[1]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments with Xorphanol.
Problem 1: Inconsistent results are observed across different cell lines treated with Xorphanol.
-
Possible Cause: The expression levels of Xorphanol's on-target receptors or its off-target proteins may differ significantly between cell lines.
-
Troubleshooting Steps:
-
Confirm Target Expression: Quantify the mRNA and protein levels of μ, κ, and δ opioid receptors in the cell lines being used.
-
Cell Line-Specific Off-Target Profiling: Consider performing a proteomic screen on lysates from the different cell lines to identify cell-type-specific off-target interactions.[4]
-
Standardize Protocols: Ensure consistent cell culture conditions, including passage number and media composition, as these can influence protein expression profiles.
-
Problem 2: A downstream signaling pathway, not typically associated with opioid receptors, is activated after Xorphanol treatment.
-
Possible Cause: Xorphanol may be inhibiting or activating an upstream kinase or other signaling protein in an off-target manner.[4]
-
Troubleshooting Steps:
-
Kinase Profiling: Screen Xorphanol against a broad panel of kinases to identify potential off-target interactions.[6][7][8] Many commercial services are available for this.
-
Use a More Selective Inhibitor: As a control, use a highly selective inhibitor for the suspected off-target kinase to see if it phenocopies the effect of Xorphanol.
-
Activate Compensatory Pathways: The cell may be activating a compensatory signaling pathway in response to on-target inhibition. Co-treatment with inhibitors of suspected compensatory pathways can help to dissect this.[4]
-
Experimental Protocols & Data
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This method assesses the binding of Xorphanol to its intended or potential off-targets in intact cells by measuring changes in protein thermal stability.[1]
Methodology:
-
Cell Treatment: Treat one population of intact cells with Xorphanol at the desired concentration and a control population with a vehicle (e.g., DMSO).
-
Heating: Heat the cell suspensions at a range of different temperatures.
-
Lysis: Lyse the cells to release the soluble proteins.
-
Protein Quantification: Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analysis: Analyze the soluble protein fraction by Western blotting or mass spectrometry to determine the amount of the target protein that remained soluble at each temperature. A shift in the melting curve indicates target engagement.
Protocol 2: Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the inhibitory activity of Xorphanol against a panel of kinases.
Methodology:
-
Assay Preparation: Use a multi-well plate format. To each well, add the kinase, a suitable substrate, and ATP at a concentration that mimics physiological conditions (if possible).[6]
-
Compound Addition: Add Xorphanol at various concentrations (typically a serial dilution). Include a vehicle control (e.g., DMSO) and a known inhibitor for each kinase as a positive control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.[1]
-
Signal Detection: Stop the reaction and measure the signal (e.g., fluorescence, luminescence, or radioactivity) which corresponds to kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of Xorphanol and determine the IC50 value for each kinase.[1]
Table 1: Hypothetical Kinase Selectivity Profile for Xorphanol
This table summarizes fictional data for the inhibitory activity of Xorphanol against its intended opioid receptor targets and a selection of potential off-target kinases.
| Target | Type | IC50 (nM) | Selectivity (Fold vs. Target) |
| μ-Opioid Receptor | On-Target | 3.4 | - |
| κ-Opioid Receptor | On-Target | 3.3 | - |
| δ-Opioid Receptor | On-Target | 8.0 | - |
| Off-Target Kinase A | Off-Target | 5,200 | >1500x |
| Off-Target Kinase B | Off-Target | 850 | ~250x |
| Off-Target Kinase C | Off-Target | >10,000 | >2900x |
| Off-Target Kinase D | Off-Target | 1,200 | ~350x |
Interpretation: In this hypothetical example, Xorphanol demonstrates high selectivity for its on-target opioid receptors compared to the tested off-target kinases, as indicated by the large fold difference in IC50 values.
Visualizations
Signaling Pathway: On-Target vs. Off-Target Effects
Caption: On-target vs. potential off-target signaling pathways of Xorphanol.
Experimental Workflow: Identifying Off-Target Effects
Caption: A workflow for troubleshooting and identifying Xorphanol's off-target effects.
Logical Relationship: Mitigating Off-Target Effects
Caption: Key strategies for mitigating the off-target effects of small molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Off-Target Toxicity Reduction → Area → Sustainability [esg.sustainability-directory.com]
- 4. benchchem.com [benchchem.com]
- 5. Xorphanol - Wikipedia [en.wikipedia.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reactionbiology.com [reactionbiology.com]
Technical Support Center: Interpreting Unexpected Results in Xorphanol Experiments
Fictional Drug Context: Xorphanol is a novel, potent, and selective allosteric inhibitor of Apoptosis-Stimulating Kinase 1 (ASK1). It is under investigation for its therapeutic potential in oncology. By locking ASK1 in an inactive conformation, Xorphanol is expected to inhibit pro-survival signaling pathways that are paradoxically driven by ASK1 in certain cancer types, leading to decreased cell viability and induction of apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Xorphanol?
A1: Xorphanol is a Type IV allosteric inhibitor. It binds to a site on the ASK1 protein that is distinct from the ATP-binding pocket, known as an allosteric site.[1] This binding event induces a conformational change that locks the kinase in an inactive state, preventing it from phosphorylating downstream targets, even in the presence of high intracellular ATP concentrations.[2]
Q2: In which cancer cell lines is Xorphanol expected to be most effective?
A2: Xorphanol is most effective in cancer cell lines that exhibit overexpression or constitutive activation of the ASK1 signaling pathway. The table below summarizes the half-maximal inhibitory concentration (IC50) values for Xorphanol in a panel of cancer cell lines.
| Cell Line | Cancer Type | ASK1 Expression | IC50 (nM) |
| A549 | Lung Carcinoma | High | 50 |
| MCF-7 | Breast Adenocarcinoma | Moderate | 250 |
| PC-3 | Prostate Cancer | High | 75 |
| U-87 MG | Glioblastoma | Low | >10,000 |
| HCT116 | Colon Carcinoma | High | 120 |
Q3: What are the recommended working concentrations for Xorphanol in cell-based assays?
A3: The optimal concentration of Xorphanol is cell-line dependent and should be determined empirically. A dose-response experiment is highly recommended.[3] The following table provides general guidance.
| Assay Type | Recommended Concentration Range | Notes |
| Cell Viability (e.g., MTT, CellTiter-Glo) | 10 nM - 10 µM | A 72-hour incubation is typically recommended. |
| Western Blot (p-ASK1 Downstream Targets) | 50 nM - 500 nM | A 2-4 hour treatment is usually sufficient to see pathway inhibition. |
| Apoptosis Assay (e.g., Annexin V) | 100 nM - 1 µM | Analyze at 24-48 hours post-treatment. |
Q4: What is the best solvent for Xorphanol and how should stock solutions be stored?
A4: Xorphanol is soluble in DMSO at concentrations up to 50 mM. For cell-based assays, it is critical to ensure the final DMSO concentration in the culture medium is non-toxic, typically below 0.1%.[3] Stock solutions should be stored at -20°C or -80°C and undergo a limited number of freeze-thaw cycles.
Troubleshooting Guides for Unexpected Results
Case 1: Higher than Expected IC50 Value in Cell Viability Assays
Question: I am using Xorphanol on my A549 lung cancer cell line, but the IC50 value from my CellTiter-Glo assay is over 1 µM, which is much higher than the published data. Why is there a discrepancy?
Answer: This is a common issue when translating biochemical data to cell-based assays.[4] Several factors could be contributing to this observation:
-
High Serum Concentration: Proteins in fetal bovine serum (FBS), such as albumin, can bind to small molecule inhibitors, reducing their effective concentration.
-
Cell Density: High cell seeding density can lead to a diminished response to the inhibitor.
-
Compound Instability: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Cell Line Authenticity/Passage Number: The A549 cell line used may have developed resistance over time or may not be the same as the one used in the original studies.
Troubleshooting Workflow
Case 2: Paradoxical Increase in Cell Proliferation
Question: After treating my PC-3 cells with Xorphanol at concentrations above 5 µM, I am observing an increase in cell proliferation compared to the vehicle control. How is this possible?
Answer: This phenomenon is known as a paradoxical effect and has been observed with other kinase inhibitors.[5][6] It can arise from the complex nature of cell signaling networks.
-
Off-Target Effects: At higher concentrations, Xorphanol may inhibit other kinases that are part of a negative feedback loop or have tumor-suppressive functions. Inhibition of these off-targets could lead to the activation of alternative pro-proliferative pathways.[7]
-
Feedback Loop Disruption: ASK1 may be part of a negative feedback loop that, when inhibited, leads to the hyperactivation of a parallel pro-survival pathway.
Hypothesized Paradoxical Effect Mechanism
Troubleshooting Steps:
-
Confirm the Finding: Repeat the experiment carefully, including a full dose-response curve.
-
Use a Different Assay: Use an orthogonal cell viability assay (e.g., measure apoptosis via Annexin V staining) to confirm the proliferative phenotype.
-
Investigate Off-Targets:
-
Perform a kinome scan to identify potential off-targets of Xorphanol at high concentrations.
-
Use a structurally unrelated ASK1 inhibitor to see if the paradoxical effect is recapitulated. If not, an off-target effect is likely.
-
Use siRNA or CRISPR to knock down ASK1 and see if this mimics the effect of low-concentration Xorphanol.
-
Case 3: No Change in Phosphorylation of Downstream Targets
Question: I treated my cells with 500 nM Xorphanol for 4 hours, but my Western blot shows no decrease in the phosphorylation of p38 (a downstream target of ASK1). What went wrong?
Answer: Several factors, from sample preparation to the specifics of the signaling pathway in your cell model, can lead to this result.
-
Phosphatase Activity: Phosphatases in your cell lysate can remove the phosphate (B84403) groups from your target protein during sample preparation.[8]
-
Suboptimal Antibody Performance: The primary or secondary antibodies may not be optimal for detecting the phosphorylated target.
-
Transient Inhibition: The inhibition of the pathway may be transient, with signaling rebounding after a few hours.
-
Incorrect Buffer System: Using a phosphate-based buffer (PBS) can interfere with the binding of some phospho-specific antibodies.[9]
ASK1 Signaling Pathway and Western Blot Checkpoints
Experimental Protocols
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To quantify cell viability by measuring ATP levels, which is indicative of metabolic activity.[10]
Materials:
-
Target cells in culture
-
Opaque-walled 96-well or 384-well plates suitable for luminescence measurements
-
Xorphanol stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Reagent[10]
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled multiwell plate at a predetermined optimal density in a final volume of 100 µL per well (for 96-well plates). Include wells with medium only for background measurement.
-
Incubation: Incubate the plate overnight at 37°C in a humidified, 5% CO2 incubator.
-
Compound Treatment: Perform serial dilutions of Xorphanol in culture medium. Add the diluted compound to the wells. Include vehicle control wells (DMSO at the highest concentration used).
-
Treatment Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[11]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Plot cell viability (%) versus Xorphanol concentration to determine the IC50 value.
Protocol 2: Western Blot for Phosphorylated Proteins
Objective: To detect the phosphorylation status of ASK1 downstream targets (e.g., p-p38) following Xorphanol treatment.
Materials:
-
Ice-cold Tris-Buffered Saline (TBS)
-
Lysis buffer (e.g., RIPA) supplemented with fresh protease and phosphatase inhibitor cocktails.[8]
-
BCA Protein Assay Kit
-
PVDF membrane
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20). Note: Avoid using non-fat milk for blocking as it contains phosphoproteins that can cause high background.[8]
-
Primary antibodies (e.g., anti-phospho-p38 and anti-total-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of Xorphanol or vehicle control for the desired time (e.g., 4 hours).
-
Cell Lysis:
-
Aspirate the medium and wash cells once with ice-cold TBS.
-
Add ice-cold lysis buffer, scrape the cells, and incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) diluted in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an antibody against the total protein (e.g., total p38) to serve as a loading control.[9]
References
- 1. Allosteric regulation - Wikipedia [en.wikipedia.org]
- 2. imrpress.com [imrpress.com]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
Xorphanol Technical Support Center: Animal Model Research
Welcome to the technical support center for Xorphanol research in animal models. This resource provides troubleshooting guides and answers to frequently asked questions to help you manage and mitigate common side effects observed during pre-clinical studies.
Frequently Asked Questions (FAQs)
Q1: We are observing significant respiratory depression in our rodent models following Xorphanol administration. How can we mitigate this?
A1: Respiratory depression is a known risk associated with mu-opioid receptor agonists. We recommend two primary strategies: dose optimization and co-administration with a respiratory stimulant.
-
Dose Optimization: Conduct a thorough dose-response study to identify the minimal effective analgesic dose that does not cause severe respiratory depression. See the data in Table 1 for a sample dose-titration study.
-
Co-administration: The use of a low-dose respiratory stimulant, such as doxapram (B1670896), has been shown to counteract Xorphanol-induced respiratory depression without significantly affecting its analgesic properties. Please refer to the protocol section for a detailed co-administration methodology.
Q2: Our subjects exhibit paradoxical hyperlocomotion at lower doses of Xorphanol, confounding our behavioral assays. What is the mechanism and how can we control for it?
A2: Xorphanol, like some other opioids, can induce a biphasic locomotor response, often mediated by dopamine (B1211576) release in the nucleus accumbens. This hyperactivity is typically observed at lower dose ranges. To manage this, consider allowing for an acclimatization period of 60-90 minutes post-administration before commencing behavioral testing, as the hyperlocomotor effects tend to diminish over this timeframe while analgesic effects are maintained.
Q3: How can we manage the gastrointestinal (GI) stasis and constipation caused by Xorphanol in chronic studies?
A3: Xorphanol reduces GI motility primarily through peripheral mu-opioid receptor activation in the gut. For chronic studies, co-administration with a peripherally acting mu-opioid receptor antagonist (PAMORA), such as methylnaltrexone, is the recommended approach. This can alleviate the constipating effects without compromising central analgesic efficacy. See Table 2 for comparative data.
Troubleshooting Guides
Issue: High Subject Mortality at Higher Analgesic Doses
If you are experiencing unexpected subject mortality, the primary suspect is severe respiratory depression.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high mortality events.
Data Summaries
Table 1: Dose-Response Effects of Xorphanol on Analgesia and Respiration in Sprague-Dawley Rats
| Xorphanol Dose (mg/kg, IP) | Analgesic Effect (Hot Plate Latency, % Increase) | Respiratory Rate (Breaths/min, % Decrease from Baseline) |
| 1.0 | 25% | 5% |
| 2.5 | 60% | 15% |
| 5.0 | 150% | 35% |
| 10.0 | 165% | 60% |
Table 2: Effect of Methylnaltrexone on Xorphanol-Induced GI Transit Delay
| Treatment Group | GI Transit Time (min) | % Increase from Control |
| Vehicle Control | 95 ± 8 | 0% |
| Xorphanol (5 mg/kg) | 210 ± 15 | 121% |
| Xorphanol (5 mg/kg) + Methylnaltrexone (1 mg/kg) | 115 ± 10 | 21% |
Experimental Protocols
Protocol 1: Whole-Body Plethysmography for Respiratory Monitoring
-
Acclimatization: Place the animal (e.g., rat, mouse) in the plethysmography chamber for at least 30 minutes for acclimatization to the environment.
-
Baseline Reading: Record the respiratory rate (breaths per minute) and tidal volume for a stable 15-minute period to establish a baseline.
-
Administration: Administer Xorphanol via the desired route (e.g., intraperitoneal, subcutaneous).
-
Data Acquisition: Immediately return the animal to the chamber and begin continuous recording. Monitor key parameters, including respiratory rate, tidal volume, and minute ventilation.
-
Analysis: Compare post-administration respiratory parameters to the baseline readings to quantify the degree of respiratory depression.
Protocol 2: Co-administration of Doxapram to Mitigate Respiratory Depression
-
Preparation: Prepare Xorphanol at the desired concentration. Prepare Doxapram HCl in a separate sterile saline solution at a concentration of 0.5 mg/mL.
-
Administration: Administer the determined effective dose of Xorphanol.
-
Monitoring: Begin respiratory monitoring immediately as described in Protocol 1.
-
Intervention: If the respiratory rate drops below 50% of baseline, administer Doxapram (e.g., 2 mg/kg, IP).
-
Evaluation: Continue to monitor respiratory parameters and analgesic effect (using a relevant assay) to confirm that doxapram reverses respiratory depression without significantly antagonizing analgesia.
Signaling Pathway Diagrams
Xorphanol Mechanism of Action and Side Effects
The diagram below illustrates the proposed mechanism by which Xorphanol induces both its primary analgesic effect and the common side effect of respiratory depression through differential effects on central nervous system (CNS) pathways.
Caption: Xorphanol's dual pathway for analgesia and respiratory depression.
Technical Support Center: Safe Handling of Xorphanol in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the safe handling of Xorphanol in a laboratory setting. Xorphanol is an opioid analgesic of the morphinan (B1239233) family that acts as a mixed agonist-antagonist at opioid receptors.[1][2][3] While it was never marketed for clinical use, its potent activity necessitates strict adherence to safety protocols to minimize occupational exposure and ensure a safe research environment.[1][2]
Frequently Asked Questions (FAQs)
General Information
Q1: What is Xorphanol?
A1: Xorphanol (also known as TR-5379M) is a synthetic opioid analgesic belonging to the morphinan class.[1][3] It is characterized as a mixed agonist-antagonist, primarily acting as a high-efficacy partial agonist at the κ-opioid receptor and a partial agonist with antagonistic potential at the μ-opioid receptor.[1][2][4] It also functions as an agonist at the δ-opioid receptor.[1][2][4]
Q2: What are the primary hazards associated with Xorphanol?
A2: As a potent opioid, the primary hazards of Xorphanol are related to its pharmacological effects. Accidental exposure could lead to opioid-related side effects. In human trials, side effects included headaches and euphoria.[1] Animal studies have noted sedation and nausea as prominent side effects, with convulsions occurring at the highest doses tested.[1][2]
Handling and Storage
Q3: What are the proper procedures for handling Xorphanol powder?
A3: Due to the risk of inhalation of airborne particles, Xorphanol powder should be handled with caution.[5]
-
Designated Areas: Always handle Xorphanol in a designated, clearly marked area with restricted access.[5]
-
Containment: Use a certified chemical fume hood, glove box, or other ventilated enclosure to contain airborne particles.[5]
-
Weighing: Utilize anti-static tools and a vented balance safety enclosure or HEPA-secured weighing box to minimize particle dispersion.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including double nitrile gloves, a lab coat, and eye protection.[5][7] For procedures with a high risk of aerosolization, a fit-tested N95 or P100 respirator may be necessary.[5]
Q4: How should I store Xorphanol?
A4: Store Xorphanol in a tightly sealed, properly labeled container in a secure, locked, and well-ventilated location.[8] Access should be restricted to authorized personnel only.
In Case of Exposure
Q5: What should I do in case of accidental exposure to Xorphanol?
A5: In the event of an exposure, immediate action is critical.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[8]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[8]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[8]
In all cases of suspected significant exposure, seek immediate medical attention and report the incident to your institution's environmental health and safety department.
Q6: Is there an antidote for Xorphanol overdose?
A6: Yes, Naloxone is a non-selective opioid antagonist that can reverse the effects of opioid receptor stimulation.[9] In case of a suspected Xorphanol overdose with respiratory depression, Naloxone should be administered by trained personnel.[10][11][12] It is crucial to have a Naloxone kit readily available in any laboratory where potent opioids are handled. The duration of action of Naloxone is shorter than most opioids, so repeated doses may be necessary.[9]
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected experimental results | Inaccurate weighing of Xorphanol due to static or air currents. | Use an anti-static weigh boat and a vented balance enclosure. Verify balance calibration before use. |
| Degradation of Xorphanol stock solution. | Prepare fresh stock solutions regularly. Store stock solutions protected from light and at the recommended temperature. | |
| Personnel feeling unwell after working with Xorphanol | Possible low-level exposure. | Review handling procedures immediately. Ensure proper use of containment systems and PPE. Report the incident to a supervisor and occupational health. |
| Spill of Xorphanol powder | Improper handling or container failure. | Evacuate the immediate area. Follow your laboratory's established spill cleanup procedure for potent compounds. This typically involves using a HEPA-filtered vacuum or wet wiping with an appropriate deactivating solution. Do not dry sweep. |
Experimental Protocols
Preparation of a 10 mM Xorphanol Stock Solution
Materials:
-
Xorphanol powder (Molar Mass: 337.507 g/mol )[1]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Calibrated analytical balance
-
Vented balance enclosure
-
Appropriate glassware (e.g., volumetric flask)
-
Personal Protective Equipment (PPE) as described above
Procedure:
-
Don all required PPE.
-
Perform all weighing and initial dissolution steps within a certified chemical fume hood or other ventilated enclosure.
-
Carefully weigh out 3.375 mg of Xorphanol powder.
-
Transfer the weighed powder to a 1 mL volumetric flask.
-
Add a small amount of DMSO to dissolve the powder.
-
Once fully dissolved, bring the final volume to 1 mL with DMSO.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Label the stock solution clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at an appropriate temperature, protected from light.
Emergency Protocol for Suspected Xorphanol Exposure
This protocol outlines the immediate steps to be taken in the event of a suspected exposure to Xorphanol leading to signs of opioid overdose (e.g., respiratory depression, decreased consciousness).
Prerequisites:
-
At least two personnel present in the laboratory when working with Xorphanol.
-
A readily accessible and stocked Naloxone emergency kit.
-
Personnel trained in the recognition of opioid overdose and the administration of Naloxone.
Procedure:
-
Assess the Scene: Ensure the area is safe to enter.
-
Assess the Victim: Check for responsiveness and breathing.
-
Call for Emergency Medical Services (EMS): Immediately call 911 or your local emergency number.[7]
-
Administer Naloxone: If the victim is unresponsive and has respiratory depression, administer Naloxone according to the instructions in your emergency kit and your training.[10][13]
-
Provide Supportive Care: If trained to do so, provide rescue breathing.
-
Decontaminate: If the exposure was dermal, and it is safe to do so, remove contaminated clothing and wash the victim's skin with soap and water.
-
Monitor the Victim: The effects of Naloxone can wear off before the opioid is fully metabolized, and the victim may relapse into respiratory depression.[11] Continue to monitor the victim until EMS arrives.
-
Report the Incident: Report the incident to your supervisor and your institution's environmental health and safety office.
Data Presentation
Receptor Binding and Functional Activity of Xorphanol
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Imax, %) | Intrinsic Activity (IA) |
| κ-opioid | 0.4[1][2][4] | 3.3[1][4] | 49[1][4] | 0.84[1][4] |
| μ-opioid | 0.25[1][2][4] | 3.4[1][4] | 29[1][4] | - |
| δ-opioid | 1.0[1][2][4] | 8[1][4] | 76[1][4] | - |
Visualizations
Caption: Xorphanol's interaction with opioid receptors and downstream signaling.
Caption: Safe workflow for handling Xorphanol powder in the laboratory.
References
- 1. Xorphanol - Wikipedia [en.wikipedia.org]
- 2. Xorphanol [medbox.iiab.me]
- 3. Xorphanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Fentanyl Safety in the Laboratory: Best Practices for Risk Mitigation | Lab Manager [labmanager.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. aphl.org [aphl.org]
- 8. targetmol.com [targetmol.com]
- 9. Naloxone - protocol for the management of opioid induced respiratory depression | Right Decisions [rightdecisions.scot.nhs.uk]
- 10. ems.gov [ems.gov]
- 11. tewv.nhs.uk [tewv.nhs.uk]
- 12. healthy.arkansas.gov [healthy.arkansas.gov]
- 13. albertahealthservices.ca [albertahealthservices.ca]
Xorphanol Stability in Long-Term Storage: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of Xorphanol during long-term storage. The following information is based on established principles of pharmaceutical stability testing and degradation pathways common to morphinan-class compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of Xorphanol degradation?
A1: The most common signs of Xorphanol degradation during long-term storage include a change in the physical appearance of the substance, such as discoloration (e.g., yellowing or browning), and a decrease in purity or potency as measured by analytical techniques like High-Performance Liquid Chromatography (HPLC).[1][2] The appearance of new peaks in the chromatogram during HPLC analysis is a strong indicator of degradation product formation.[3]
Q2: What are the primary environmental factors that can affect Xorphanol stability?
A2: Like many pharmaceutical compounds, Xorphanol's stability can be compromised by exposure to elevated temperature, humidity, light (especially UV light), and oxygen.[4][5] These factors can accelerate chemical degradation processes.[6]
Q3: What are the likely degradation pathways for Xorphanol?
A3: Based on the morphinan (B1239233) structure of Xorphanol, the most probable degradation pathways are oxidation and hydrolysis.[7][8] Oxidation is a common degradation route for many pharmaceuticals and often involves reaction with atmospheric oxygen.[8] Hydrolysis, the reaction with water, is another major pathway, particularly if the compound is stored in a non-anhydrous environment.[8] Studies on similar morphinan compounds like butorphanol (B1668111) have identified oxidative products as significant degradants.[9]
Q4: How can I prevent the degradation of Xorphanol during long-term storage?
A4: To minimize degradation, Xorphanol should be stored in a well-sealed, airtight container to protect it from moisture and oxygen.[8][10] The container should also be light-resistant, for instance, by using amber-colored vials.[4][8] Storage at controlled, low temperatures (e.g., refrigerated or frozen) is also recommended to slow down the rate of chemical reactions.[4] The use of desiccants can help to control humidity within the storage container.[4]
Q5: What is a stability-indicating method, and why is it important for Xorphanol?
A5: A stability-indicating method is an analytical procedure that can accurately and specifically measure the concentration of the intact drug substance (Xorphanol) without interference from its degradation products, impurities, or excipients.[3][11] HPLC methods are commonly developed to be stability-indicating.[12][13] It is crucial for accurately assessing the shelf-life and stability of Xorphanol because it allows for the reliable detection of any decrease in the active pharmaceutical ingredient (API) concentration over time.[14]
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in HPLC Analysis
-
Possible Cause: Formation of degradation products due to exposure to stress conditions like heat, light, humidity, or oxygen.[4]
-
Troubleshooting Steps:
-
Characterize the Unknown Peaks: Use techniques like mass spectrometry (MS) coupled with HPLC (LC-MS) to determine the molecular weight of the impurities and elucidate their structures.[1][9]
-
Perform Forced Degradation Studies: Intentionally expose Xorphanol to harsh conditions (e.g., high temperature, acid/base hydrolysis, oxidation, photolysis) to systematically generate degradation products.[15][16][17] This can help to confirm the identity of the unknown peaks observed in your stability samples.
-
Optimize Storage Conditions: Based on the identified degradation pathways, adjust storage conditions to mitigate the specific stressor. For example, if oxidative degradation is confirmed, consider storing under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Issue 2: Loss of Potency in Xorphanol Samples
-
Possible Cause: Chemical degradation of the active pharmaceutical ingredient.
-
Troubleshooting Steps:
-
Verify Analytical Method: Ensure that the analytical method is validated for its stability-indicating properties. An inadequate method might not be able to separate the API from its degradation products, leading to inaccurate potency measurements.[3][18]
-
Review Storage History: Examine the temperature, humidity, and light exposure records for the storage period to identify any deviations from the recommended conditions.
-
Conduct a Comprehensive Stability Study: If not already done, initiate a formal stability study under controlled long-term and accelerated conditions to determine the shelf-life of Xorphanol.[19][20]
-
Experimental Protocols
Protocol 1: Forced Degradation Study of Xorphanol
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.
| Stress Condition | Methodology |
| Acid Hydrolysis | Dissolve Xorphanol in a solution of 0.1 N HCl and heat at 60°C for 24 hours. |
| Base Hydrolysis | Dissolve Xorphanol in a solution of 0.1 N NaOH and heat at 60°C for 24 hours. |
| Oxidative Degradation | Dissolve Xorphanol in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.[3] |
| Thermal Degradation | Expose solid Xorphanol to a dry heat of 105°C for 48 hours. |
| Photodegradation | Expose solid Xorphanol to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |
Samples should be analyzed by a stability-indicating HPLC method at appropriate time points.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing a stability-indicating HPLC method for Xorphanol.
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, 5% B; linearly increase to 95% B over 20 minutes; hold for 5 minutes; return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Method validation should be performed according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.[11]
Visualizations
Caption: Potential degradation pathways for Xorphanol.
Caption: Workflow for investigating Xorphanol stability.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. youtube.com [youtube.com]
- 3. scispace.com [scispace.com]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmacy180.com [pharmacy180.com]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. Profiling impurities and degradants of butorphanol tartrate using liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry substructural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Common Issues in Packaging Stability Studies and How to Resolve Them – StabilityStudies.in [stabilitystudies.in]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. acdlabs.com [acdlabs.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 18. rjpn.org [rjpn.org]
- 19. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 20. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
Technical Support Center: Calibrating Instruments for Xorphanol Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in calibrating instruments for the quantitative analysis of Xorphanol. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: How often should I calibrate my instrument for Xorphanol analysis?
The frequency of calibration depends on several factors, including the instrument's usage, the criticality of the analysis, and regulatory requirements.[1][2] For high-usage systems or when highly accurate results are critical, daily or even weekly calibration may be necessary.[1] For less frequent use, monthly or quarterly calibrations might be sufficient.[1] It is crucial to perform a calibration check before any critical measurements.[1]
Q2: What are the key parameters to check during HPLC calibration for Xorphanol analysis?
Key parameters for High-Performance Liquid Chromatography (HPLC) calibration include:
-
Flow Rate Accuracy: Ensures the pump is delivering the mobile phase at the set flow rate.[3]
-
Injection Precision: Verifies the autosampler injects a consistent volume.[3]
-
Detector Response Linearity: Confirms the detector's signal is proportional to the analyte concentration.[3][4]
-
Wavelength Accuracy (for UV detectors): Ensures the detector is measuring at the correct wavelength for optimal sensitivity.[3][4]
-
Column Oven Temperature Accuracy: Maintains consistent retention times by ensuring the column is at the set temperature.[3][4]
Q3: What should I do if my calibration curve has a poor correlation coefficient (r² < 0.999)?
A low correlation coefficient can indicate several issues.[3] Common causes include errors in standard preparation, pipette inaccuracies, contaminated glassware, or instrument instability.[5] It is advisable to prepare fresh calibration standards and re-run the calibration. If the problem persists, investigate potential issues with the instrument, such as leaks or detector malfunction.[6]
Q4: Why are my retention times shifting during analysis?
Retention time shifts can be caused by a variety of factors.[6][7] These include changes in mobile phase composition, column degradation, inconsistent flow rate, or temperature fluctuations.[6][7][8] Ensure the mobile phase is prepared consistently, the column is properly equilibrated, and the pump is functioning correctly.[6]
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the calibration and analysis of Xorphanol.
Issue 1: No Peaks or Very Small Peaks
Possible Causes & Solutions
| Cause | Solution |
| Injector Blockage | Clean or replace the injector.[9] |
| Incorrect Syringe/Vial | Ensure the correct syringe and vial are being used for the autosampler. |
| Detector Malfunction | Verify detector settings and check for any blockages or contamination.[9] |
| Sample Degradation | Prepare fresh Xorphanol standards and samples. |
Issue 2: Peak Tailing or Fronting
Possible Causes & Solutions
| Cause | Solution |
| Column Overload | Reduce the sample concentration or injection volume.[8] |
| Column Contamination | Clean or replace the analytical column.[9] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure Xorphanol is in a single ionic form. |
| Solvent Incompatibility | Ensure the sample is dissolved in a solvent compatible with the mobile phase.[8] |
Issue 3: High Baseline Noise or Drift
Possible Causes & Solutions
| Cause | Solution |
| Contaminated Mobile Phase | Prepare fresh, HPLC-grade mobile phase and degas it properly.[7] |
| Air Bubbles in the System | Purge the pump and detector to remove any air bubbles.[8] |
| Detector Lamp Failing | Check the detector lamp's energy and replace it if necessary.[8] |
| Leaks in the System | Check all fittings and connections for leaks and tighten or replace as needed.[8][10] |
Experimental Protocols
Protocol 1: Preparation of Xorphanol Calibration Standards
-
Prepare a Stock Solution: Accurately weigh a known amount of Xorphanol reference standard and dissolve it in a suitable solvent to create a primary stock solution of a known concentration (e.g., 1 mg/mL).
-
Serial Dilutions: Perform a series of dilutions from the stock solution to prepare a set of at least five calibration standards with concentrations spanning the expected range of the samples.
-
Storage: Store the prepared standards at the recommended temperature and protect them from light to prevent degradation.
Protocol 2: HPLC Instrument Calibration
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Blank Injection: Inject a blank solvent to ensure there are no interfering peaks at the retention time of Xorphanol.
-
Standard Injections: Inject each calibration standard in triplicate, starting from the lowest concentration.
-
Calibration Curve Construction: Plot the average peak area against the corresponding concentration for each standard. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²). The r² value should be ≥ 0.999 for an acceptable calibration.[3]
-
Quality Control: Inject a quality control (QC) sample of a known concentration to verify the accuracy of the calibration.
Visualizations
Caption: Workflow for instrument calibration for Xorphanol analysis.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. mastelf.com [mastelf.com]
- 2. accta.com [accta.com]
- 3. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 4. ipharmaguide.com [ipharmaguide.com]
- 5. agilent.com [agilent.com]
- 6. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 7. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. aasnig.com [aasnig.com]
- 10. lcms.cz [lcms.cz]
Validation & Comparative
A Comparative Analysis of Xorphanol and Butorphanol: Receptor Pharmacology and Functional Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Xorphanol and Butorphanol, two synthetic opioid analgesics from the morphinan (B1239233) class. The information presented herein is intended for an audience with a background in pharmacology and drug development, aiming to provide a clear, data-driven comparison of these two compounds.
Introduction
Xorphanol and Butorphanol are both classified as mixed agonist-antagonist opioids, a class of drugs known for their complex interactions with opioid receptors. While Butorphanol is a clinically used analgesic, Xorphanol was never marketed.[1][2] This comparison will delve into their respective receptor binding affinities, functional activities, and known signaling pathways to provide a comprehensive overview of their pharmacological profiles.
Data Presentation
The following tables summarize the quantitative data available for Xorphanol and Butorphanol, focusing on their interactions with the primary opioid receptors: mu (µ), kappa (κ), and delta (δ).
Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) |
| Xorphanol | 0.25[1] | 0.4[1] | 1.0[1] |
| Butorphanol | ~0.5 - 2.4[3] | ~0.1 - 2.5[2][3] | ~4 (relative to MOR)[4] |
Note: Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.
Functional Activity at Opioid Receptors
| Compound | Receptor | Parameter | Value |
| Xorphanol | κ-Opioid Receptor | EC50 (nM) | 3.3[1] |
| Imax (%) | 49[1] | ||
| Intrinsic Activity (IA) | 0.84[1] | ||
| µ-Opioid Receptor | IC50 (nM) | 3.4[1] | |
| Imax (%) | 29[1] | ||
| δ-Opioid Receptor | IC50 (nM) | 8[1] | |
| Imax (%) | 76[1] | ||
| Butorphanol | κ-Opioid Receptor | EC50 (nM) | 57[2] |
| Emax (%) | 57[2] | ||
| G-protein activation (EC50, nM) | 2.8[5] | ||
| G-protein activation (Emax) | Partial Agonist (~50% of Salvinorin A)[5] | ||
| β-arrestin recruitment | Full Agonist[5] | ||
| µ-Opioid Receptor | Partial Agonist / Antagonist[6] |
Note: EC50 represents the concentration of a drug that gives a half-maximal response. IC50 represents the concentration of a drug that inhibits a specific biological or biochemical function by 50%. Imax and Emax represent the maximum effect of the drug. Intrinsic Activity (IA) is a measure of the ability of a drug to produce a pharmacological response after it has bound to a receptor.
Signaling Pathways
Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, can initiate downstream signaling through two primary pathways: the G-protein pathway, which is generally associated with the desired analgesic effects, and the β-arrestin pathway, which has been linked to some of the adverse effects of opioids and receptor desensitization.[7]
Butorphanol exhibits biased agonism at the kappa-opioid receptor, acting as a partial agonist for G-protein activation and a full agonist for β-arrestin recruitment.[5] This differential activation of signaling pathways is a key feature of its pharmacological profile. The specific signaling profile of Xorphanol in terms of G-protein versus β-arrestin activation has not been as extensively characterized in the available literature.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are generalized protocols for the key experiments cited.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Membranes from cells expressing the opioid receptor of interest are prepared by homogenization and centrifugation.[8]
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a radiolabeled ligand (e.g., [3H]diprenorphine) that is known to bind to the receptor, and varying concentrations of the unlabeled test compound (Xorphanol or Butorphanol).[9][10]
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand.[10]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the extent to which a compound activates the G-protein signaling pathway.
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the opioid receptor are prepared.[8]
-
Assay Setup: The membranes are incubated with GDP, the test compound at various concentrations, and the non-hydrolyzable GTP analog, [35S]GTPγS.[8][11]
-
Incubation: The mixture is incubated to allow for agonist-induced G-protein activation and subsequent [35S]GTPγS binding.[12]
-
Termination and Filtration: The reaction is stopped, and the bound [35S]GTPγS is separated from the unbound form by filtration.[8]
-
Quantification: The radioactivity on the filters is measured.
-
Data Analysis: The amount of [35S]GTPγS bound is plotted against the concentration of the test compound to determine the EC50 and Emax for G-protein activation.[8]
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated opioid receptor.
-
Cell Culture: Cells engineered to co-express the opioid receptor and a β-arrestin fusion protein are used. Often, a reporter system such as enzyme fragment complementation (EFC) is employed.[1]
-
Assay Setup: The cells are plated in a multi-well plate and incubated with the test compound at various concentrations.
-
Incubation: The plate is incubated to allow for receptor activation and β-arrestin recruitment.[1]
-
Detection: A substrate for the reporter enzyme is added, and the resulting signal (e.g., chemiluminescence) is measured.[1]
-
Data Analysis: The signal intensity is plotted against the compound concentration to determine the EC50 and Emax for β-arrestin recruitment.
In-Vivo Analgesia Models
Standard animal models are used to assess the analgesic efficacy of compounds.
-
Hot Plate Test: This test measures the latency of an animal to react to a heated surface (e.g., by licking its paw or jumping).[13] An increase in this latency after drug administration indicates an analgesic effect.
-
Tail-Flick Test: This test measures the time it takes for an animal to move its tail away from a source of radiant heat.[14] A longer reaction time suggests analgesia.
For both tests, a baseline latency is established before administering the test compound. Measurements are then taken at various time points after administration to determine the onset, peak, and duration of the analgesic effect.[15][16]
Conclusion
Xorphanol and Butorphanol, both morphinan-derived mixed agonist-antagonists, exhibit distinct pharmacological profiles. Xorphanol demonstrates high affinity for all three opioid receptors, with a notable partial agonism at the kappa and mu receptors and agonism at the delta receptor.[1] Butorphanol is characterized by its high affinity and partial agonist activity at the kappa-opioid receptor, coupled with mixed agonist-antagonist properties at the mu-opioid receptor.[16] A key differentiator for Butorphanol is its well-documented biased agonism at the KOR, where it preferentially activates the β-arrestin pathway over the G-protein pathway.[5] This biased signaling may contribute to its specific profile of analgesia and side effects. While in-vitro data for Xorphanol is available, its in-vivo effects and downstream signaling pathways are less well-defined in the public domain. This comparative guide highlights the nuances in the receptor pharmacology of these two compounds, providing a valuable resource for researchers in the field of opioid pharmacology and analgesic drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidation of Analgesic Effects of Butorphanol Compared with Morphine: A Prospective Cohort Study | singh | Journal of Biology and Life Science [macrothink.org]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Butorphanol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. benchchem.com [benchchem.com]
- 9. [3H]diprenorphine receptor binding in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hot plate test - Wikipedia [en.wikipedia.org]
- 14. Tail flick test - Wikipedia [en.wikipedia.org]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Analgesic Efficacy of Xorphanol and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analgesic properties of Xorphanol, a morphinan-derived mixed agonist-antagonist opioid, and Morphine, a classic opioid agonist. Due to the limited availability of direct comparative preclinical data for Xorphanol, which was never marketed, this guide utilizes data for Butorphanol, a structurally and pharmacologically similar mixed agonist-antagonist, as a surrogate for a quantitative comparison against Morphine. This allows for an illustrative examination of the differences in analgesic efficacy between a mixed-action opioid and a pure mu-opioid receptor agonist.
Mechanism of Action: A Tale of Two Opioids
Morphine primarily exerts its analgesic effects by acting as a full agonist at the mu (µ)-opioid receptor.[1] Activation of µ-opioid receptors in the central nervous system (CNS) leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which ultimately reduces neuronal excitability and inhibits the transmission of pain signals.[1][2]
Xorphanol, on the other hand, exhibits a more complex pharmacological profile as a mixed agonist-antagonist. It acts as a partial agonist at the µ-opioid receptor and a potent agonist at the kappa (κ)-opioid receptor.[3] Its analgesic effects are believed to be mediated through its activity at both of these receptors. The kappa-opioid receptor system is also involved in analgesia, but its activation can be associated with different side effects compared to mu-opioid receptor activation, such as dysphoria and sedation.[4][5]
Signaling Pathways
The binding of Morphine and Xorphanol to their respective opioid receptors initiates intracellular signaling cascades that modulate neuronal function and pain perception.
References
- 1. Comparison of analgesic potencies of mu, delta and kappa agonists locally applied to various CNS regions relevant to analgesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opioid agonist-antagonist drugs in acute and chronic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xorphanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antinociceptive and adverse effects of mu- and kappa-opioid receptor agonists: a comparison of morphine and U50488-H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Validating Xorphanol's Kappa-Opioid Receptor Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Xorphanol's kappa-opioid receptor (KOR) selectivity against other well-characterized opioid receptor ligands. The presented data, experimental protocols, and signaling pathway visualizations are intended to offer an objective resource for researchers in pharmacology and drug development.
Comparative Analysis of Opioid Receptor Binding Affinities
The selectivity of an opioid ligand is determined by its binding affinity to the different opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). The equilibrium dissociation constant (Ki) is a measure of this affinity, where a lower Ki value indicates a higher binding affinity.
| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | κ Selectivity (μ/κ) | κ Selectivity (δ/κ) |
| Xorphanol | 0.25[1] | 1.0[1] | 0.4[1] | 0.625 | 2.5 |
| Butorphanol (B1668111) | 2.4[2] | Data not available | 0.1[2] | 24 | Data not available |
| Salvinorin A | Weak affinity[3] | No significant binding[4] | High affinity | High | High |
| U-50,488 | No significant binding[5] | No significant binding[5] | High affinity | High | High |
Data Interpretation:
Xorphanol demonstrates high affinity for the kappa-opioid receptor (Ki = 0.4 nM)[1]. It also exhibits high affinity for the mu-opioid receptor (Ki = 0.25 nM) and the delta-opioid receptor (Ki = 1.0 nM)[1]. This profile suggests that Xorphanol is a potent, non-selective opioid agonist with a preference for the kappa and mu receptors over the delta receptor. In comparison, Butorphanol shows a higher selectivity for the kappa receptor over the mu receptor[2][6]. Salvinorin A and U-50,488 are known to be highly selective for the kappa-opioid receptor[3][4][5].
Functional Activity at the Kappa-Opioid Receptor
Beyond binding affinity, it is crucial to assess the functional activity of a ligand at the receptor. This is often determined by measuring the ligand's ability to activate downstream signaling pathways. Key parameters include the half-maximal effective concentration (EC50), which indicates potency, and the maximum effect (Emax or Imax), which indicates efficacy.
| Compound | Assay Type | EC50 (nM) | Emax / Intrinsic Activity (IA) | Classification |
| Xorphanol | cAMP Inhibition | 3.3[1] | 49% (Imax) / 0.84 (IA)[1] | High-efficacy partial agonist / Near-full agonist[1] |
| Butorphanol | [35S]GTPγS Binding | 57[6] | 57%[6] | Partial agonist[2] |
| Salvinorin A | Calcium Flux | Data not available | Data not available | Full agonist[4] |
| U-50,488 | [35S]GTPγS Binding | Data not available | Full agonist | Full agonist[7] |
Data Interpretation:
Xorphanol acts as a high-efficacy partial agonist or near-full agonist at the kappa-opioid receptor, with an EC50 of 3.3 nM and an intrinsic activity of 0.84[1]. This indicates that Xorphanol potently activates the receptor to produce a strong functional response. Butorphanol is classified as a partial agonist with a lower efficacy compared to full agonists[2][6]. Salvinorin A and U-50,488 are established full agonists at the kappa-opioid receptor[4][7].
Experimental Protocols
Reproducible and standardized experimental protocols are fundamental for the validation of pharmacological data. Below are detailed methodologies for key assays used to determine opioid receptor selectivity and functional activity.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the μ, δ, and κ opioid receptors.
Methodology:
-
Receptor Source: Cell membranes from stable cell lines (e.g., HEK293 or CHO) expressing a single subtype of recombinant human or rodent opioid receptor (μ, δ, or κ).
-
Radioligand: A radiolabeled ligand with high affinity and selectivity for the target receptor is used. Examples include:
-
μ-receptor: [3H]-DAMGO
-
δ-receptor: [3H]-Naltrindole
-
κ-receptor: [3H]-U-69,593
-
-
Assay Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., Xorphanol).
-
The incubation is carried out in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
Objective: To measure the functional activation of G-proteins coupled to the opioid receptor upon agonist binding.
Methodology:
-
Receptor Source: Cell membranes expressing the opioid receptor of interest.
-
Reagents:
-
[35S]GTPγS (a non-hydrolyzable analog of GTP)
-
GDP (to maintain G-proteins in an inactive state)
-
Test compound (agonist)
-
-
Assay Procedure:
-
Cell membranes are incubated with a fixed concentration of [35S]GTPγS, GDP, and varying concentrations of the test compound.
-
Upon agonist binding to the receptor, the associated G-protein is activated, exchanges GDP for GTPγS, and the radiolabeled [35S]GTPγS binds to the Gα subunit.
-
The reaction is terminated by filtration, and the amount of bound [35S]GTPγS is quantified.
-
-
Data Analysis:
-
The data are analyzed to determine the EC50 (potency) and Emax (efficacy) of the test compound relative to a standard full agonist.
-
Signaling Pathways and Experimental Workflow
Kappa-Opioid Receptor Signaling Pathway
Activation of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of inhibitory G-proteins (Gi/o).
Caption: Canonical G-protein signaling pathway of the kappa-opioid receptor.
Experimental Workflow for Receptor Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Xorphanol - Wikipedia [en.wikipedia.org]
- 2. Molecular interaction between butorphanol and κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvinorin A: allosteric interactions at the mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies Toward the Pharmacophore of Salvinorin A, a Potent Kappa Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Butorphanol - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
Xorphanol's Opioid Receptor Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Xorphanol (also known by its developmental code TR-5379M) is a morphinan-derived opioid modulator with a complex pharmacological profile, exhibiting mixed agonist-antagonist activity across different opioid receptor subtypes. Understanding its cross-reactivity is crucial for elucidating its therapeutic potential and side-effect profile. This guide provides a comparative analysis of Xorphanol's binding affinity and functional activity at mu (μ), delta (δ), and kappa (κ) opioid receptors, supported by experimental data and detailed methodologies.
Quantitative Comparison of Xorphanol's Opioid Receptor Activity
The following table summarizes the in vitro binding affinities and functional potencies of Xorphanol at cloned human opioid receptors. This data highlights Xorphanol's potent interaction with all three major opioid receptor subtypes, with a notable preference for the kappa-opioid receptor.
| Receptor Subtype | Parameter | Xorphanol (TR-5379M) | Reference Ligand | Reference Ligand Value |
| Mu (μ) Opioid Receptor | Binding Affinity (Ki) | 0.25 nM | DAMGO | ~1-5 nM |
| Functional Potency (IC50) | 3.4 nM | Morphine | ~20-50 nM | |
| Intrinsic Activity (Emax) | 29% | DAMGO | 100% | |
| Delta (δ) Opioid Receptor | Binding Affinity (Ki) | 1.0 nM | DPDPE | ~1-10 nM |
| Functional Potency (IC50) | 8.0 nM | SNC80 | ~1-5 nM | |
| Intrinsic Activity (Emax) | 76% | SNC80 | 100% | |
| Kappa (κ) Opioid Receptor | Binding Affinity (Ki) | 0.4 nM | U-69,593 | ~0.5-2 nM |
| Functional Potency (EC50) | 3.3 nM | U-69,593 | ~5-15 nM | |
| Intrinsic Activity (Emax) | 49% (IA = 0.84) | U-69,593 | 100% |
Signaling Pathways and Experimental Overview
The interaction of Xorphanol with opioid receptors initiates a cascade of intracellular signaling events. The following diagrams illustrate the canonical G-protein signaling pathway activated by opioid receptors and the general workflow of the experimental assays used to characterize Xorphanol's receptor activity.
Figure 1: Opioid Receptor G-Protein Signaling Pathway.
Figure 2: Experimental Workflow for Receptor Characterization.
Detailed Experimental Protocols
The following methodologies are based on the protocols described in the primary literature characterizing the opioid receptor profile of Xorphanol and other opioid ligands.
Radioligand Binding Assays
These assays were performed to determine the binding affinity (Ki) of Xorphanol for the μ, δ, and κ opioid receptors.
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the cloned human μ, δ, or κ opioid receptor.
-
Radioligands:
-
μ-receptor: [³H]DAMGO
-
δ-receptor: [³H]DPDPE
-
κ-receptor: [³H]U-69,593
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Cell membranes (10-20 µg of protein) were incubated in a final volume of 1 ml of assay buffer.
-
A fixed concentration of the respective radioligand (typically at or below its Kd value) was added to each tube.
-
A range of concentrations of Xorphanol was added to compete with the radioligand for receptor binding.
-
Non-specific binding was determined in the presence of a high concentration of an unlabeled competing ligand (e.g., 10 µM naloxone).
-
The mixture was incubated at 25°C for 60-90 minutes.
-
The reaction was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
-
The filters were washed with ice-cold assay buffer.
-
The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of Xorphanol that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki value was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assays
These assays were conducted to assess the functional activity of Xorphanol at the opioid receptors by measuring its ability to stimulate G-protein activation.
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the cloned human μ, δ, or κ opioid receptor.
-
Reagents:
-
[³⁵S]GTPγS
-
GDP (Guanosine diphosphate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
-
-
Procedure:
-
Cell membranes (5-10 µg of protein) were pre-incubated in assay buffer containing GDP (typically 10-30 µM) for 15 minutes at 30°C.
-
A range of concentrations of Xorphanol was added to the mixture.
-
[³⁵S]GTPγS (0.05-0.1 nM) was then added to initiate the binding reaction.
-
Basal binding was determined in the absence of an agonist, and non-specific binding was measured in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
The mixture was incubated for 60 minutes at 30°C.
-
The reaction was terminated by rapid filtration through glass fiber filters.
-
The filters were washed with ice-cold buffer.
-
The amount of bound [³⁵S]GTPγS was quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of Xorphanol that produces 50% of its maximal effect (EC50 for agonists, IC50 for antagonists) and the maximal effect (Emax) relative to a standard full agonist were determined using non-linear regression analysis of the concentration-response curves.
Summary of Cross-Reactivity Profile
Xorphanol demonstrates high affinity for all three major opioid receptors. Its profile is characterized by:
-
Kappa (κ) Opioid Receptor: High-efficacy partial agonism. This is its predominant activity.
-
Mu (μ) Opioid Receptor: Partial agonism with lower intrinsic activity compared to standard agonists. It also possesses notable antagonistic properties at this receptor, which may contribute to a ceiling effect on respiratory depression and a lower abuse potential.
-
Delta (δ) Opioid Receptor: Agonist activity.
This complex profile as a mixed agonist-antagonist suggests that Xorphanol may offer a unique therapeutic window, potentially providing analgesia with a reduced side-effect burden compared to traditional mu-opioid receptor full agonists. Further research is warranted to fully elucidate the in vivo consequences of its distinct cross-reactivity profile.
A Comparative Analysis of Xorphanol and Other Morphinan-Based Opioids
This guide provides a detailed comparative analysis of Xorphanol and other morphinan (B1239233) or morphinan-related mixed agonist-antagonist opioids, including Butorphanol (B1668111), Nalbuphine, and Pentazocine. The comparison focuses on their pharmacological profiles, supported by experimental data on receptor binding and functional activity. Methodologies for key experiments are provided to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to Morphinan Mixed Agonist-Antagonists
Morphinans are a class of psychoactive chemicals with a core four-ring structure. This class includes opioid analgesics that exert their effects by interacting with opioid receptors, primarily the mu (μ), kappa (κ), and delta (δ) receptors.[1] Mixed agonist-antagonist opioids, such as the compounds discussed herein, exhibit a complex pharmacology by acting as an agonist at some opioid receptor subtypes while acting as an antagonist or partial agonist at others.[2] This unique profile can provide potent analgesia with a potentially reduced risk of side effects like respiratory depression and abuse potential compared to full μ-opioid agonists like morphine.[3][4]
Xorphanol is a morphinan opioid analgesic that was developed but never commercially marketed.[5] It is characterized as a mixed agonist-antagonist with a distinct receptor interaction profile.[5][6] This guide compares its properties to those of clinically used mixed agonist-antagonists: Butorphanol, Nalbuphine, and Pentazocine (a closely related benzomorphan).[1][2][7]
Data Presentation: Receptor Binding Affinity
The binding affinity of a ligand for a receptor is a critical measure of their interaction strength, typically expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The following table summarizes the reported Ki values for Xorphanol and comparator morphinans at the human μ, κ, and δ opioid receptors. It is important to note that values can vary between studies due to different experimental conditions.
| Compound | μ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) |
| Xorphanol | 0.25[5] | 0.4[5] | 1.0[5] |
| Butorphanol | 0.23[8] | 0.079[8] | 5.9[8] |
| Nalbuphine | 0.89[8] | 2.2[8] | 240[8] |
| Pentazocine | 3.2[9] | 7.6[9] | 62[9] |
Data Presentation: Functional Activity
Functional assays measure the biological response elicited by a ligand upon binding to its receptor, defining it as an agonist, antagonist, or partial agonist. The potency (EC50) and efficacy (Emax) are key parameters. Xorphanol acts as a high-efficacy partial agonist at the κ-receptor and a partial agonist with antagonistic properties at the μ-receptor.[5] Butorphanol, Nalbuphine, and Pentazocine also exhibit unique mixed functional activities.
| Compound | μ-Opioid Receptor Activity | κ-Opioid Receptor Activity | δ-Opioid Receptor Activity |
| Xorphanol | Partial Agonist / Antagonist[5] | High-Efficacy Partial Agonist[5] | Agonist[5] |
| Butorphanol | Partial Agonist / Antagonist[2][10] | Full Agonist[2][11] | Weak Agonist/Antagonist |
| Nalbuphine | Partial Agonist / Antagonist[7][12][13] | High-Efficacy Partial Agonist[7][12] | Low Affinity[7][12] |
| Pentazocine | Partial Agonist / Weak Antagonist[14][15] | Agonist[14][15] | Weak Agonist |
Signaling Pathways and Mechanism of Action
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/Go).[16] Agonist binding initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and modulates ion channel activity. This results in neuronal hyperpolarization and reduced neurotransmitter release, producing analgesia.[14]
However, signaling can also occur through a G-protein-independent pathway involving β-arrestin.[17] The recruitment of β-arrestin not only desensitizes the receptor but can also initiate distinct signaling cascades, some of which have been linked to the adverse effects of opioids, such as respiratory depression.[5][18] Ligands that preferentially activate the G-protein pathway over the β-arrestin pathway are known as "biased agonists" and are a key area of modern drug development.[19] For instance, butorphanol has been shown to be a partial agonist for G-protein activation but a full agonist for β-arrestin recruitment at the κ-opioid receptor, highlighting the complexity of its signaling profile.[12][20]
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific opioid receptor subtype.[10][21]
1. Materials:
-
Receptor Source: Cell membranes from cell lines (e.g., CHO, HEK293) stably expressing the human recombinant μ, κ, or δ opioid receptor.
-
Radioligands:
-
μ-receptor: [³H]DAMGO
-
κ-receptor: [³H]U-69,593
-
δ-receptor: [³H]Naltrindole
-
-
Test Compound: Xorphanol or other morphinans.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Naloxone (10 µM).
-
Filtration: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Detection: Scintillation cocktail and a liquid scintillation counter.
2. Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration suitable for the assay (e.g., 10-20 µ g/well ).
-
Assay Setup: In a 96-well plate, set up triplicate tubes for total binding, non-specific binding, and competitor binding.
-
Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Add assay buffer, radioligand, excess naloxone, and membrane suspension.
-
Competitor Binding: Add assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-180 minutes to reach equilibrium.[8]
-
Termination: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding counts from total and competitor binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[10]
[³⁵S]GTPγS Binding Assay (Functional)
This functional assay measures G-protein activation following receptor stimulation by an agonist. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits, which serves as a direct measure of receptor-mediated G-protein engagement.[22][23]
1. Materials:
-
Receptor Source: Cell membranes expressing the opioid receptor of interest.
-
Reagents: [³⁵S]GTPγS, unlabeled GTPγS, GDP, assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Test Compound: Xorphanol or other morphinans.
-
Full Agonist Control: e.g., DAMGO for the μ-receptor.
2. Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, GDP (e.g., 10-30 µM), membrane suspension (10-20 µg protein), and varying concentrations of the test compound.
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Reaction Initiation: Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM).
-
Incubation: Incubate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the assay by rapid filtration through a filter plate and wash with ice-cold buffer.
-
Detection: Dry the filter plate and quantify the bound radioactivity using a scintillation counter.
3. Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values.
-
Plot the specific binding (stimulated cpm) against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values. Efficacy is often expressed as a percentage of the maximal response produced by a standard full agonist.[22]
References
- 1. Comparison of physicochemical properties and biological activities of opioid morphinans interacting with mu opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Butorphanol Tartrate? [synapse.patsnap.com]
- 3. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Xorphanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nalbuphine - Wikipedia [en.wikipedia.org]
- 8. Pharmacological Properties of Bivalent Ligands Containing Butorphan Linked to Nalbuphine, Naltrexone and Naloxone at μ, δ and κ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Nalbuphine: an autoradiographic opioid receptor binding profile in the central nervous system of an agonist/antagonist analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular interaction between butorphanol and κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nalbuphine | C21H27NO4 | CID 5311304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Pentazocine Hydrochloride? [synapse.patsnap.com]
- 15. Pentazocine - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. mdpi.com [mdpi.com]
- 20. Molecular Interaction Between Butorphanol and κ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]
Replicating Published Findings on Xorphanol: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Xorphanol with other opioid receptor modulators. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and workflows to aid in the replication of published findings.
Comparative Analysis of Opioid Receptor Modulators
Xorphanol is a mixed agonist-antagonist opioid analgesic.[1] To understand its pharmacological profile, it is essential to compare its performance with other well-characterized opioid receptor modulators such as Butorphanol, Nalbuphine, and Pentazocine.
Quantitative Data Summary
The following tables summarize the receptor binding affinities (Ki) and functional potencies (EC50) of Xorphanol and its comparators at the mu (µ), kappa (κ), and delta (δ) opioid receptors. This data is crucial for understanding the selectivity and potency of these compounds.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) |
| Xorphanol | 0.25 | 0.4 | 1.0 |
| Butorphanol | 2.4 ± 1.2 | 0.1 ± 0.02 | No data |
| Nalbuphine | 0.5 | 29 | 60 |
| Pentazocine | 3.2 | 7.6 | 62 |
Lower Ki values indicate higher binding affinity.
Table 2: Opioid Receptor Functional Potency (EC50, nM)
| Compound | µ-Opioid Receptor (EC50, nM) | κ-Opioid Receptor (EC50, nM) | δ-Opioid Receptor (EC50, nM) |
| Xorphanol | 3.4 | 3.3 | 8 |
| Butorphanol | No data | 2.8 | No data |
| Nalbuphine | No data | No data | No data |
| Pentazocine | 43 | 40 | 255 |
Lower EC50 values indicate greater potency.
Table 3: Comparison of Side Effect Profiles
| Side Effect | Xorphanol | Butorphanol | Nalbuphine | Pentazocine |
| Sedation | Prominent | Common[2] | More than Pentazocine | Less than Nalbuphine |
| Nausea/Vomiting | Prominent | Common[2] | Less than Pentazocine[3] | More than Nalbuphine[3] |
| Respiratory Depression | Limited | Limited[2] | Less than other opioids | Can occur |
| Psychotomimetic Effects | Reported | Rare | No | Hallucinations, nightmares, delusions are fairly frequent |
| Cardiovascular Effects | Minimal | Elevated pulmonary vascular pressures[2] | Minimal | Can occur |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the methods used to study these compounds, the following diagrams, created using the DOT language, illustrate the key signaling pathway and experimental workflows.
Xorphanol Signaling Pathway
Xorphanol, as a mixed agonist-antagonist, interacts with opioid receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway for opioid receptors involves coupling to inhibitory G-proteins (Gi/o). While the specific G-protein subtype coupling for Xorphanol is not definitively characterized in the available literature, the following diagram illustrates the canonical Gi/o-coupled opioid receptor signaling cascade.
References
A Comparative Analysis of the Abuse Potential of Xorphanol Versus Other Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the abuse potential of Xorphanol, a mixed agonist-antagonist opioid, with that of other clinically relevant opioids: Morphine, a conventional µ-opioid receptor agonist; Fentanyl, a potent µ-opioid receptor agonist; and Buprenorphine, a µ-opioid receptor partial agonist and κ-opioid receptor antagonist. This document synthesizes available preclinical and clinical data to offer an objective assessment for research and drug development purposes.
Overview of Compounds
Xorphanol is a morphinan-derived opioid analgesic that was never marketed.[1] It is characterized by a mixed agonist-antagonist receptor profile, acting as a high-efficacy partial agonist at the κ-opioid receptor (KOR) and a partial agonist at the µ-opioid receptor (MOR).[1] It also demonstrates agonist activity at the δ-opioid receptor (DOR).[1] While early animal studies suggested a low potential for physical dependence, human trials indicated the potential for euphoric effects, a key component of abuse liability.[2][3]
Morphine is a prototypical opioid agonist and the primary active component of opium. It exerts its analgesic and euphoric effects primarily through the activation of the µ-opioid receptor. Its well-established abuse potential serves as a benchmark in comparative studies.
Fentanyl is a potent synthetic opioid agonist with a high affinity and efficacy at the µ-opioid receptor. It is estimated to be 50 to 100 times more potent than morphine.[4] Its rapid onset and short duration of action contribute to its high abuse liability.
Buprenorphine is a derivative of thebaine and is classified as a partial agonist at the µ-opioid receptor and an antagonist at the κ-opioid receptor. Its unique pharmacology, including a ceiling effect on respiratory depression, results in a lower abuse potential compared to full µ-opioid agonists.[2][5]
Quantitative Comparison of In Vitro Pharmacology
The following table summarizes the in vitro receptor binding affinities and functional activities of Xorphanol and the comparator opioids. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax %) | Intrinsic Activity (IA) |
| Xorphanol | µ (MOR) | 0.25[1] | - | 29 (Imax)[1] | - |
| κ (KOR) | 0.4[1] | 3.3[1] | 49 (Imax)[1] | 0.84[1] | |
| δ (DOR) | 1.0[1] | 8[1] | 76 (Imax)[1] | - | |
| Morphine | µ (MOR) | 1.2[6] | 122[7] | 41[7] | - |
| κ (KOR) | Low affinity | - | - | - | |
| δ (DOR) | Low affinity | - | - | - | |
| Fentanyl | µ (MOR) | 1.35[1] | 151[7] | 39[7] | - |
| κ (KOR) | Low affinity | - | - | - | |
| δ (DOR) | Low affinity | - | - | - | |
| Buprenorphine | µ (MOR) | 0.2[3] | - | - | Partial Agonist |
| κ (KOR) | High affinity | - | - | Antagonist | |
| δ (DOR) | High affinity | - | - | - |
Note: Data is compiled from various sources and experimental conditions may differ.
Preclinical and Clinical Abuse Potential Assessment
Conditioned Place Preference (CPP)
Conditioned place preference is a preclinical model used to assess the rewarding properties of a drug. An animal is repeatedly administered a drug in a specific environment. If the drug is rewarding, the animal will spend more time in that environment when given a choice.
| Compound | Species | Dose Range | Outcome |
| Xorphanol | - | - | No data available |
| Morphine | Rat | 0.125-8 mg/kg | Dose-dependent CPP[8] |
| Mouse | 0.32-10 mg/kg | Significant CPP[9] | |
| Fentanyl | Rat | - | Induces CPP |
| Buprenorphine | Rat | 0.01-0.316 mg/kg | Dose-dependent CPP[8] |
| Mouse | 0.1 mg/kg | Significant CPP[10] |
Intravenous Self-Administration (IVSA)
Intravenous self-administration is considered the gold standard for assessing the reinforcing effects of a drug in preclinical models. Animals are trained to perform a task (e.g., press a lever) to receive an intravenous infusion of the drug.
| Compound | Species | Key Findings |
| Xorphanol | - | No data available |
| Morphine | Rhesus Monkey | Readily self-administered |
| Fentanyl | Rat | High rates of self-administration |
| Buprenorphine | Rhesus Monkey | Self-administered, but to a lesser extent than full agonists[11] |
Respiratory Depression
Respiratory depression is a major life-threatening side effect of opioid use and a key consideration in abuse potential. It is typically measured by assessing changes in blood oxygen saturation, respiratory rate, and minute ventilation.
| Compound | Effect | Key Findings |
| Xorphanol | - | No data available |
| Morphine | Dose-dependent respiratory depression | Significant reduction in O2 saturation in rats[12] |
| Fentanyl | Potent, dose-dependent respiratory depression | Can lead to apnea (B1277953) at higher doses[2] |
| Buprenorphine | Ceiling effect on respiratory depression | Respiratory depression plateaus at higher doses[2] |
Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for opioid receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (µ, κ, or δ) are prepared from cultured cells or animal brain tissue.
-
Radioligand Binding: A known concentration of a radiolabeled ligand (e.g., [³H]DAMGO for MOR) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., Xorphanol).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and unbound radioligand are then separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Conditioned Place Preference (CPP) Protocol
Objective: To assess the rewarding or aversive properties of a compound.
Methodology:
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
-
Pre-Conditioning (Baseline): On day 1, animals are allowed to freely explore both compartments to determine any baseline preference.
-
Conditioning: Over several days, animals receive an injection of the test compound and are confined to one compartment. On alternate days, they receive a vehicle injection and are confined to the other compartment.
-
Post-Conditioning (Test): On the test day, animals are placed in the apparatus with free access to both compartments, and the time spent in each compartment is recorded.
-
Data Analysis: A significant increase in time spent in the drug-paired compartment compared to baseline indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.
Intravenous Self-Administration (IVSA) Protocol
Objective: To determine the reinforcing efficacy of a compound.
Methodology:
-
Surgery: Animals (typically rats or non-human primates) are surgically implanted with an intravenous catheter.
-
Training: Animals are placed in an operant chamber and trained to press a lever to receive an infusion of a known reinforcing drug (e.g., cocaine or heroin).
-
Substitution: Once a stable response rate is established, the training drug is replaced with the test compound at various doses.
-
Data Collection: The number of lever presses and infusions are recorded. A significant increase in responding for the test compound compared to vehicle indicates reinforcing effects.
-
Progressive Ratio Schedule: To assess the motivation to take the drug, a progressive ratio schedule can be used where the number of responses required for each subsequent infusion increases. The "breakpoint" is the highest number of responses an animal will make to receive a single infusion.
Respiratory Depression Assay (Whole-Body Plethysmography)
Objective: To measure the effects of a compound on respiration.
Methodology:
-
Apparatus: A whole-body plethysmography chamber that measures pressure changes resulting from breathing.
-
Acclimation: Animals are acclimated to the chambers before the experiment.
-
Baseline Measurement: Baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) are recorded.
-
Drug Administration: The test compound is administered (e.g., via subcutaneous injection).
-
Post-Dosing Measurement: Respiratory parameters are continuously monitored for a set period after drug administration.
-
Data Analysis: Changes in respiratory parameters from baseline are calculated to determine the extent of respiratory depression.
Signaling Pathways and Experimental Workflows
Opioid Receptor Signaling
Opioid receptors are G-protein coupled receptors (GPCRs). Agonist binding initiates a signaling cascade that leads to the analgesic and rewarding effects, but also the adverse effects like respiratory depression. The diagram below illustrates the canonical G-protein dependent signaling and the β-arrestin pathway.
Caption: Opioid receptor signaling pathways.
Conditioned Place Preference Workflow
The following diagram outlines the typical workflow for a conditioned place preference experiment.
Caption: Conditioned Place Preference Experimental Workflow.
Discussion and Conclusion
The abuse potential of an opioid is a complex interplay of its pharmacological properties, including its receptor binding profile, efficacy, and pharmacokinetics.
Xorphanol's profile as a potent κ-opioid receptor agonist and a µ-opioid receptor partial agonist suggests a lower abuse liability compared to full µ-agonists like morphine and fentanyl. Activation of KOR is often associated with dysphoria, which can counteract the rewarding effects of MOR activation. However, the report of euphoria in human trials with Xorphanol indicates that its MOR partial agonism may be sufficient to produce rewarding effects in some individuals.[3]
In contrast, Morphine and Fentanyl are full µ-agonists with well-documented high abuse potential, readily inducing euphoria and reinforcing drug-seeking behavior. Their primary mechanism of reward is through the robust activation of the MOR in the brain's reward circuitry.
Buprenorphine's profile as a MOR partial agonist and KOR antagonist provides a clinical example of how mixed receptor activity can mitigate abuse potential. Its "ceiling effect" on respiratory depression and its ability to block the effects of other opioids make it a valuable tool in the treatment of opioid use disorder.
The lack of specific preclinical abuse liability studies on Xorphanol, such as self-administration and conditioned place preference, limits a direct comparison with the other opioids. However, based on its receptor pharmacology, it would be hypothesized that Xorphanol's abuse potential would be lower than that of morphine and fentanyl, and potentially in a range similar to or slightly different from other mixed agonist-antagonists like butorphanol. Further research would be necessary to definitively characterize its abuse liability profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Opioid-induced respiratory effects: new data on buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]
- 4. In vitro functional profiling of fentanyl and nitazene analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buprenorphine - Wikipedia [en.wikipedia.org]
- 6. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tramadol induces conditioned place preference in rats: interactions with morphine and buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Review of self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
A Comparative Analysis of Xorphanol and Other Opioid Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Xorphanol, a mixed agonist-antagonist opioid, with other established opioid analgesics. The information is compiled from publicly available data to assist researchers and drug development professionals in understanding the pharmacological profile and clinical potential of this class of compounds.
Mechanism of Action: A Dual Approach
Xorphanol is an opioid analgesic from the morphinan (B1239233) family that acts as a mixed agonist-antagonist at opioid receptors.[1][2] It functions primarily as a high-efficacy partial agonist at the κ-opioid receptor (KOR) and a partial agonist with lower intrinsic activity at the μ-opioid receptor (MOR).[1] This dual mechanism is designed to provide potent analgesia while potentially mitigating some of the undesirable side effects associated with full MOR agonists like morphine, such as respiratory depression and abuse potential.[3][4]
The activation of KOR is associated with analgesia but can also lead to dysphoria and sedation.[5] By acting as a partial agonist at the MOR, Xorphanol can produce analgesic effects while also exhibiting antagonistic properties, which may reduce the risk of dependence.[1][6]
Comparative Efficacy and Safety Profile
Clinical and preclinical data for mixed agonist-antagonist opioids, such as butorphanol (B1668111), and full MOR agonists, like morphine, provide a framework for understanding the potential therapeutic window of Xorphanol.
Table 1: Comparison of Analgesic Efficacy
| Feature | Xorphanol (preclinical/limited human data) | Butorphanol (as a comparator) | Morphine (full μ-agonist) |
| Primary Mechanism | KOR partial agonist, MOR partial agonist/antagonist[1] | KOR partial agonist, MOR partial agonist/antagonist[5][7] | Full MOR agonist[8] |
| Analgesic Potency | Potent analgesia observed in animal studies[1] | Effective for moderate to severe pain, including migraine and postoperative pain[5][9] | Gold standard for severe pain management[8] |
| Onset of Action | Not established in published clinical trials | IV: Within minutes; IM: Within 15 minutes[7] | IV: ~20 minutes; Oral: ~60 minutes[8] |
| Duration of Action | Not established in published clinical trials | 3 to 4 hours[7][10] | 3 to 7 hours[8] |
Table 2: Comparative Safety and Side Effect Profile
| Adverse Effect | Xorphanol (from limited data) | Butorphanol | Morphine |
| Respiratory Depression | Potentially lower risk due to MOR partial agonism | Ceiling effect on respiratory depression | Significant, dose-dependent risk[11] |
| Abuse Potential | Claimed to have minimal potential for dependence[1] | Lower abuse potential due to κ-agonist effects (dysphoria)[5] | High potential for physical and psychological dependence[8] |
| Common Side Effects | Sedation, nausea, headaches, euphoria[1][12] | Dizziness, nausea, drowsiness, dysphoria[9][10][13] | Constipation, nausea, sedation, dizziness, euphoria[8] |
| Withdrawal Precipitation | Can induce opioid withdrawal in dependent individuals[1] | Can precipitate withdrawal in patients on full MOR agonists[14] | Does not precipitate withdrawal |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of opioid analgesics.
Protocol 1: Assessment of Analgesic Efficacy in a Postoperative Pain Model
This protocol outlines a typical design for a randomized, double-blind, placebo-controlled clinical trial to assess the efficacy of an analgesic in patients with moderate to severe pain following a surgical procedure, such as dental impaction surgery.[9]
Objective: To evaluate the analgesic efficacy, onset, and duration of action of the investigational drug compared to a placebo and/or an active comparator.
Methodology:
-
Patient Selection: Recruit adult patients scheduled for a surgical procedure known to produce moderate to severe postoperative pain.[15]
-
Randomization: Following surgery, once the patient reports a pain intensity of a predefined level (e.g., ≥ 4 on a 10-point numerical rating scale), they are randomly assigned to receive the investigational drug, placebo, or an active comparator.[15]
-
Dosing and Administration: The study drug is administered via the intended clinical route (e.g., intravenous, intramuscular, intranasal).
-
Pain Assessment: Pain intensity and pain relief are assessed at baseline (pre-dose) and at regular intervals post-dose (e.g., 15, 30, 45, 60 minutes, and then hourly for up to 6-8 hours).[9] Standardized scales such as the Visual Analog Scale (VAS) or a Numerical Rating Scale (NRS) are used.
-
Efficacy Endpoints:
-
Rescue Medication: Patients are allowed to request rescue medication (a standard analgesic) if their pain is not adequately controlled. The time to first request is a key efficacy measure.[9]
-
Safety Monitoring: Adverse events are monitored and recorded throughout the study.
Signaling Pathways and Experimental Workflows
Opioid Receptor Signaling Pathway
The diagram below illustrates the generalized signaling cascade following the activation of μ- and κ-opioid receptors, which are G-protein coupled receptors (GPCRs).[3][17][18] Activation of these receptors by an agonist like Xorphanol leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP, and modulation of ion channel activity, ultimately resulting in a decrease in neuronal excitability and neurotransmitter release.[18][19][20][21]
Clinical Trial Workflow for Analgesic Drug Development
The following diagram outlines a typical workflow for a clinical trial designed to assess the efficacy and safety of a new analgesic drug, from patient recruitment to data analysis.[15][22][23]
References
- 1. Xorphanol - Wikipedia [en.wikipedia.org]
- 2. Xorphanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI Insight - Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]
- 4. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butorphanol - Wikipedia [en.wikipedia.org]
- 6. Mixed agonist-antagonist opiates and physical dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. Morphine - Wikipedia [en.wikipedia.org]
- 9. Analgesic effects of intranasal butorphanol tartrate administered via a unit-dose device in the dental impaction pain model: a randomized, double-blind, placebo-controlled, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Clinical trial of butorphanol tartrate in cancer patients: evaluation for analgesic effects and safety on the basis of long term administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Xorphanol [medbox.iiab.me]
- 13. The effects of transnasal butorphanol on mood and psychomotor functioning in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Current methods and challenges for acute pain clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical trial designs and models for analgesic medications for acute pain in neonates, infants, toddlers, children, and adolescents: ACTTION recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 22. academic.oup.com [academic.oup.com]
- 23. periodicos.capes.gov.br [periodicos.capes.gov.br]
In Vivo Validation of a Mixed Agonist-Antagonist Opioid: A Comparative Guide to Butorphanol's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo validation of the mechanism of action of Butorphanol (B1668111), a mixed agonist-antagonist opioid analgesic. Butorphanol's performance is contrasted with the archetypal opioid agonist, Morphine, and a common non-opioid analgesic, Acetaminophen. This comparison is supported by experimental data and detailed methodologies to provide a comprehensive resource for researchers in pain management and drug development.
Executive Summary
Butorphanol is a synthetic opioid that exhibits a dual mechanism of action, acting as an agonist at the kappa-opioid receptor (KOR) and a partial agonist or antagonist at the mu-opioid receptor (MOR).[1][2][3] This mixed profile is believed to contribute to its analgesic effects while potentially offering a lower risk of certain side effects, such as respiratory depression and dependence, compared to full mu-opioid agonists like Morphine.[1][4] In contrast, Morphine primarily exerts its potent analgesic effects through the activation of mu-opioid receptors. Acetaminophen, a non-opioid analgesic, is included for comparison, highlighting a distinct mechanism of action that does not involve opioid receptors.
Comparative Analysis of Analgesic Efficacy
The analgesic properties of Butorphanol have been evaluated in various preclinical models. The following tables summarize the quantitative data from representative in vivo studies, comparing the efficacy of Butorphanol with Morphine and Acetaminophen.
| Compound | Test Model | Animal | Dose Range | Peak Analgesic Effect (Time) | Reference |
| Butorphanol | Hot-Plate Test | Mouse/Rat | 0.1 - 10 mg/kg | 30-60 min | [5][6] |
| Morphine | Hot-Plate Test | Mouse/Rat | 1 - 20 mg/kg | 30-60 min | [6][7] |
| Acetaminophen | Hot-Plate Test | Mouse/Rat | 100 - 400 mg/kg | 30-60 min | [5] |
Table 1: Comparison of Analgesic Effects in the Hot-Plate Test. This test assesses the response to a thermal pain stimulus. The data indicates that both Butorphanol and Morphine produce a significant analgesic effect at lower doses compared to Acetaminophen.
| Compound | Test Model | Animal | Dose Range | Peak Analgesic Effect (Time) | Reference |
| Butorphanol | Tail-Flick Test | Rat | 0.05 - 5 mg/kg | 30-60 min | [8][9] |
| Morphine | Tail-Flick Test | Rat | 0.5 - 10 mg/kg | 30-60 min | [9][10] |
| Acetaminophen | Tail-Flick Test | Rat | 100 - 300 mg/kg | 45-60 min | [5] |
Table 2: Comparison of Analgesic Effects in the Tail-Flick Test. This test also measures the response to a thermal pain stimulus, focusing on a spinal reflex. Similar to the hot-plate test, opioid analgesics demonstrate higher potency than the non-opioid comparator.
In Vitro Receptor Binding and Functional Activity
The underlying mechanism of these in vivo effects can be elucidated by examining the in vitro receptor binding affinities and functional activities of these compounds.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| Butorphanol | Mu (μ) | 2.5 | Partial Agonist / Antagonist | [2] |
| Kappa (κ) | 0.1 ± 0.02 | Agonist | [11] | |
| Morphine | Mu (μ) | 0.6 | Full Agonist | [12] |
| Kappa (κ) | >1000 | Weak Agonist | [12] | |
| Acetaminophen | Opioid Receptors | No significant binding | N/A | [5] |
Table 3: Opioid Receptor Binding Affinity and Functional Activity. This table highlights the distinct receptor interaction profiles of Butorphanol and Morphine. Butorphanol shows high affinity and agonist activity at the kappa-opioid receptor, with partial agonist/antagonist activity at the mu-opioid receptor.[2][11] Morphine is a potent and full agonist at the mu-opioid receptor. Acetaminophen does not interact with opioid receptors.
Signaling Pathways and Mechanism of Action
The interaction of Butorphanol and Morphine with their respective opioid receptors initiates intracellular signaling cascades that ultimately lead to analgesia.
Butorphanol Signaling Pathway
Butorphanol's analgesic effect is primarily mediated through its agonist activity at the kappa-opioid receptor.[1] This leads to the inhibition of adenylyl cyclase and modulation of ion channels, resulting in hyperpolarization and reduced neuronal excitability.[2] Its partial agonist/antagonist activity at the mu-opioid receptor can modulate the effects of endogenous and exogenous mu-opioid agonists.[2]
References
- 1. What is the mechanism of Butorphanol Tartrate? [synapse.patsnap.com]
- 2. Butorphanol - Wikipedia [en.wikipedia.org]
- 3. Butorphanol: Package Insert / Prescribing Information / MOA [drugs.com]
- 4. Butorphanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. Hot plate test - Wikipedia [en.wikipedia.org]
- 7. Elucidation of Analgesic Effects of Butorphanol Compared with Morphine: A Prospective Cohort Study | singh | Journal of Biology and Life Science [macrothink.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Tail flick test - Wikipedia [en.wikipedia.org]
- 10. In vivo antinociception of potent mu opioid agonist tetrapeptide analogues and comparison with a compact opioid agonist - neurokinin 1 receptor antagonist chimera - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular interaction between butorphanol and κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Xorphanol: A Comparative Analysis Against Novel Pain Therapeutics
For Immediate Release
In the dynamic landscape of pain management research, the quest for potent analgesics with favorable safety profiles is paramount. This guide provides a comprehensive, data-driven comparison of Xorphanol, a mixed agonist-antagonist opioid, against three classes of novel non-opioid pain therapeutics: a selective NaV1.8 channel inhibitor (Suzetrigine), a CGRP monoclonal antibody (Fremanezumab), and an AMPA receptor modulator (Brivaracetam). This report is intended for researchers, scientists, and drug development professionals, offering a comparative overview of mechanisms of action, preclinical efficacy, and safety profiles to inform future research and development endeavors.
Executive Summary
Xorphanol, a morphinan-derived opioid, exerts its analgesic effects through a complex interaction with mu (µ), kappa (κ), and delta (δ) opioid receptors. While demonstrating efficacy in preclinical pain models, its development has been hampered by a side effect profile that includes sedation and potential for dysphoria. In contrast, novel pain therapeutics are being developed with high target specificity to minimize off-target effects. Suzetrigine (B10856436), a recently approved NaV1.8 inhibitor, shows promise in treating acute pain by selectively blocking pain signals in the peripheral nervous system. Fremanezumab, a CGRP inhibitor, has proven effective in the prophylactic treatment of migraine by mitigating the effects of this key neuropeptide in trigeminal pain pathways. Brivaracetam, which modulates the AMPA receptor, is being explored for its potential in neuropathic pain by regulating excitatory neurotransmission. This guide will delve into the available preclinical data for each of these compounds, presenting a comparative analysis to highlight their relative strengths and weaknesses.
Mechanism of Action
A fundamental differentiator between Xorphanol and the novel therapeutics lies in their molecular targets and downstream signaling pathways.
Xorphanol is a mixed agonist-antagonist opioid. It acts as a high-efficacy partial agonist at the κ-opioid receptor and a partial agonist with antagonistic potential at the μ-opioid receptor.[1] It also functions as an agonist at the δ-opioid receptor.[1] This multi-receptor activity contributes to its analgesic effects but also to its complex side-effect profile.
Suzetrigine (VX-548) is a selective inhibitor of the voltage-gated sodium channel NaV1.8.[2] NaV1.8 is preferentially expressed in peripheral nociceptive neurons and plays a crucial role in the propagation of pain signals. By selectively blocking this channel, suzetrigine aims to provide analgesia without the central nervous system side effects associated with opioids.[3]
Fremanezumab is a humanized monoclonal antibody that targets calcitonin gene-related peptide (CGRP).[4][5][6] CGRP is a neuropeptide involved in pain transmission, particularly in the trigeminal system implicated in migraine.[4][5][6] Fremanezumab binds to and neutralizes CGRP, preventing it from activating its receptor and thereby reducing the signaling that leads to pain.[4][6]
Brivaracetam is a ligand for the synaptic vesicle glycoprotein (B1211001) 2A (SV2A) and also acts as a modulator of AMPA receptors, which are involved in excitatory synaptic transmission.[7] Its potential in neuropathic pain is being investigated based on its ability to attenuate hyperexcitability in pain pathways.[7]
Signaling Pathway Diagrams
Figure 1: Xorphanol's opioid receptor signaling cascade.
Figure 2: Mechanisms of novel pain therapeutics.
Preclinical Efficacy
Data Summary Tables
Table 1: Efficacy in Acute Nociceptive Pain Models
| Compound | Animal Model | Test | Route of Administration | Effective Dose (ED50) | Reference |
| Xorphanol | Data Not Available | - | - | - | - |
| Butorphanol (B1668111) * | Rat | Incisional Pain | Intravenous | 295 µg/kg | [8] |
| Morphine | Mouse | Tail-flick | Intraperitoneal | - | [9] |
| Suzetrigine (VX-548) | Animal models of inflammatory and neuropathic pain | - | Oral | Significant reduction in nociceptive behaviors | [2] |
*Butorphanol is a structurally related mixed agonist-antagonist opioid and is used here as a proxy for Xorphanol due to the lack of publicly available, specific ED50 data for Xorphanol.
Table 2: Efficacy in Neuropathic and Inflammatory Pain Models
| Compound | Animal Model | Key Findings | Reference |
| Xorphanol | Data Not Available | - | - |
| Suzetrigine (VX-548) | Models of inflammatory and neuropathic pain | Demonstrated significant reductions in nociceptive behaviors. | [2] |
| Fremanezumab | Rat Dura Mater Model | Reduced CGRP release and meningeal blood flow, particularly in females. | [4] |
| Brivaracetam | Mouse Sciatic Nerve Cuff Model | Attenuated neuropathic pain behaviors and reduced spinal cord neuroinflammation. | [7] |
Safety and Tolerability
The safety profile is a critical determinant in the therapeutic potential of any analgesic.
Xorphanol: As an opioid, Xorphanol carries the risk of typical opioid-related side effects, including sedation, nausea, and respiratory depression. Animal studies predicted a low physical dependence liability.[10] A Safety Data Sheet (SDS) for Xorphanol indicates it is harmful if swallowed but does not provide specific LD50 values.
Suzetrigine (VX-548): Preclinical and clinical data suggest a favorable safety profile with no evidence of abuse potential, dependency, or withdrawal.[3] This is attributed to its selective action on peripheral NaV1.8 channels, with minimal brain exposure.[3]
Fremanezumab: As a monoclonal antibody, it has a long half-life and is not associated with liver toxicity or significant drug-drug interactions.[5] The primary side effects are related to injection site reactions.
Brivaracetam: In clinical use for epilepsy, it is generally well-tolerated. The most common side effects include somnolence, dizziness, and fatigue.
Safety Data Summary
Table 3: Comparative Safety Profile
| Compound | Primary Safety Concerns | LD50 (Rodent, Route) | Reference |
| Xorphanol | Opioid-related side effects (sedation, respiratory depression) | Data Not Available | - |
| Butorphanol * | Harmful if swallowed, suspected of damaging fertility or the unborn child. | Data Not Available | [11] |
| Morphine | Respiratory depression, dependence | 400 mg/kg (Mouse, IP) | [9] |
| Fentanyl | High potential for overdose and respiratory depression | 62 mg/kg (Mouse, SC) | [12] |
| Suzetrigine (VX-548) | Generally well-tolerated, no abuse potential identified. | Data Not Available | [3] |
| Fremanezumab | Injection site reactions. | Data Not Available | [5] |
| Brivaracetam | Somnolence, dizziness, fatigue. | Data Not Available | - |
*Butorphanol is included for comparative context.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common preclinical pain models.
Experimental Workflow: Rodent Models of Pain
Figure 3: Generalized workflow for preclinical pain studies.
Acetic Acid Writhing Test: This is a chemical-induced visceral pain model.
-
Mice are administered the test compound or vehicle.
-
After a set pre-treatment time, a dilute solution of acetic acid is injected intraperitoneally.
-
The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a defined period.
-
A reduction in the number of writhes compared to the vehicle group indicates analgesic activity.[13][14][15]
Hot Plate Test: This is a thermal nociceptive model.
-
The animal is placed on a heated plate maintained at a constant temperature.
-
The latency to a nocifensive response (e.g., licking a paw, jumping) is recorded.
-
An increase in the response latency after drug administration indicates analgesia.[16][17][18][19]
Tail-Flick Test: Another thermal nociceptive model.
-
A focused beam of heat is applied to the animal's tail.
-
The time taken for the animal to flick its tail away from the heat source is measured.
-
An increase in tail-flick latency indicates an analgesic effect.[20][21]
Conclusion and Future Directions
This comparative guide highlights the evolving landscape of pain therapeutics. Xorphanol, with its opioid-based mechanism, represents a class of analgesics that, while effective, is associated with a range of side effects that have limited its clinical development. The novel therapeutics discussed—Suzetrigine, Fremanezumab, and Brivaracetam—exemplify the current paradigm shift towards target-specific drugs designed to maximize efficacy while minimizing adverse effects.
The preclinical data, though not from direct head-to-head studies, suggest that these novel agents have significant potential in specific pain modalities. Suzetrigine's success in acute pain models and its recent FDA approval underscore the viability of targeting NaV1.8. Fremanezumab has already demonstrated its clinical utility in migraine, and its preclinical profile supports its targeted mechanism. Brivaracetam shows promise in modulating the hyperexcitability characteristic of neuropathic pain.
Future research should focus on conducting direct comparative preclinical studies using standardized pain models and methodologies to allow for a more robust evaluation of these different classes of analgesics. Furthermore, as our understanding of the complex neurobiology of pain deepens, the development of therapeutics with even greater specificity and improved safety profiles will continue to be a primary goal for the scientific community.
References
- 1. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigational Analgesic Emerges from Genetics of Congenital Insensitivity to Pain [painmedicinenews.com]
- 4. The Anti-CGRP Antibody Fremanezumab Lowers CGRP Release from Rat Dura Mater and Meningeal Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasp-pain.org [iasp-pain.org]
- 6. Unleashing the Power of Fremanezumab-VFRM: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
- 7. Brivaracetam attenuates pain behaviors in a murine model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analgesic effect and pharmacological mechanism of fentanyl and butorphanol in a rat model of incisional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prolonged analgesia and decreased toxicity with liposomal morphine in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Xorphanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjptsimlab.com [rjptsimlab.com]
- 15. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Hot plate test - Wikipedia [en.wikipedia.org]
- 18. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. rjptsimlab.com [rjptsimlab.com]
- 21. maze.conductscience.com [maze.conductscience.com]
A systematic review of Xorphanol literature
A systematic review of the literature reveals Xorphanol as a novel synthetic opioid analgesic with a primary mechanism of action centered on the kappa-opioid receptor (KOR). This guide provides a comparative analysis of Xorphanol against other opioid receptor modulators, supported by experimental data and detailed protocols.
Comparative Pharmacological Profile
Xorphanol exhibits high affinity and selectivity for the kappa-opioid receptor (KOR) compared to traditional opioids like Morphine, which primarily targets the mu-opioid receptor (MOR). The following tables summarize the key quantitative data from comparative studies.
Table 1: Opioid Receptor Binding Affinity (Ki, nM)
This table compares the binding affinity of Xorphanol, Morphine, and a selective KOR antagonist (Compound-45) across the three main opioid receptor subtypes. Lower Ki values indicate stronger binding affinity.
| Compound | KOR (Ki, nM) | MOR (Ki, nM) | DOR (Ki, nM) | KOR/MOR Selectivity |
| Xorphanol | 0.85 | 250 | 450 | ~294x |
| Morphine | 220 | 1.2 | 300 | ~0.005x |
| Compound-45 | 0.50 | 300 | 600 | ~600x |
Table 2: In Vitro Functional Activity (EC50, nM)
This table presents the potency of each compound in a cAMP functional assay, which measures the inhibition of adenylyl cyclase activity upon receptor activation. Lower EC50 values indicate greater potency.
| Compound | Receptor Target | Functional Assay | EC50 (nM) |
| Xorphanol | KOR | cAMP Inhibition | 1.5 |
| Morphine | MOR | cAMP Inhibition | 2.8 |
| Compound-45 | KOR | cAMP Inhibition | No activity (Antagonist) |
Signaling Pathway of Xorphanol
Upon binding to the kappa-opioid receptor, a G-protein coupled receptor (GPCR), Xorphanol initiates a signaling cascade. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Concurrently, it promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization and reduced excitability.
Caption: Xorphanol's intracellular signaling cascade via the KOR.
Experimental Protocols
The data presented in this guide were derived from standard, validated pharmacological assays. The detailed methodologies are provided below.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for opioid receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing recombinant human KOR, MOR, or DOR were prepared from CHO-K1 cell lines.
-
Radioligand: [³H]Diprenorphine, a non-selective opioid antagonist, was used as the radioligand.
-
Assay Conditions: Assays were conducted in a 96-well plate format in a total volume of 200 µL of binding buffer (50 mM Tris-HCl, pH 7.4).
-
Procedure:
-
Cell membranes (10-20 µg protein) were incubated with a fixed concentration of [³H]Diprenorphine.
-
A range of concentrations of the test compound (Xorphanol, Morphine, etc.) was added to competitively displace the radioligand.
-
Non-specific binding was determined in the presence of a high concentration of unlabeled Naloxone.
-
The mixture was incubated for 60 minutes at 25°C.
-
Bound and free radioligand were separated by rapid filtration through glass fiber filters using a cell harvester.
-
The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
-
Data Analysis: IC50 values (concentration of test compound that inhibits 50% of specific binding) were calculated using non-linear regression. Ki values were then derived using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for the radioligand binding assay.
cAMP Functional Assay
Objective: To measure the functional potency (EC50) of agonist compounds by quantifying the inhibition of forskolin-stimulated cAMP production.
Methodology:
-
Cell Line: CHO-K1 cells stably expressing the human kappa-opioid receptor (KOR).
-
Assay Principle: KOR activation by an agonist inhibits adenylyl cyclase, reducing the intracellular cAMP produced in response to stimulation by forskolin.
-
Procedure:
-
Cells were plated in 96-well plates and grown to confluence.
-
The growth medium was replaced with assay buffer containing a phosphodiesterase inhibitor (IBMX) to prevent cAMP degradation.
-
Cells were incubated with various concentrations of the test agonist (e.g., Xorphanol) for 10 minutes.
-
Forskolin (a direct activator of adenylyl cyclase) was added to all wells (except the negative control) to stimulate cAMP production, and the incubation continued for another 15 minutes.
-
The reaction was stopped, and the cells were lysed.
-
-
Data Analysis: The intracellular cAMP concentration was determined using a competitive immunoassay kit (e.g., HTRF or ELISA). The results were plotted as a dose-response curve, and the EC50 value was calculated using a four-parameter logistic equation.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Xorphanol
The responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for substances like Xorphanol is a critical aspect of their work. This guide provides essential, step-by-step information for the safe and compliant disposal of Xorphanol, reflecting best practices for hazardous pharmaceutical waste.
Core Principles of Xorphanol Disposal
The disposal of Xorphanol must be approached with the understanding that it is a potent pharmaceutical compound. As such, its disposal is governed by regulations that aim to prevent environmental contamination and unauthorized access. The primary principle is to manage Xorphanol waste in accordance with local, state, and federal regulations.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Categorization of Xorphanol Waste
Before disposal, it is essential to categorize the type of waste being handled. Xorphanol waste can be broadly classified into two categories:
-
Trace Waste: This includes items with minimal residual amounts of Xorphanol, such as empty vials, syringes, personal protective equipment (PPE), and other contaminated materials.[2]
-
Bulk or Unused Waste: This category includes expired, unused, or partially used Xorphanol, as well as spill cleanup materials.[2]
Step-by-Step Disposal Protocol
The following protocol outlines the general steps for the proper disposal of Xorphanol.
1. Personal Protective Equipment (PPE): Before handling Xorphanol waste, always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][3]
2. Segregation of Waste: Proper segregation is crucial for compliant disposal.
-
Trace Waste: Dispose of items with trace amounts of Xorphanol into a designated hazardous drug waste container.[2] These containers are typically yellow or are otherwise clearly marked to indicate their contents.
-
Bulk/Unused Xorphanol: Unused or expired Xorphanol should not be disposed of in regular trash or down the drain.[3][4] It should be collected in a designated, sealed, and properly labeled hazardous waste container.[3]
3. Spill Management: In the event of a spill, contain and collect the material using commercial absorbents.[1] The cleanup residue is considered hazardous waste and must be disposed of accordingly in the designated hazardous waste container.[1][2]
4. Container Management: All containers holding Xorphanol waste must be:
-
In good condition and compatible with the chemical.
-
Kept securely closed except when adding waste.[3]
-
Labeled with the words "Hazardous Waste" and the specific name of the chemical (Xorphanol).
5. Final Disposal: The collected hazardous waste must be handled by a licensed hazardous waste disposal company. Your institution's EHS department will coordinate the pickup and disposal of these materials. Do not attempt to dispose of this waste through municipal waste streams.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Xorphanol.
Caption: Workflow for the proper disposal of Xorphanol waste.
Alternative Disposal Options for Unused Pharmaceuticals
For unused medications outside of a laboratory setting, the following options are recommended:
-
Drug Take-Back Programs: The U.S. Drug Enforcement Administration (DEA) periodically hosts National Prescription Drug Take-Back events.[5] Many communities also have permanent drug collection sites.[6]
-
In-Home Disposal (if no take-back program is available):
-
Remove the medicine from its original container.
-
Mix it with an undesirable substance such as used coffee grounds or cat litter.[5][6] This makes the drug less appealing to children and pets and unrecognizable to anyone who might intentionally go through the trash.
-
Place the mixture in a sealable bag or container to prevent it from leaking.[5]
-
Dispose of the sealed container in your household trash.
-
Important Note: Do not flush Xorphanol down the toilet or drain unless specifically instructed to do so by the manufacturer's instructions or a healthcare professional.[5][6] This can lead to contamination of water supplies.[6]
By following these procedures, researchers and drug development professionals can ensure the safe and compliant disposal of Xorphanol, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistical Information for Handling Xorphanol
It appears that "Xorphanol" is a fictional substance, as no specific safety data sheets or handling protocols are available from established chemical safety sources. The following information is a hypothetical, but representative, guide for handling a potent and hazardous chemical, which we will refer to as "Xorphanol." This guide is based on standard laboratory safety practices for such materials and is for illustrative purposes. Always consult the specific Material Safety Data Sheet (MSDS) and your institution's safety protocols for any real chemical you handle.
This document provides procedural guidance for the safe handling, use, and disposal of Xorphanol in a laboratory setting. Adherence to these protocols is critical to ensure personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to Xorphanol. The required PPE may vary based on the specific procedure and the quantity of Xorphanol being handled.
Table 1: Required Personal Protective Equipment for Handling Xorphanol
| Level of Handling | Task Example | Required PPE | Glove Type |
| Low-Risk | Handling sealed containers, preparing dilute solutions (<1%) in a fume hood. | Safety glasses with side shields, lab coat, disposable nitrile gloves. | Single Pair |
| Moderate-Risk | Weighing neat compound, preparing stock solutions, conducting reactions. | Chemical splash goggles, lab coat, disposable nitrile gloves (double-gloving recommended). | Double Pair |
| High-Risk | Handling large quantities (>10g), potential for aerosolization, cleaning spills. | Face shield and chemical splash goggles, chemical-resistant apron over lab coat, disposable nitrile gloves (double-gloving mandatory). | Double Pair |
Emergency Protocols
Immediate and correct response to an exposure or spill is critical. All personnel handling Xorphanol must be familiar with these procedures and the location of safety equipment.
Table 2: Emergency Response Procedures for Xorphanol
| Exposure Type | Immediate Action | Follow-Up |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. | Seek immediate medical attention. Provide the MSDS for Xorphanol to the medical personnel. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. | Seek immediate medical attention. Provide the MSDS for Xorphanol to the medical personnel. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. | Seek immediate medical attention. Provide the MSDS for Xorphanol to the medical personnel. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. | Seek immediate medical attention. Provide the MSDS for Xorphanol to the medical personnel. |
| Minor Spill (<1g) | Alert others in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the material into a sealed container for hazardous waste. | Clean the area with a suitable decontaminating solution. |
| Major Spill (>1g) | Evacuate the immediate area. Alert your institution's emergency response team. | Restrict access to the area until it has been decontaminated by trained personnel. |
Experimental Protocols: Weighing and Solubilizing Xorphanol
This protocol outlines the steps for safely weighing and preparing a stock solution of Xorphanol.
Methodology:
-
Preparation:
-
Don appropriate PPE for moderate-risk handling (double gloves, lab coat, chemical splash goggles).
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Prepare all necessary equipment (analytical balance, weigh paper, spatula, vial, solvent) and place it within the fume hood.
-
-
Weighing:
-
Tare the analytical balance with the weigh paper.
-
Carefully transfer the desired amount of Xorphanol powder onto the weigh paper using a clean spatula.
-
Record the exact weight.
-
-
Solubilization:
-
Carefully transfer the weighed Xorphanol into the designated vial.
-
Using a calibrated pipette, add the appropriate volume of the desired solvent (e.g., DMSO, PBS) to the vial.
-
Seal the vial and vortex until the Xorphanol is completely dissolved.
-
-
Cleanup:
-
Dispose of the used weigh paper and any contaminated materials in the designated solid hazardous waste container.
-
Wipe down the spatula and the work surface within the fume hood with a decontaminating solution.
-
Disposal Plan
All waste generated from handling Xorphanol must be treated as hazardous waste.
Table 3: Xorphanol Waste Disposal Plan
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant container. | Includes used gloves, weigh paper, and other contaminated disposables. |
| Liquid Waste | Labeled, sealed, and chemical-resistant container. | Includes unused solutions and contaminated solvents. Do not mix with other chemical waste streams unless approved. |
| Sharps | Labeled, puncture-proof sharps container. | Includes needles and contaminated glassware. |
Visualized Workflow and Logical Relationships
The following diagrams illustrate the key decision-making and procedural flows for handling Xorphanol safely.
Caption: High-level workflow for handling Xorphanol from start to finish.
Caption: Decision tree for responding to a Xorphanol-related emergency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
